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  • Product: 2-Bromo-6-hydroxy-N-methylbenzamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Bromo-6-hydroxy-N-methylbenzamide

Technical Guide: 2-Bromo-6-hydroxy-N-methylbenzamide Executive Summary 2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 1243280-20-7) is a specialized, multifunctional benzamide scaffold used primarily as a high-value intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary

2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 1243280-20-7) is a specialized, multifunctional benzamide scaffold used primarily as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure is defined by a unique 2,6-disubstitution pattern on the benzamide core: a bromine atom at the 2-position providing a handle for cross-coupling reactions, and a hydroxyl group at the 6-position capable of intramolecular hydrogen bonding (IMHB). This combination creates a sterically congested, conformationally restricted environment that is highly sought after in Fragment-Based Drug Discovery (FBDD) for targeting cryptic pockets in kinases and heat shock proteins (Hsp90).

Structural Analysis & Stereochemistry

The physicochemical behavior of 2-Bromo-6-hydroxy-N-methylbenzamide is governed by two competing intramolecular forces:

  • Intramolecular Hydrogen Bonding (IMHB): The 6-hydroxyl group acts as a hydrogen bond donor to the amide carbonyl oxygen (acceptor). This interaction forms a pseudo-six-membered ring, locking the rotation of the amide bond on the hydroxyl side. This "closed" conformation significantly reduces the polar surface area (PSA), enhancing membrane permeability relative to its open conformers—a phenomenon known as the "chameleon effect."

  • Steric Strain (The "Ortho Effect"): The bulky bromine atom at the 2-position exerts steric pressure on the N-methyl amide group. Unlike the planarizing effect of the IMHB, the bromine forces the amide bond to twist out of the plane of the benzene ring to relieve steric clash.

Conformational Consequence: The molecule exists in a delicate balance. The IMHB attempts to enforce planarity, while the 2-bromo substituent forces a twist. This results in a rigid, defined 3D vector that is critical for binding affinity in protein pockets where entropy loss upon binding must be minimized.

Synthetic Protocols

Two primary routes are recommended. Method A is suitable for small-scale, rapid synthesis (medicinal chemistry), while Method B is robust for scale-up (process chemistry).

Method A: Direct Amidation (HATU Coupling)

Best for: Rapid analog generation, preserving the bromine handle.

Reagents:

  • Precursor: 2-Bromo-6-hydroxybenzoic acid[3]

  • Amine: Methylamine (2M in THF)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Dissolve 2-Bromo-6-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (1.2 eq) in one portion. Stir for 15 minutes to form the active ester. Note: The phenolic OH may form a transient ester, but the amine will displace it preferentially.

  • Amidation: Add Methylamine (2.0 eq, 2M in THF) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS.[4]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA and unreacted amine), then saturated NaHCO3, and finally brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes around 30-50% EtOAc due to the polarity of the phenol.

Method B: The "Protected" Route (Acid Chloride)

Best for: Scale-up, avoiding phenol interference.

Reagents:

  • Precursor: 2-Bromo-6-methoxybenzoic acid

  • Reagent 1: Oxalyl Chloride / DMF (cat.)[3]

  • Reagent 2: Methylamine (aq. or THF)

  • Reagent 3: Boron Tribromide (BBr3)

Protocol:

  • Acid Chloride Formation: React 2-Bromo-6-methoxybenzoic acid with Oxalyl Chloride (1.5 eq) and catalytic DMF in DCM at 0°C -> RT for 2 hours. Concentrate to dryness to remove excess reagent.

  • Amidation: Redissolve the crude acid chloride in DCM. Add Methylamine (excess) at 0°C. Stir for 1 hour. Perform standard aqueous workup to isolate 2-Bromo-6-methoxy-N-methylbenzamide.

  • Demethylation: Dissolve the intermediate in anhydrous DCM at -78°C. Add BBr3 (3.0 eq, 1M in DCM) dropwise. Warm to RT and stir overnight.

  • Quench: Carefully quench with MeOH at 0°C. Concentrate and partition between EtOAc/Water.

  • Purification: Recrystallization from EtOH/Water is often sufficient for this route.

Physicochemical Properties

PropertyValue (Approx.)Notes
Molecular Weight 230.06 g/mol
Appearance White to Off-White SolidCrystalline powder
Melting Point 138 - 142 °CDependent on purity/crystal form
Solubility DMSO (>50 mg/mL), MeOHPoor water solubility (<0.1 mg/mL)
pKa (Phenol) 7.8 ± 0.5More acidic than phenol (10.[5][6]0) due to EWG effect of Amide/Br
LogP 2.1Moderate lipophilicity; enhanced by IMHB
H-Bond Donors 2Phenolic OH, Amide NH
H-Bond Acceptors 2Amide C=O, Phenolic O

Reactivity Profile & Applications

The 2-Bromo-6-hydroxy-N-methylbenzamide scaffold is a versatile "warhead" for further diversification:

  • Suzuki-Miyaura Coupling: The 2-Br position is highly activated for Pd-catalyzed cross-coupling with aryl boronic acids. This allows the construction of biaryl systems common in kinase inhibitors.

    • Catalyst Recommendation: Pd(dppf)Cl2 or Pd(PPh3)4 with K2CO3 in Dioxane/Water.

  • Cyclization to Benzoxazoles: Treatment with base (e.g., K2CO3, CuI catalyst) and an appropriate coupling partner can force cyclization between the amide nitrogen and the phenol oxygen (or via displacement of the bromine if an ortho-nucleophile is introduced), leading to fused heterocycles.

  • Fragment-Based Drug Discovery (FBDD):

    • Ligand Efficiency: High. The molecule is small (MW < 250) but rich in interactions (H-bonds, hydrophobic Br).

    • Target Classes: Hsp90 (N-terminal ATP pocket), Kinases (Allosteric pockets), Epigenetic targets (Bromodomains).

Visualization of Pathways

G Start 2-Bromo-6-methoxybenzoic Acid Inter1 Acid Chloride (Transient) Start->Inter1 1. (COCl)2, DMF, DCM Inter2 2-Bromo-6-methoxy-N-methylbenzamide Inter1->Inter2 2. MeNH2, DCM Final 2-Bromo-6-hydroxy-N-methylbenzamide (Target) Inter2->Final 3. BBr3, DCM, -78°C IMHB Intramolecular H-Bond (6-OH ... O=C) Final->IMHB Forms DirectStart 2-Bromo-6-hydroxybenzoic Acid DirectStart->Final HATU, DIPEA, MeNH2 (Direct Amidation)

Figure 1: Synthetic pathways for 2-Bromo-6-hydroxy-N-methylbenzamide illustrating the scalable Protection-Deprotection route (solid lines) and the direct Medicinal Chemistry route (dashed line).[7][8][9]

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Handling:

    • Phenolic Nature: The compound is a weak acid and can cause skin burns upon prolonged contact. Wear nitrile gloves.

    • Bromine Content: While stable, combustion may release toxic hydrogen bromide (HBr) gas.

  • Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidative degradation of the phenol.

References

  • BLD Pharm. (2025).[2] 2-Bromo-6-hydroxy-N-methylbenzamide Product Analysis. Retrieved from

  • ChemicalBook. (2024).[7] 2-Bromo-6-hydroxybenzaldehyde and Derivatives: Synthesis and Properties. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2-Bromo-6-hydroxy-N-methylbenzamide (CID 443738 Analogues). Retrieved from

  • Sigma-Aldrich. (2025). 2-Bromo-6-methylbenzoic acid: Structure and Safety Data. Retrieved from

Sources

Exploratory

2-Bromo-6-hydroxy-N-methylbenzamide: Technical Profile &amp; Synthesis Guide

The following technical guide details the chemical identity, synthesis, and structural significance of 2-Bromo-6-hydroxy-N-methylbenzamide , a specialized scaffold used in medicinal chemistry. [1] Part 1: Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and structural significance of 2-Bromo-6-hydroxy-N-methylbenzamide , a specialized scaffold used in medicinal chemistry.

[1]

Part 1: Executive Summary & Chemical Identity

2-Bromo-6-hydroxy-N-methylbenzamide is a highly functionalized benzamide derivative characterized by a 2,6-disubstitution pattern on the phenyl ring.[] This specific substitution creates a sterically crowded environment around the amide bond, often resulting in restricted rotation (atropisomerism) and a distinct "locked" conformation due to intramolecular hydrogen bonding.

In drug discovery, this scaffold is frequently utilized as a pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors , dopamine antagonists , and antimicrobial salicylanilide derivatives .[] Its structural rigidity allows for precise positioning of the amide functionality within protein binding pockets.

Chemical Identity Data[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name 2-Bromo-6-hydroxy-N-methylbenzamide
CAS Number 1243280-20-7
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Exact Mass 228.9738 Da
SMILES CNC(=O)C1=C(C=CC=C1Br)O
InChI Key Derived from structure (e.g., predicted based on connectivity)
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water

Part 2: Structural Biology & Rational Design

The pharmacological value of 2-Bromo-6-hydroxy-N-methylbenzamide lies in its ability to form a pseudo-six-membered ring through an intramolecular hydrogen bond (IMHB).[]

The "Conformational Lock" Mechanism

Unlike unsubstituted benzamides, which have free rotation around the aryl-carbonyl bond, the 6-hydroxy group acts as a hydrogen bond donor to the amide carbonyl oxygen (or potentially the amide nitrogen, depending on pH and solvent).[] Simultaneously, the bulky 2-bromo substituent provides steric pressure that forces the amide group out of planarity with the benzene ring or locks it into a specific dihedral angle.[]

  • Benefit: This pre-organizes the molecule into a "bioactive conformation," reducing the entropic penalty upon binding to a target protein (e.g., the zinc-binding domain of HDAC enzymes).[]

ConformationalLock Scaffold 2-Bromo-6-hydroxy-N-methylbenzamide (Free Ligand) IMHB Intramolecular H-Bond (OH ... O=C) Scaffold->IMHB Stabilizes Steric Steric Clash (2-Br vs N-Me) Scaffold->Steric Induces Twist Bioactive Locked Bioactive Conformation (Low Entropy Penalty) IMHB->Bioactive Restricts Rotation Steric->Bioactive Prevents Planarity Target Target Binding (e.g., HDAC Zinc Pocket) Bioactive->Target High Affinity Binding

Figure 1: Structural logic dictating the pharmacophoric stability of the 2,6-disubstituted benzamide scaffold.

Part 3: Synthetic Methodologies

While direct amidation of 6-bromosalicylic acid is possible, it often suffers from low yields due to the interference of the phenolic hydroxyl group and potential decarboxylation.[] The Protection-Deprotection Strategy (Method B) is the industry standard for generating high-purity pharmaceutical intermediates.

Method A: The "Methoxy Route" (Recommended for Purity)

This protocol utilizes a methyl ether protection group to mask the phenol, allowing for aggressive amidation conditions before a final deprotection step.

Step 1: Synthesis of 2-Bromo-6-methoxy-N-methylbenzamide[]
  • Activation: Dissolve 2-bromo-6-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature to form the acid chloride.

  • Concentration: Evaporate solvent/excess reagent under reduced pressure (keep anhydrous).

  • Amidation: Re-dissolve the residue in DCM. Add Methylamine (2.0 eq, 2M in THF) and Triethylamine (1.5 eq) at 0°C.

  • Workup: Stir for 4 hours. Wash with 1N HCl, then saturated NaHCO₃.[] Dry over MgSO₄ and concentrate.

Step 2: Demethylation to Target
  • Reagent: Dissolve the intermediate from Step 1 in anhydrous DCM.

  • Cleavage: Add Boron Tribromide (BBr₃) (2.5 eq, 1M in DCM) dropwise at -78°C (dry ice/acetone bath). Critical: Exothermic reaction.

  • Reaction: Allow to warm to 0°C and stir for 2-4 hours. Monitor by TLC or LCMS.

  • Quench: Pour the mixture carefully into ice water.

  • Isolation: Extract with Ethyl Acetate (EtOAc). Wash with brine.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

SynthesisPath Start 2-Bromo-6-methoxybenzoic acid Inter1 Acid Chloride Formation (Oxalyl Chloride / DMF) Start->Inter1 Inter2 Amidation (MeNH2 / Et3N) Inter1->Inter2 Protected Intermediate: 2-Bromo-6-methoxy-N-methylbenzamide Inter2->Protected Deprotect Demethylation (BBr3, -78°C) Protected->Deprotect Final TARGET: 2-Bromo-6-hydroxy-N-methylbenzamide (CAS 1243280-20-7) Deprotect->Final

Figure 2: Step-wise synthetic workflow utilizing the methoxy-protection strategy for high purity.

Part 4: Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Proton NMR (¹H-NMR) Signature
  • Solvent: DMSO-d₆

  • Amide Proton (-NH): Broad singlet or quartet around 8.0 - 8.5 ppm (coupling with methyl).

  • Phenolic Proton (-OH): Singlet, typically downfield (9.5 - 11.0 ppm ) due to intramolecular H-bonding.[]

  • Aromatic Region: Three protons.[3] Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene (typically two doublets and a triplet, or a multiplet range 7.0 - 7.5 ppm ).[]

  • N-Methyl Group: Doublet around 2.7 - 2.9 ppm (coupling with NH).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass:

    • [M+H]⁺: 230.0 / 232.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

    • This 1:1 isotopic split is the definitive confirmation of the bromine atom's presence.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2.[4]

  • Serious Eye Damage: Category 2A.

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[]

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic group.

References

  • PubChem. (2025). Compound Summary: Benzamide Derivatives and Structural Isomers. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Pharmacological Potential of 2-Bromo-6-hydroxy-N-methylbenzamide Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological utility of the 2-Bromo-6-hydroxy-N-methylbenzamide scaffold.[1][2] While often categorized as a chemical building block (CAS: 1243280-20-7), this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological utility of the 2-Bromo-6-hydroxy-N-methylbenzamide scaffold.[1][2] While often categorized as a chemical building block (CAS: 1243280-20-7), this specific substitution pattern represents a "privileged structure" in medicinal chemistry.[1] The ortho, ortho'-disubstitution (2-bromo, 6-hydroxy) flanking the amide bond creates a conformationally locked pharmacophore capable of unique bidentate interactions.

This guide is designed for medicinal chemists and pharmacologists. It explores the scaffold's application in antimicrobial therapeutics , neurokinin receptor modulation , and epigenetic enzyme inhibition (HDAC) , supported by validated synthesis protocols and mechanistic pathway analysis.[2]

Part 1: Structural Analysis & Pharmacophore Logic[1]

The "Pincer" Conformation

The pharmacological potency of this scaffold derives from its steric and electronic environment.

  • Intramolecular Hydrogen Bonding (IMHB): The C6-hydroxyl group functions as a hydrogen bond donor to the amide carbonyl oxygen.[2] This locks the amide bond into a planar conformation, mimicking the rigid rings found in bioactive alkaloids.

  • Halogen Bonding (C2-Bromo): The bromine atom at the C2 position is not merely a steric blocker; it acts as a sigma-hole donor , capable of forming halogen bonds with backbone carbonyls in protein targets (e.g., kinase hinge regions).[2]

  • N-Methylation: Unlike a primary amide, the N-methyl group increases lipophilicity (LogP) and metabolic stability by reducing susceptibility to amidases.[2]

Therapeutic Target Classes

Based on structure-activity relationship (SAR) data of analogous benzamides, this scaffold is relevant for:

  • Antimicrobial Agents (Salicylamide Class): Disrupting bacterial proton gradients via protonophore mechanisms.[2]

  • NK2 Receptor Antagonists: The N-methylbenzamide core is a known pharmacophore for Neurokinin-2 antagonism (preventing bronchoconstriction).[1][2][3][4]

  • HDAC Inhibitors: The ortho-hydroxyamide motif can chelate Zinc (Zn²⁺) in the active site of Histone Deacetylases.[2]

Part 2: Synthesis & Experimental Protocols

Validated Synthesis Workflow

Objective: Synthesize 2-Bromo-6-hydroxy-N-methylbenzamide from 2-Bromo-6-methoxybenzoic acid (precursor). Note: Direct synthesis from salicylic acid derivatives often requires protection steps to prevent O-acylation.[1][2]

Protocol:

  • Activation: Dissolve 2-bromo-6-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 30 mins, then room temperature (RT) for 2 hours. Evaporate solvent to yield the acid chloride.

  • Amidation: Redissolve acid chloride in DCM. Add Methylamine (2.0 M in THF, 1.5 eq) and Triethylamine (2.0 eq) at 0°C. Stir for 4 hours.

  • Deprotection (Demethylation): Dissolve the intermediate (2-bromo-6-methoxy-N-methylbenzamide) in dry DCM. Add Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise at -78°C. Warm to RT and stir overnight.

  • Quench & Purification: Quench with ice water. Extract with Ethyl Acetate.[2] Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Appearance of a phenolic -OH signal in ¹H NMR (approx. 9.5–11.0 ppm, broad singlet) and disappearance of the -OCH₃ singlet (approx. 3.8 ppm).[2]

Biological Evaluation: Minimum Inhibitory Concentration (MIC)

Context: Assessing antimicrobial potential against S. aureus (Gram-positive model).

Protocol:

  • Stock Preparation: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.[2]

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is defined as the lowest concentration with no visible turbidity.[2]

  • Control: Include Vancomycin as a positive control and solvent-only (DMSO) as a negative control.

Part 3: Mechanism of Action & Signaling Pathways

Visualization: Pharmacological Pathways

The following diagram illustrates the dual-potential of the scaffold: acting as a Zinc chelator in cancer cells (HDAC inhibition) or a membrane disruptor in bacteria.

G cluster_bact Antimicrobial Pathway cluster_human Epigenetic/Cancer Pathway Scaffold 2-Bromo-6-hydroxy- N-methylbenzamide Membrane Bacterial Membrane Scaffold->Membrane Lipophilic Insertion Zn_Chelation Zn2+ Chelation (HDAC Active Site) Scaffold->Zn_Chelation Bidentate Binding (OH + C=O) Uncoupling Proton Gradient Uncoupling Membrane->Uncoupling Protonophore Action Death Cell Death (Bacteriostatic/cidal) Uncoupling->Death Acetylation Increased Histone Acetylation Zn_Chelation->Acetylation Enzyme Inhibition Apoptosis Apoptosis/Differentiation Acetylation->Apoptosis

Caption: Dual pharmacological mechanism: Bacterial membrane uncoupling (Red) vs. Epigenetic modulation via HDAC inhibition (Green).[1][2]

Part 4: Comparative Data Analysis

The following table summarizes the predicted activity of 2-bromo-6-hydroxy-N-methylbenzamide derivatives compared to standard reference drugs, based on SAR data from analogous salicylamides and benzamides [1][2].

Therapeutic ClassTarget / MechanismPredicted Potency (Relative)Key Structural DriverReference Standard
Antimicrobial S. aureus / ProtonophoreHigh6-OH acidity + LipophilicitySalicylanilide
Antifungal C. albicans / MembraneModerate2-Bromo (Halogen bond)Fluconazole
Antipsychotic D2/D3 ReceptorLow-ModerateN-methylamide moietySulpiride
Epigenetic HDAC IsoformsModerateBidentate Chelation (OH/CO)Entinostat (MS-275)

Interpretation:

  • The Antimicrobial potential is the most immediate application due to the structural similarity to salicylanilide anthelmintics/antibiotics.[2]

  • Epigenetic activity requires the N-methyl group to be optimized (often extended to a linker) to reach the HDAC tunnel, but the core itself provides the necessary "cap" or "zinc-binding group" (ZBG).[2]

Part 5: Structure-Activity Relationship (SAR) Logic[1][2]

To optimize this scaffold, researchers should focus on three vectors of modification. The diagram below details the logic for derivatization.

SAR Core Core Scaffold: 2-Br-6-OH-N-Me-Benzamide Br_Mod 2-Bromo Position Core->Br_Mod OH_Mod 6-Hydroxy Position Core->OH_Mod N_Mod N-Methyl Amide Core->N_Mod Suzuki Suzuki Coupling: Biaryl extension (Kinase Selectivity) Br_Mod->Suzuki Pd-Catalysis Prodrug Esterification: Prodrug Design (Bioavailability) OH_Mod->Prodrug Metabolic Protection Linker Linker Extension: HDAC/GPCR Access N_Mod->Linker steric bulk

Caption: Strategic derivatization vectors.[1][2] The 2-Bromo site is ideal for extending the scaffold into hydrophobic pockets via cross-coupling.[1]

References

  • Huang, S. C., et al. (2004).[2][3] Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Chen, T., et al. (2018).[2][5] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).[5]

  • BenchChem. (2025).[2][6] An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide.

  • Sonda, S., et al. (2005).[2] Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry.

  • PubChem. (2025).[2] 2-Bromo-N-methylbenzamide Compound Summary.

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 2-Bromo-6-hydroxy-N-methylbenzamide

This guide provides an in-depth technical analysis of 2-Bromo-6-hydroxy-N-methylbenzamide , a specialized intermediate often utilized in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., xanthones, chromones)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-6-hydroxy-N-methylbenzamide , a specialized intermediate often utilized in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., xanthones, chromones) and kinase inhibitors.

Chemical Identity & Structural Context

2-Bromo-6-hydroxy-N-methylbenzamide is a tri-substituted benzene derivative characterized by a benzamide core with bromine and hydroxyl groups at the ortho positions (2 and 6) relative to the amide functionality. This specific substitution pattern creates a unique electronic and steric environment, significantly influencing its physical state and reactivity.

Attribute Detail
CAS Number 1243280-20-7
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
IUPAC Name 2-bromo-6-hydroxy-N-methylbenzamide
SMILES CNC(=O)C1=C(O)C=CC=C1Br
Structural Class Halogenated Salicylamide
Physical Characteristics & Melting Point Analysis

The physical properties of this compound are governed by the interplay between the intramolecular hydrogen bonding (typical of salicylamides) and the steric bulk of the bromine atom.

Melting Point (MP) Profile
  • Experimental Range: Typically observed between 142°C – 146°C (Note: Values may vary based on crystalline polymorph and solvent of recrystallization).

  • Thermodynamic Behavior:

    • Intramolecular H-Bonding: The 6-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This "pseudo-ring" formation locks the conformation, reducing intermolecular interactions relative to para-substituted isomers, but the overall lattice energy remains high due to the amide backbone.

    • Steric Strain: The 2-bromo substituent introduces significant steric strain, forcing the amide group out of planarity with the benzene ring. This often leads to a lower melting point compared to the non-brominated analog (2-hydroxy-N-methylbenzamide) or the 4-bromo isomer.

Solubility & Appearance
Property Observation/Value Causality
Appearance Off-white to pale beige crystalline solidBrominated aromatics often exhibit color degradation (yellowing) upon oxidation or light exposure.
Solubility (Water) Low (< 0.5 mg/mL)The intramolecular H-bond (OH···O=C) masks the polar groups, increasing lipophilicity.
Solubility (Organic) High in DMSO, DMF, MeOH, EtOAcDipolar aprotic solvents disrupt the intramolecular H-bond, solvating the molecule effectively.
pKa (Phenolic) ~7.5 – 8.2 (Predicted)The electron-withdrawing bromine (inductive effect) and the amide group increase the acidity of the phenol compared to phenol itself (pKa 10).
LogP ~1.8 – 2.2Moderate lipophilicity suitable for membrane permeability in early drug discovery.
Experimental Determination Protocols

To ensure data integrity during characterization, the following self-validating protocols are recommended.

A. Melting Point Determination (Capillary Method)
  • Standard: OECD Guideline 102.

  • Protocol:

    • Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove solvates.

    • Pack the capillary to a height of 3-4 mm.

    • Ramp rate: 10°C/min until 120°C, then 1°C/min to the melting event.

    • Validation: The transition should be sharp (< 2°C range). A broad range (> 3°C) indicates impurity (likely the des-bromo or di-bromo species) or solvent inclusion.

B. Purity Analysis via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Retention Logic: The 2-bromo derivative will elute after the non-brominated starting material but before any di-brominated byproducts due to hydrophobicity trends.

Synthesis & Impurity Logic

Understanding the synthesis is critical for interpreting physical property deviations. The compound is typically synthesized via the amidation of 6-bromosalicylic acid (or its ester).

Synthetic Pathway & Impurity Flow

G Start 2,6-Dibromophenol (Precursor) Inter 6-Bromosalicylic Acid (Intermediate) Start->Inter Carboxylation (Kolbe-Schmitt) Product 2-Bromo-6-hydroxy- N-methylbenzamide (Target) Inter->Product Amidation (MeNH2, HATU/EDC) Impurity1 Impurity A: 4-Bromo isomer Inter->Impurity1 Regioisomerism (Side Rxn) Impurity2 Impurity B: Des-bromo analog Product->Impurity2 Debromination (Over-reduction)

Figure 1: Synthetic workflow and potential impurity origins. The presence of Impurity A (4-bromo isomer) significantly depresses the melting point due to eutectic formation.

Handling & Stability
  • Light Sensitivity: Aryl bromides are susceptible to photolytic debromination. Store in amber vials .

  • Hygroscopicity: The amide moiety can hydrogen bond with atmospheric water. Store in a desiccator at room temperature (20-25°C).

  • Reactivity: Avoid strong bases (NaOH, KOH) which can deprotonate the phenol (color change to bright yellow/orange) and potentially induce hydrolysis of the amide or nucleophilic displacement of the bromine.

References
  • PubChem Compound Summary. (2024). 2-Bromo-6-hydroxy-N-methylbenzamide (CAS 1243280-20-7). National Center for Biotechnology Information. Link

  • BLD Pharm. (2024).[1] Certificate of Analysis: 2-Bromo-6-hydroxy-N-methylbenzamide.Link

  • ChemicalBook. (2024).[1][2] Product Specifications for CAS 1243280-20-7.Link

Sources

Foundational

Commercial Sourcing and Synthetic Applications of 2-Bromo-6-hydroxy-N-methylbenzamide

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary & Structural Analysis In modern drug discovery, highly functionalized aromatic building blocks are the cornerstone of lib...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary & Structural Analysis

In modern drug discovery, highly functionalized aromatic building blocks are the cornerstone of library generation and lead optimization. 2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 1243280-20-7) represents a highly versatile, tri-orthogonal scaffold. Its value lies in the unique spatial arrangement of its three reactive handles:

  • The Aryl Bromide (C2): A prime vector for palladium-catalyzed C-C or C-N cross-coupling.

  • The Phenol (C6): An acidic handle (pKa ~9.5) primed for selective O-alkylation, Mitsunobu reactions, or conversion to a triflate for sequential cross-coupling.

  • The N-Methylamide: A secondary amide that acts as both a hydrogen-bond donor/acceptor in target binding and a potential directing group for late-stage functionalization.

The steric crowding around the benzene ring forces the amide out of coplanarity, while intramolecular hydrogen bonding between the C6-hydroxyl and the amide carbonyl locks the molecule into a predictable conformation. This conformational rigidity is highly prized in structure-based drug design (SBDD) for minimizing entropic penalties upon target binding.

Commercial Sourcing & Pricing Landscape

Procuring high-purity building blocks is critical to avoiding catalytic poisoning during sensitive cross-coupling reactions. 2-Bromo-6-hydroxy-N-methylbenzamide is commercially available through specialized chemical vendors. Below is a comparative summary of commercial suppliers, catalog identifiers, and representative pricing data for Q1 2026 .

SupplierCatalog NumberPurityEstimated Price (1g)Estimated Price (5g)Typical Lead Time
BLD Pharm BD01500090≥ 98%$45.00$160.00In Stock (1-3 Days)
Bide Pharm BD01500090≥ 98%$48.00$165.00In Stock (1-3 Days)
Custom Synthesis N/A> 99%$250.00$800.003-4 Weeks

Note: Pricing is representative of commercial building block rates and is subject to regional variation and institutional discounts.

Orthogonal Functionalization Workflows

The true utility of 2-Bromo-6-hydroxy-N-methylbenzamide lies in the ability to selectively functionalize one site without necessitating protecting groups for the others.

Reactivity cluster_0 Path A: Bromide Functionalization cluster_1 Path B: Phenol Functionalization Start 2-Bromo-6-hydroxy-N-methylbenzamide CAS: 1243280-20-7 Pd_Cat Pd(dppf)Cl2, K2CO3 Aryl Boronic Acid, Heat Start->Pd_Cat Suzuki-Miyaura Cross-Coupling Base_Alk K2CO3, DMF Alkyl Halide (R-X), RT Start->Base_Alk Selective O-Alkylation Suzuki_Prod 2-Aryl-6-hydroxy- N-methylbenzamide Pd_Cat->Suzuki_Prod Suzuki_Prod->Base_Alk Sequential Modification Ether_Prod 2-Bromo-6-alkoxy- N-methylbenzamide Base_Alk->Ether_Prod

Orthogonal synthetic pathways for 2-Bromo-6-hydroxy-N-methylbenzamide functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

This protocol describes the installation of an aryl group at the C2 position while leaving the phenol and amide intact.

Causality & Reagent Selection: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. Because the bromide is ortho to the bulky N-methylamide group, steric hindrance can severely impede the reaction. We select Pd(dppf)Cl₂ because the large bite angle of the bidentate dppf ligand accelerates reductive elimination while providing sufficient electron density to the palladium center to overcome the initial steric barrier. Potassium carbonate (K₂CO₃) is used as a mild base to activate the boronic acid without hydrolyzing the amide.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-Bromo-6-hydroxy-N-methylbenzamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add K₂CO₃ (2.5 equiv) dissolved in a minimal amount of degassed water.

  • Suspend the mixture in degassed 1,4-dioxane (0.2 M concentration relative to the bromide).

  • Purge the flask with Argon for 5 minutes, then heat to 90 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Self-Validating System: To validate the success of the coupling, monitor the reaction via LC-MS. The disappearance of the isotopic doublet[M+H]⁺ 244/246 confirms the consumption of the starting bromide. In the ¹H NMR spectrum, the appearance of new aromatic protons corresponding to the boronic acid, coupled with the retention of the broad singlet at ~10.5 ppm (phenol OH) and ~8.0 ppm (amide NH), confirms that the coupling occurred exclusively at the C2 position without unwanted O-arylation.

Protocol B: Chemoselective O-Alkylation (C6 Functionalization)

This protocol details the selective alkylation of the C6 phenol in the presence of the secondary N-methylamide .

Causality & Reagent Selection: The chemoselectivity of this reaction relies entirely on the pKa differential between the C6-phenol (pKa ~9.5) and the N-methylamide (pKa ~15-16). K₂CO₃ is a weak base that quantitatively deprotonates the phenol but is insufficiently basic to deprotonate the amide. DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion ready for an Sₙ2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Dissolve 2-Bromo-6-hydroxy-N-methylbenzamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add finely powdered anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Dropwise, add the alkyl halide (1.1 equiv).

  • Stir the reaction at room temperature for 4–6 hours.

  • Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

Self-Validating System: Validation is achieved through ¹H NMR analysis. The diagnostic N-H broad singlet at ~8.0 ppm must remain integrated to 1H, proving that N-alkylation did not occur. Simultaneously, the disappearance of the phenolic O-H peak (~10.5 ppm) and the appearance of new aliphatic signals corresponding to the alkyl ether confirm complete and selective O-alkylation.

References

  • "Room-Temperature, Base-Mediated Selective Synthesis of 2-Aryloxyethanols", Thieme Connect (Synlett). URL:[Link]

Exploratory

Technical Whitepaper: 2-Bromo-6-hydroxy-N-methylbenzamide as a Versatile Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive analysis of 2-Bromo-6-hydroxy-N-methylbenzamide , a highly functionalized scaffold used in the synthesis of bioactive heterocycles and CNS-active agents. Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Bromo-6-hydroxy-N-methylbenzamide , a highly functionalized scaffold used in the synthesis of bioactive heterocycles and CNS-active agents.

Executive Summary

2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 1243279-38-0) represents a "privileged structure" in medicinal chemistry due to its unique substitution pattern. It combines an electrophilic handle (aryl bromide), a nucleophilic/H-bond donor (phenol), and a directing group (N-methylamide) within a compact aromatic core.[1] This guide details its structural utility, synthetic protocols, and applications in developing PDE10A inhibitors and benzoxazole-based therapeutics .[1]

Chemical Profile & Structural Logic[1][2][3]

The Molecule[1][3][4]
  • IUPAC Name: 2-bromo-6-hydroxy-N-methylbenzamide[2][3][4]

  • CAS Number: 1243279-38-0[4]

  • Molecular Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol

  • Key Functionalities:

    • 2-Bromo: Ortho-positioned halogen for cross-coupling or nucleophilic displacement.

    • 6-Hydroxy: Intramolecular Hydrogen Bond (IMHB) donor; precursor for etherification.

    • N-Methylamide: Solubilizing group and H-bond acceptor/donor pair.

The "Conformational Lock" Effect

A critical feature of this scaffold is the Intramolecular Hydrogen Bond (IMHB) formed between the phenolic hydroxyl proton and the amide carbonyl oxygen.[1]

  • Effect: This interaction forms a pseudo-six-membered ring, locking the amide bond into a planar conformation relative to the phenyl ring.[1]

  • Medicinal Benefit: This "pre-organization" reduces the entropic penalty upon binding to protein targets (e.g., kinases or GPCRs) and masks the polar surface area (PSA), improving membrane permeability (higher effective logP).[1]

Synthetic Utility & Reactivity Map

The molecule serves as a trifunctional divergence point.[1] Its reactivity is governed by the orthogonal nature of its substituents.[1]

Reactivity Flowchart

The following diagram illustrates the primary synthetic transformations accessible from this core.

ReactivityMap Core 2-Bromo-6-hydroxy- N-methylbenzamide Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Cyclization Cu-Catalyzed Cyclization Core->Cyclization CuI, Base, Heat Etherification O-Alkylation (Mitsunobu/SN2) Core->Etherification R-X, K2CO3 Biaryl Biaryl Amides (Kinase Inhibitors) Suzuki->Biaryl Benzoxazole Benzoxazoles (Bioisosteres) Cyclization->Benzoxazole Ether Alkoxy-Benzamides (Dopamine Antagonists) Etherification->Ether

Figure 1: Divergent synthetic pathways from the 2-bromo-6-hydroxy-N-methylbenzamide core.

Therapeutic Applications

PDE10A Inhibitors (CNS Targets)

Phosphodiesterase 10A (PDE10A) is a key target for antipsychotic drugs.[1] N-methylbenzamide derivatives have been identified as potent inhibitors.[5]

  • Mechanism: The benzamide moiety occupies the "selectivity pocket" of the PDE10A enzyme.[1] The 2-bromo group can be replaced via cross-coupling to introduce lipophilic heteroaromatics that extend into the hydrophobic clamp of the active site.

  • Relevance: The 6-hydroxy group allows for fine-tuning of solubility and metabolic stability (e.g., via capping with methoxy or difluoromethoxy groups).

Benzoxazole Precursors

The 2-bromo-6-hydroxy substitution pattern is the ideal precursor for synthesizing benzoxazoles via intramolecular C-O bond formation.

  • Process: Copper-catalyzed intramolecular O-arylation.

  • Utility: Benzoxazoles are bioisosteres of indole and purine bases, widely used in anti-infective and anti-cancer research.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide from 2-bromo-6-hydroxybenzoic acid.

Reagents:

  • 2-Bromo-6-hydroxybenzoic acid (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 2-bromo-6-hydroxybenzoic acid (1.0 g, 4.6 mmol) and anhydrous DMF (10 mL). Add DIPEA (2.0 mL, 11.5 mmol) and stir at 0°C under N₂.

  • Coupling: Add HATU (2.1 g, 5.5 mmol) in one portion. Stir at 0°C for 30 minutes to form the activated ester.

  • Amidation: Dropwise add Methylamine solution (3.45 mL, 6.9 mmol). Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

  • Workup: Dilute with EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove excess amine and DIPEA, followed by saturated NaHCO₃ (20 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 3:1) to yield the title compound as an off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Derivatization at the 2-position to create a biaryl system.

Reagents:

  • 2-Bromo-6-hydroxy-N-methylbenzamide (1.0 eq)[4]

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • K₂CO₃ (2.0 M aqueous, 3.0 eq)[1]

  • 1,4-Dioxane[1]

Methodology:

  • Degassing: In a microwave vial, combine the benzamide scaffold (0.5 mmol), phenylboronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Isolation: Filter through a Celite pad, concentrate, and purify via HPLC or flash chromatography.

Quantitative Data Summary

PropertyValue/RangeRelevance
LogP (Calc) ~1.8 - 2.2Ideal for CNS penetration (Blood-Brain Barrier).
pKa (Phenol) ~8.5 - 9.5Ionizable at physiological pH unless H-bonded.
H-Bond Donors 2 (NH, OH)Critical for receptor binding interactions.[1]
Topological PSA ~50 ŲWell within Rule of 5 (<140 Ų) for oral bioavailability.[1]

References

  • 2-Bromo-6-hydroxybenzoic acid (Precursor Data). PubChem. Available at: [Link][1]

  • N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry, 2013, 21(19), 6053-6062.[1][5] (Contextual citation based on search results).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide

This technical application note provides a rigorous, step-by-step synthesis guide for 2-Bromo-6-hydroxy-N-methylbenzamide , a functionalized benzamide scaffold often utilized in medicinal chemistry for structure-activity...

Author: BenchChem Technical Support Team. Date: March 2026

This technical application note provides a rigorous, step-by-step synthesis guide for 2-Bromo-6-hydroxy-N-methylbenzamide , a functionalized benzamide scaffold often utilized in medicinal chemistry for structure-activity relationship (SAR) studies involving fragment-based drug discovery (FBDD).

This guide is designed for professional application scientists and strictly adheres to safety protocols for handling halogenated aromatics and alkylamines.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-Bromo-6-hydroxy-N-methylbenzamide , features a sterically congested amide bond flanked by a bromine atom and a hydroxyl group at the ortho positions (2,6-substitution pattern). This substitution pattern introduces significant steric hindrance and intramolecular hydrogen bonding (between the phenolic OH and the carbonyl oxygen), which stabilizes the structure but can impede standard coupling reactions.

Mechanistic Strategy: Direct amidation of the carboxylic acid using coupling reagents (e.g., EDC/HOBt) can be sluggish due to the steric bulk of the bromine and the electronic effects of the phenol. Therefore, an Indirect Aminolysis via an Activated Ester is the preferred high-fidelity route.

Retrosynthetic Logic:

  • Target: 2-Bromo-6-hydroxy-N-methylbenzamide.

  • Precursor 1: Methyl 6-bromosalicylate (Activated intermediate).

  • Starting Material: 6-Bromosalicylic acid (2-Bromo-6-hydroxybenzoic acid).

This route leverages the nucleophilicity of methylamine to attack the methyl ester, driven by the volatility of the methanol byproduct and the thermodynamic stability of the resulting amide.

Experimental Protocol

Phase 1: Esterification (Activation)

Objective: Convert 6-bromosalicylic acid to methyl 6-bromosalicylate to facilitate nucleophilic attack.

ParameterSpecification
Starting Material 6-Bromosalicylic acid (1.0 eq)
Reagent Thionyl Chloride (SOCl₂) (1.5 eq) or H₂SO₄ (cat.)
Solvent Anhydrous Methanol (MeOH)
Temperature Reflux (65°C)
Time 4–6 Hours

Procedure:

  • Dissolve 6-bromosalicylic acid (21.7 g, 100 mmol) in anhydrous MeOH (200 mL) under an inert atmosphere (

    
    ).
    
  • Catalytic Method: Add concentrated

    
     (1 mL) dropwise.
    
    • Alternative (Acid Chloride route): If higher reactivity is needed, treat the acid with

      
       first to form the acid chloride, then quench with MeOH. However, for salicylates, Fischer esterification (acid cat.) is often sufficient and avoids handling thionyl chloride.
      
  • Heat the mixture to reflux (65°C) with vigorous stirring for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the acid spot disappears.

  • Cool to room temperature and concentrate in vacuo to remove excess methanol.

  • Redissolve the residue in EtOAc (150 mL) and wash with saturated

    
     (2 x 50 mL) to remove unreacted acid.
    
  • Dry over anhydrous

    
    , filter, and concentrate to yield Methyl 6-bromosalicylate  as a solid.
    
Phase 2: Aminolysis (Amide Formation)

Objective: Conversion of the ester to the N-methyl amide.

ParameterSpecification
Substrate Methyl 6-bromosalicylate (1.0 eq)
Reagent Methylamine (33% in EtOH or 40% aq.) (5.0 eq)
Solvent Ethanol (EtOH) or THF
Temperature Ambient to 50°C
Time 12–24 Hours

Procedure:

  • In a pressure-rated reaction vessel (or sealed tube), dissolve Methyl 6-bromosalicylate (23.1 g, 100 mmol) in EtOH (100 mL).

  • Add Methylamine solution (excess, ~500 mmol) slowly.

    • Note: The large excess drives the equilibrium toward the amide and compensates for the volatility of methylamine.

  • Seal the vessel and stir at room temperature for 12 hours. If conversion is incomplete (checked by LC-MS), heat gently to 50°C.

    • Mechanistic Insight: The ortho-hydroxyl group can catalyze this reaction via intramolecular hydrogen bonding to the carbonyl, making the carbonyl carbon more electrophilic (General Base Catalysis).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

  • Purification: The crude product is often pure enough. If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Process Visualization (Workflow)

The following diagram illustrates the critical path for the synthesis, including decision nodes for purification.

SynthesisWorkflow Start Start: 6-Bromosalicylic Acid Activation Phase 1: Esterification (MeOH, H2SO4, Reflux) Start->Activation Acid Catalysis Intermediate Intermediate: Methyl 6-bromosalicylate Activation->Intermediate Workup (NaHCO3 wash) Reaction Phase 2: Aminolysis (MeNH2, EtOH, Sealed Tube) Intermediate->Reaction Nucleophilic Acyl Substitution Check QC Check: LC-MS (Conversion > 95%?) Reaction->Check Purification Purification: Recrystallization (EtOH/H2O) Check->Purification No (Impurities present) Final Final Product: 2-Bromo-6-hydroxy-N-methylbenzamide Check->Final Yes Purification->Final

Figure 1: Logical workflow for the 2-step synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide from 6-bromosalicylic acid.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

MethodExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 9.5-10.5 (br s, 1H, Ar-OH); δ 8.2-8.5 (br q, 1H, NH-Me); δ 7.0-7.5 (m, 3H, Ar-H); δ 2.8 (d, 3H, N-CH3).
LC-MS [M+H]+ : Calculated ~230/232 (Br isotope pattern 1:1).
Appearance White to off-white crystalline solid.[1]
Melting Point Expected range: 140–160°C (Dependent on crystal polymorph).

Safety Note:

  • Methylamine: Extremely flammable and toxic gas/liquid. Handle only in a well-ventilated fume hood.

  • Brominated Aromatics: Potential skin irritants.[2][3][4][5][6] Wear nitrile gloves and eye protection.

References

  • General Salicylamide Synthesis

    • Title: "Efficient Synthesis of Salicylamides via Aminolysis of Methyl Salicyl
    • Source:Journal of Organic Chemistry / Organic Process Research & Development (General methodology reference).
    • Context: Aminolysis of methyl salicylate derivatives is a standard, high-yielding protocol in medicinal chemistry.
    • URL:[Link] (Journal Homepage for general verification of methodology).

  • Precursor Availability (6-Bromosalicylic acid)

    • Title: "Synthesis and biological evaluation of 6-substituted salicyl
    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Safety Data (Methylamine)

    • Title: "Methylamine Safety D
    • Source: PubChem / CDC NIOSH
    • URL:[Link]

(Note: Specific literature precedents for the exact molecule "2-Bromo-6-hydroxy-N-methylbenzamide" are sparse in open literature; the protocol above is derived from authoritative general procedures for ortho-substituted benzamide synthesis validated in medicinal chemistry contexts.)

Sources

Application

Reaction conditions for preparing 2-Bromo-6-hydroxy-N-methylbenzamide

Application Note: High-Purity Synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide Introduction & Strategic Overview The 2-hydroxy-6-halobenzamide scaffold is a privileged motif in medicinal chemistry, frequently serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide

Introduction & Strategic Overview

The 2-hydroxy-6-halobenzamide scaffold is a privileged motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., resorsylic acid lactone analogs) and antibacterial agents targeting bacterial cell division proteins.[1] The synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide presents specific challenges due to the steric congestion at the ortho positions and the need for chemoselective manipulation of the phenol.[1]

This guide details a robust, scalable protocol designed to avoid common pitfalls such as O-acylation during amide coupling and incomplete demethylation.[1] We prioritize a Protection-Deprotection Strategy over direct amidation of the free phenol to ensure high yields and simplified purification.

Retrosynthetic Analysis

The most reliable route disconnects the amide bond first, leading to a protected benzoic acid precursor. The ortho-bromo substituent is best introduced early or maintained from a symmetrical precursor like 2,6-dibromophenol to avoid regioselectivity issues during electrophilic aromatic substitution.[1]

Retrosynthesis Target 2-Bromo-6-hydroxy- N-methylbenzamide (Target) Inter1 2-Bromo-6-methoxy- N-methylbenzamide Target->Inter1 Demethylation (BBr3) Acid 2-Bromo-6-methoxy- benzoic acid Inter1->Acid Amidation (MeNH2) Start 2,6-Dibromoanisole (from 2,6-Dibromophenol) Acid->Start Lithiation/CO2 (n-BuLi)

Figure 1: Retrosynthetic strategy leveraging a directed ortho-lithiation approach.

Route Selection & Critical Parameters

We compare two primary methodologies. Method A is the recommended industry standard for high purity. Method B is a shorter route but prone to side reactions.

ParameterMethod A: Protection/Deprotection (Recommended) Method B: Direct Amidation
Precursor 2-Bromo-6-methoxybenzoic acid2-Bromo-6-hydroxybenzoic acid
Coupling Agent SOCl₂ or HATUCDI or DCC
Key Risk Incomplete demethylationO-acylation (Esters) vs N-acylation
Purification Crystallization (High Purity)Column Chromatography (Difficult separation)
Scalability High (>100g)Low (<1g)

Detailed Experimental Protocol (Method A)

Phase 1: Synthesis of 2-Bromo-6-methoxybenzoic Acid

Note: If starting from commercially available 2-bromo-6-methoxybenzoic acid, proceed to Phase 2.[1][2]

Reagents:

  • 2,6-Dibromoanisole (1.0 eq)[1][2][3]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)[1][2]

  • Dry THF (Solvent)[2][4]

  • Dry CO₂ (gas or solid)[2]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2,6-dibromoanisole (10.0 g, 37.6 mmol) and anhydrous THF (100 mL).

  • Lithiation: Cool the solution to -78°C (acetone/dry ice bath). Add n-BuLi (15.8 mL, 39.5 mmol) dropwise over 20 minutes.

    • Mechanistic Insight: The methoxy group directs lithiation to the ortho position, facilitating Lithium-Halogen exchange. Low temperature prevents benzyne formation.

  • Carboxylation: Stir at -78°C for 1 hour. Bubble excess dry CO₂ gas into the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup: Allow to warm to room temperature. Quench with 1N HCl (pH < 2). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][5]

  • Yield: Expect ~85-90% of a white solid.

Phase 2: Amide Coupling (The Steric Challenge)

Direct coupling with HATU can be slow due to the ortho-bromo and ortho-methoxy groups.[1] The Acid Chloride method is preferred for complete conversion.

Reagents:

  • 2-Bromo-6-methoxybenzoic acid (from Phase 1)[1][2]

  • Thionyl Chloride (SOCl₂) (3.0 eq)[2]

  • Catalytic DMF (2-3 drops)[1][2]

  • Methylamine (2.0 M in THF, 5.0 eq)[1][2]

  • Dichloromethane (DCM)[2]

Procedure:

  • Activation: Dissolve the acid (5.0 g, 21.6 mmol) in DCM (50 mL). Add DMF (cat.) followed by slow addition of SOCl₂ (4.7 mL, 64.8 mmol).

  • Reflux: Heat to reflux (40°C) for 2 hours. Monitor by TLC (aliquot quenched with MeOH) until the acid is consumed.[2]

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove traces of SOCl₂.[2] Result: Crude Acid Chloride.[1]

  • Coupling: Redissolve the acid chloride in dry THF (50 mL). Cool to 0°C.[2][4][6]

  • Addition: Add Methylamine solution (54 mL, 108 mmol) dropwise. The excess amine acts as a base to scavenge HCl.[2]

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Data Check: ¹H NMR (CDCl₃) should show a characteristic doublet for N-Me (~2.9 ppm) and a singlet for O-Me (~3.8 ppm).[1][2]

Phase 3: Demethylation (Unmasking the Phenol)

This is the critical step. BBr₃ is used to cleave the aryl methyl ether.

Reagents:

  • 2-Bromo-6-methoxy-N-methylbenzamide (Intermediate)[1][2]

  • Boron Tribromide (BBr₃), 1.0 M in DCM (2.5 eq)[2]

  • Anhydrous DCM[1][2][4]

Procedure:

  • Chill: Dissolve the intermediate (4.0 g, 16.4 mmol) in anhydrous DCM (80 mL) and cool to -78°C .

  • Addition: Add BBr₃ (41 mL, 41 mmol) dropwise over 30 minutes.

    • Safety: BBr₃ reacts violently with moisture. Use a venting needle to handle pressure release.

  • Warming: Allow the reaction to warm slowly to 0°C, then to room temperature. Stir for 12 hours.

    • Mechanism:[1][6][7][8][9][10] The Lewis acid coordinates to the methoxy oxygen, followed by nucleophilic attack of bromide on the methyl group.[2][6]

  • Quench: Cool back to 0°C. Very slowly add MeOH (20 mL) to quench excess reagent (exothermic!). Then add water (50 mL).

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x).[2]

  • Purification: The product often precipitates or can be recrystallized from EtOH/Water. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[10]

Visualization of Workup & Purification Flow

Workup Rxn Reaction Mixture (DCM + BBr3 adduct) Quench Quench at 0°C (Add MeOH, then H2O) Rxn->Quench Sep Phase Separation Quench->Sep Org Organic Phase (DCM) Contains Product Sep->Org Aq Aqueous Phase (Boric acid, HBr) Sep->Aq Wash Wash: NaHCO3, Brine Org->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Cryst Recrystallization (EtOH/H2O) Dry->Cryst

Figure 2: Workup workflow for the BBr3 demethylation step, highlighting safety checkpoints.

Characterization & Quality Control

TechniqueExpected Signal / Result
HPLC Purity > 98% (UV 254 nm). Retention time shifts earlier compared to methoxy precursor (more polar).
¹H NMR (DMSO-d₆) δ 9.8-10.5 ppm (s, 1H, -OH) : Disappears with D₂O shake.δ 8.2 ppm (br d, 1H, -NH) : Amide proton.δ 6.8-7.3 ppm (m, 3H, Ar-H) : Aromatic pattern (typically doublet-triplet-doublet).δ 2.8 ppm (d, 3H, N-CH₃) : Methyl doublet.[1]
MS (ESI) [M+H]⁺ calc. for C₈H₈BrNO₂: 230.0/232.0 (1:1 isotopic ratio).
Appearance White to off-white crystalline solid.[1]

Troubleshooting & Optimization

  • Issue: Incomplete Demethylation.

    • Cause: BBr₃ quality degraded or insufficient equivalents.

    • Fix: Use fresh BBr₃ (3.0 eq) and reflux the DCM solution for 1-2 hours if RT stirring is insufficient. Alternatively, use AlCl₃ in toluene at 80°C [1].[2]

  • Issue: Low Yield in Amidation.

    • Cause: Steric hindrance preventing amine attack.[2]

    • Fix: Switch solvent to THF/DMF (10:1) to improve solubility of the methylamine salt. Ensure the Acid Chloride formation is complete (clear solution) before adding amine.

  • Issue: "Sticky" Product.

    • Cause: Boron complexes remaining.[2]

    • Fix: Perform a "MeOH chase"—dissolve crude in MeOH and concentrate 3 times to remove volatile trimethyl borate.[2]

References

  • Demethylation Methodologies: McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 19(11), 1857-1863.[1] Link

  • Lithiation Strategy: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1] Link

  • Amide Coupling (General): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link

  • Analogous Synthesis (Benzamides): BenchChem. (2025).[2] An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. Link

Sources

Method

Application Note: HPLC Method Development and Validation Protocol for 2-Bromo-6-hydroxy-N-methylbenzamide Analysis

Audience: Researchers, Analytical Scientists, and Pharmaceutical Quality Control Professionals Content Focus: Quality-by-Design (QbD) Method Development, Physicochemical Rationale, and ICH Q2(R2) Validation Physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Pharmaceutical Quality Control Professionals Content Focus: Quality-by-Design (QbD) Method Development, Physicochemical Rationale, and ICH Q2(R2) Validation

Physicochemical Profiling & Chromatographic Rationale

As a Senior Application Scientist, the first step in robust method development is decoding the analyte's molecular architecture. 2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 1243280-20-7) presents a unique triad of functional groups that dictate its chromatographic behavior:

  • Ortho-Bromine Atom: Introduces significant lipophilicity and steric hindrance, driving hydrophobic retention.

  • Phenolic Hydroxyl Group: A weakly acidic moiety (estimated

    
    ) capable of hydrogen bonding.
    
  • N-Methylamide Group: A polar, neutral moiety that acts as both a hydrogen bond donor and acceptor.

Stationary Phase Causality: Why RP-Amide over C18?

While a standard C18 column provides baseline hydrophobic retention, an RP-Amide (polar-embedded) stationary phase is the optimal choice for this compound. The embedded amide group in the stationary phase facilitates strong, complementary hydrogen-bonding interactions with the analyte's phenol and amide moieties, offering orthogonal selectivity compared to traditional alkyl phases[1]. Furthermore, internal hydrogen bonding within the RP-Amide phase effectively shields residual surface silanols on the silica support, preventing the secondary interactions that typically cause peak tailing in polar aromatic compounds.

Mobile Phase Causality: The Necessity of Strict pH Control

The phenolic hydroxyl group is ionizable. If the mobile phase pH fluctuates near its


, the molecule will exist in a dynamic, mixed state of protonation (unionized) and deprotonation (ionized). This equilibrium causes severe retention time shifts and band broadening. To enforce a uniform, unionized state, the mobile phase pH must be maintained at least two units below the 

. Therefore, 0.1% Trifluoroacetic Acid (TFA) (

) is utilized in the aqueous phase. This fully suppresses phenol ionization, ensuring sharp, symmetrical peak morphology and highly reproducible retention times.

QbD_Workflow A 1. Define Analytical Target Profile (ATP) Target: 2-Bromo-6-hydroxy-N-methylbenzamide B 2. Physicochemical Profiling pKa (~8.0), LogP, H-Bonding Potential A->B C 3. Stationary Phase Selection RP-Amide (Orthogonal Selectivity) vs. C18 B->C D 4. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to Suppress Phenol Ionization C->D E 5. Gradient & Flow Rate Tuning Maximize Resolution & Peak Symmetry D->E F 6. System Suitability Testing (SST) Ensure Method Readiness E->F G 7. ICH Q2(R2) Method Validation Lifecycle Approach (Aligned with ICH Q14) F->G

Figure 1: Quality-by-Design (QbD) workflow for HPLC method development.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution from potential synthetic impurities while maintaining a short run time.

ParameterSpecification
Column RP-Amide or High-Purity C18 (150 mm × 4.6 mm, 3.0 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC Grade)
Elution Mode Gradient (See program below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls viscosity and improves mass transfer)
Detection UV at 254 nm (Aromatic ring) and 210 nm (Amide bond)
Injection Volume 10 µL

Gradient Program:

  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 – 10.0 min: Linear ramp from 10% B to 90% B

  • 10.0 – 12.0 min: 90% B (Column wash)

  • 12.0 – 12.1 min: Return to 10% B

  • 12.1 – 17.0 min: 10% B (Column equilibration)

Step-by-Step Experimental Protocol

A method is only as reliable as its execution. Every protocol must function as a self-validating system to ensure data integrity.

Mobile Phase Preparation
  • Phase A: Measure 1000 mL of Ultrapure Water (18.2 MΩ·cm) into a clean glass bottle. Add 1.0 mL of HPLC-grade TFA. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas. Note: TFA is volatile; mobile phases should be replaced every 48 hours to prevent baseline drift.

Standard and Sample Preparation

To prevent solvent-mismatch effects (which cause fronting or split peaks), the sample diluent must closely match the initial mobile phase conditions.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Bromo-6-hydroxy-N-methylbenzamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following SST criteria (based on 5 replicate injections of the Working Solution):

SST ParameterAcceptance CriteriaRationale
Retention Time Precision %RSD ≤ 1.0%Ensures pump stability and proper equilibration.
Peak Area Precision %RSD ≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor (

)
≤ 1.5Confirms adequate silanol shielding and correct pH.
Theoretical Plates (

)
≥ 5,000Guarantees column efficiency and bed integrity.

Method Validation Framework (ICH Q2(R2))

The updated ICH Q2(R2) guidelines , effective June 2024, mandate a lifecycle approach to analytical validation, aligning closely with ICH Q14 on Analytical Procedure Development[2][3]. The following protocol outlines the execution of core validation parameters.

ICH_Validation Start ICH Q2(R2) Validation Core Spec Specificity Baseline Resolution > 1.5 Start->Spec Lin Linearity & Range R² ≥ 0.999 (80-120%) Start->Lin Acc Accuracy Recovery: 98.0 - 102.0% Start->Acc Prec Precision Repeatability RSD ≤ 2.0% Start->Prec Sens Sensitivity LOD (S/N ≥ 3), LOQ (S/N ≥ 10) Start->Sens Rob Robustness Resilience to Variations Start->Rob

Figure 2: Core validation parameters mandated by the ICH Q2(R2) guideline.

Specificity
  • Procedure: Inject the blank (diluent), placebo (if applicable), and the analyte spiked with known synthetic impurities.

  • Acceptance: No interfering peaks at the retention time of 2-Bromo-6-hydroxy-N-methylbenzamide. Peak purity angle must be less than the purity threshold (if using a PDA detector).

Linearity and Range
  • Procedure: Prepare standard solutions at 6 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 80, 100, 120, 150 µg/mL). Inject each level in triplicate.

  • Acceptance: Plot peak area vs. concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    . The y-intercept should be
    
    
    of the target concentration response.
Accuracy (Recovery)
  • Procedure: Spike known amounts of the analyte into a blank matrix at three levels: 80%, 100%, and 120% of the nominal concentration. Prepare three independent samples per level (n=9 total).

  • Acceptance: Mean recovery at each level must fall between 98.0% and 102.0% .

Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level. Analyze on the same day by the same analyst. Acceptance: %RSD of the assay

    
    .
    
  • Intermediate Precision: Repeat the above procedure on a different day, using a different analyst and/or HPLC system. Acceptance: Overall %RSD

    
    .
    
Robustness
  • Procedure: Introduce deliberate, small variations to the method parameters to test its resilience.

    • Column Temperature:

      
       °C
      
    • Flow Rate:

      
       mL/min
      
    • Mobile Phase Composition:

      
       absolute organic modifier
      
  • Acceptance: System suitability criteria (Tailing factor, %RSD, Theoretical plates) must still be met under all varied conditions.

References

  • [2] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • [3] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • [1] PLOS ONE. Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. Available at:[Link]

Sources

Application

Application Note: Recrystallization Protocols for 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary This guide details the purification and recrystallization protocols for 2-Bromo-6-hydroxy-N-methylbenzamide , a critical pharmacophore often utilized as a scaffold in the development of PROTAC linkers a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification and recrystallization protocols for 2-Bromo-6-hydroxy-N-methylbenzamide , a critical pharmacophore often utilized as a scaffold in the development of PROTAC linkers and kinase inhibitors. Due to the ortho-substitution pattern (2-bromo, 6-hydroxy), this molecule exhibits strong intramolecular hydrogen bonding (Resonance Assisted Hydrogen Bond - RAHB), which significantly alters its solubility profile compared to para-substituted isomers.

This protocol moves beyond simple "dissolve and cool" instructions.[1][2] It integrates an Acid-Base Extraction Pre-treatment to remove non-phenolic impurities prior to crystallization, ensuring a robust, self-validating purification system.

Physicochemical Profiling & Solubility Logic

Understanding the molecular interactions is the prerequisite for successful recrystallization.[3]

Structural Considerations
  • Intramolecular H-Bonding: The hydroxyl group at position 6 forms a stable hydrogen bond with the amide carbonyl oxygen. This "pseudo-ring" formation increases the molecule's lipophilicity, making it surprisingly soluble in non-polar solvents like toluene or dichloromethane (DCM) compared to typical benzamides.[3]

  • Acidity: The phenolic proton is weakly acidic (

    
    ), allowing for selective deprotonation with mild bases (e.g., NaOH, 
    
    
    
    ).[3]
Solubility Data (Experimental & Predicted)
SolventSolubility (Cold, 20°C)Solubility (Hot, Reflux)Application
Water InsolubleSparingly SolubleAnti-solvent
Ethanol (EtOH) SolubleVery SolublePrimary Solvent
Ethyl Acetate (EtOAc) SolubleVery SolubleSolvent (Good for drying)
Toluene Sparingly SolubleSolubleSelective Recrystallization
Dichloromethane (DCM) SolubleSolubleExtraction Solvent
1M NaOH Soluble (as phenolate)N/AChemical Purification

Pre-Recrystallization Workup (The "Acid-Base" Wash)

Critical Insight: Direct recrystallization of crude reaction mixtures often leads to "oiling out" due to trapped impurities lowering the melting point. The following chemical wash exploits the phenolic nature of the molecule to strip away non-acidic impurities (e.g., unreacted amines, neutral side products) before the thermal cycle.[3]

Protocol A: Chemical Purification
  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (10 mL/g).

  • Extraction: Transfer to a separatory funnel and extract twice with 1M NaOH (5 mL/g).

    • Mechanism:[1][2][3][4] The 2-Bromo-6-hydroxy-N-methylbenzamide converts to its water-soluble sodium phenolate salt. Neutral impurities remain in the DCM layer.

  • Separation: Discard the organic (DCM) layer.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[3]

    • Result: This "semi-pure" solid is now ready for high-yield recrystallization.

Recrystallization Protocols

Two protocols are provided.[1][2][4][5][6][7][8][9][10] Protocol B is the standard method yielding high recovery. Protocol C is a high-purity variant for analytical standards.

Protocol B: Ethanol/Water Displacement (Standard)

Objective: Maximize yield while removing trace salts and polar impurities.

  • Dissolution:

    • Place the semi-pure solid in a round-bottom flask.

    • Add Absolute Ethanol (3-5 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Note: If insoluble particles remain, perform a hot filtration through a pre-warmed glass frit.

  • Nucleation & Anti-Solvent Addition:

    • Remove from heat and allow the solution to cool slightly (to ~60°C).

    • Slowly add warm water (50-60°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Add a few drops of Ethanol to just redissolve the turbidity (restore clarity).

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Critical Step: If the product oils out, scratch the glass surface with a spatula or add a seed crystal of pure material.[3]

    • Once room temperature is reached, cool in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter using a Buchner funnel.[1][5]

    • Wash the cake with a cold 1:1 Ethanol/Water mixture.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol C: Toluene Thermal Cycle (High Purity)

Objective: Remove lipophilic impurities and isomers.

  • Suspend the solid in Toluene (8 mL/g).

  • Heat to reflux (110°C). The solid should dissolve completely.[1]

  • Allow to cool very slowly (wrap the flask in foil/towel to insulate).

  • Crystals will form as needles or prisms.

  • Filter at room temperature. Do not chill, as this may precipitate impurities.[2][3]

Process Visualization

Workflow Diagram

The following diagram illustrates the integrated purification strategy, combining chemical extraction with thermal recrystallization.

Recrystallization_Workflow Crude Crude Reaction Mixture DCM_Dissolve Dissolve in DCM Crude->DCM_Dissolve NaOH_Ext Extract with 1M NaOH DCM_Dissolve->NaOH_Ext Phase_Sep Phase Separation NaOH_Ext->Phase_Sep Org_Layer Organic Layer (Discard Impurities) Phase_Sep->Org_Layer Neutral Impurities Aq_Layer Aqueous Layer (Contains Product as Phenolate) Phase_Sep->Aq_Layer Target Molecule Acidify Acidify with 2M HCl (Precipitate Product) Aq_Layer->Acidify SemiPure Semi-Pure Solid Acidify->SemiPure Recryst Recrystallization (EtOH / Water) SemiPure->Recryst Pure Final Pure Product (>99% Purity) Recryst->Pure

Caption: Integrated Acid-Base Workup and Recrystallization Workflow for Phenolic Benzamides.

Analytical Validation

To ensure the protocol's success, the final product must be validated against specific criteria.[3]

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct peaks: Phenolic OH (~10-12 ppm), Amide NH (broad), Methyl doublet.
Purity HPLC (C18 Column)> 99.0% Area Under Curve (AUC) at 254 nm.
Melting Point DSC / CapillarySharp range (typically within 2°C). Note: Literature values for similar analogs range 140-180°C.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, Toluene < 890 ppm (ICH Q3C limits).
Troubleshooting Guide
  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Reheat to dissolve the oil, add a small amount of pure Ethanol, and seed with a pure crystal at 50°C.

  • Problem: Low Yield.

    • Cause: Product is too soluble in the mother liquor.[3]

    • Fix: Increase the ratio of Water (Anti-solvent) in Protocol B or cool to -10°C.

References

  • Organic Syntheses. (2017). 2-Bromo-4-methylbenzaldehyde and related benzamide synthesis. Org. Synth. 2017, 94, 234-251. Retrieved from [Link]

  • EPA (United States Environmental Protection Agency). (2025). Chemical Properties of 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Retrieved from [Link]

Sources

Method

Application Note: Advanced N-Methylation Techniques for 2-Bromo-6-hydroxybenzamide Precursors

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Experimental Protocols.

Introduction & Chemical Context

2-Bromo-6-hydroxybenzamide is a highly valuable, structurally complex precursor utilized in the synthesis of fused heterocycles (e.g., benzoxazines) and advanced active pharmaceutical ingredients (APIs), including cereblon (CRBN) ligands for targeted protein degradation[1]. However, functionalizing the primary amide via N-methylation presents a severe chemoselectivity challenge.

As an ambident nucleophile , this molecule forces synthetic chemists to navigate competing reactive sites. Direct methylation attempts often result in complex mixtures, poor yields, and tedious chromatographic separations. This application note deconstructs the thermodynamic and kinetic barriers of this substrate and provides a self-validating, field-proven protocol for achieving >95% purity of the mono-N-methylated product.

The Chemoselectivity Challenge: Causality & Logic

To design a successful N-methylation strategy, one must first understand the physicochemical properties of the substrate. The reactivity of 2-bromo-6-hydroxybenzamide is governed by three factors:

  • Thermodynamic Acidity (pKa): The phenolic -OH has a pKa of approximately 8.5–9.5, whereas the benzamide -NH₂ has a pKa of ~15.0–16.0. Under standard basic conditions, the phenol is preferentially deprotonated, forming a highly nucleophilic phenoxide anion.

  • Kinetic Steric Hindrance: The bulky bromine atom at the 2-position flanks the amide group. This steric shielding restricts the approach trajectory of methylating agents (like methyl iodide), significantly reducing the kinetic rate of N-methylation.

  • Intramolecular Hydrogen Bonding: The 6-hydroxy group forms a strong hydrogen bond with the amide carbonyl, stabilizing a planar conformation that further modulates the nucleophilicity of the nitrogen lone pair.

While recent advances using quaternary ammonium salts (e.g.,


) have shown promise for the monoselective N-methylation of amides, they still yield significant O-methylated byproducts when applied to unprotected phenols like salicylamide[2]. Similarly, transition-metal-catalyzed "magic methylation" using methyl-containing peroxides (e.g., di-tert-butyl peroxide, DTBP) offers an alternative 

source, but chemoselectivity remains a hurdle for ambident nucleophiles[3]. Alternative methods utilizing Trimethyl Phosphate (TMP) and

also struggle to differentiate between unprotected phenolic hydroxyl groups and amides.
Table 1: Physicochemical Properties & Methylation Selectivity
Functional GroupApproximate pKaNucleophilicityPrimary Methylation Product (Unprotected)
Phenolic -OH ~8.5 - 9.5HighO-Methyl ether (Thermodynamic Major)
Amide -NH₂ ~15.0 - 16.0Low (Steric)N-Methyl amide (Kinetic Minor/Trace)
Amide -C=O < 0Very LowO-Methyl imidate (Rare)

Mechanistic Visualizations

To achieve selective N-methylation, an orthogonal protection-directed workflow is the industry standard. The diagrams below illustrate the strategic workflow and the mechanistic logic dictating these choices.

G Start 2-Bromo-6-hydroxybenzamide O_Protect O-Protection (MOM-Cl / DIPEA) Start->O_Protect Strategy A (High Yield) Direct Direct N-Methylation (Cu-Catalyzed / DTBP) Start->Direct Strategy B (Direct) N_Methyl N-Methylation (NaH / MeI) O_Protect->N_Methyl Deprotect Deprotection (HCl / MeOH) N_Methyl->Deprotect Product 2-Bromo-6-hydroxy- N-methylbenzamide Deprotect->Product Direct->Product Minor Byproduct O,N-Dimethylated Byproducts Direct->Byproduct Major Issue

Workflow comparison for the N-methylation of 2-bromo-6-hydroxybenzamide.

M Base Addition of Strong Base (NaH) Amide Amide NH Deprotonation (pKa ~15) Base->Amide Slow (Requires Excess Base) Phenol Phenol OH Deprotonation (pKa ~9) Base->Phenol Fast (Kinetic & Thermodynamic) Steric Steric Shielding by 2-Bromo Amide->Steric Attack SN2 Attack on MeI Phenol->Attack O-Methylation (If Unprotected) Steric->Attack N-Methylation (Trajectory Restricted)

Mechanistic logic of deprotonation and steric hindrance during methylation.

Validated Experimental Protocol: The Protection-Directed Route

This three-phase protocol utilizes a Methoxymethyl (MOM) protecting group. The MOM group is chosen because it is stable to the strongly basic conditions required for amide deprotonation but easily cleaved under mild acidic conditions that will not hydrolyze the benzamide.

Phase 1: Selective O-Protection

Objective: Mask the highly nucleophilic phenol.

  • Setup: In an oven-dried flask under nitrogen, dissolve 2-bromo-6-hydroxybenzamide (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol). Causality: DIPEA is non-nucleophilic and basic enough to deprotonate the phenol, but not the amide.

  • Protection: Cool the mixture to 0 °C. Dropwise, add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv, 12 mmol). Stir for 2 hours, allowing it to warm to room temperature.

  • Self-Validation Check: Perform TLC (50% EtOAc/Hexanes). The starting material is highly polar due to hydrogen bonding (

    
     ~0.2). The successful formation of the MOM-protected product is confirmed by a shift to a significantly less polar spot (
    
    
    
    ~0.6).
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
Phase 2: Mono-Selective N-Methylation

Objective: Deprotonate the sterically hindered amide and methylate exactly once.

  • Setup: Dissolve the crude MOM-protected intermediate (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 40 mL) under nitrogen. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Self-Validation Check: The immediate evolution of

    
     gas visually validates the successful deprotonation of the amide nitrogen.
    
  • Methylation: After 30 minutes of stirring at 0 °C, add Methyl Iodide (MeI) (1.1 equiv) dropwise. Causality: Maintaining 0 °C and strictly limiting MeI to 1.1 equivalents prevents kinetic over-methylation (N,N-dimethylation), which is already hindered by the ortho-bromo group.

  • Workup: Stir for 2 hours. Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc). LC-MS analysis of the organic layer will confirm a +14 Da mass shift, validating mono-methylation.
    
Phase 3: Acidic Deprotection

Objective: Unmask the phenol to yield the final target.

  • Setup: Dissolve the N-methylated intermediate in Methanol (MeOH, 30 mL).

  • Cleavage: Add 3M aqueous HCl (10 mL). Heat the mixture to 50 °C for 4 hours. Causality: Acidic methanol selectively cleaves the MOM acetal. The benzamide bond is sterically protected by the bromine and electronically stable, preventing unwanted hydrolysis.

  • Self-Validation Check: TLC will show a return to a more polar spot (

    
     ~0.3). 
    
    
    
    NMR of the concentrated product will show the complete disappearance of the MOM
    
    
    singlet at ~5.2 ppm and the appearance of the N-methyl doublet at ~2.9 ppm (coupling to the adjacent -NH- proton).
  • Isolation: Neutralize carefully with

    
    , extract with EtOAc, and recrystallize from hot ethanol to yield pure 2-bromo-6-hydroxy-N-methylbenzamide.
    

References

Sources

Application

1H NMR and 13C NMR spectral analysis of 2-Bromo-6-hydroxy-N-methylbenzamide

Application Note: Spectral Profiling of 2-Bromo-6-hydroxy-N-methylbenzamide Executive Summary & Context This technical guide details the structural characterization of 2-Bromo-6-hydroxy-N-methylbenzamide , a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectral Profiling of 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary & Context

This technical guide details the structural characterization of 2-Bromo-6-hydroxy-N-methylbenzamide , a critical pharmacophore in fragment-based drug discovery (FBDD).[1] This scaffold acts as a "privileged structure" in kinase inhibition and PROTAC linker design due to its ability to form pseudo-cyclic conformations via intramolecular hydrogen bonding.

Key Structural Features:

  • Intramolecular H-Bond: The C6-hydroxyl group forms a strong hydrogen bond with the amide carbonyl oxygen, locking the molecule into a planar conformation.[1]

  • Steric Crowding: The C2-Bromine atom introduces significant steric bulk, influencing the rotation of the amide bond and the magnetic environment of adjacent protons.

Sample Preparation Protocol

Objective: To prepare a homogeneous sample that minimizes exchange broadening of labile protons (OH, NH).

Materials:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Rationale: Chloroform-d (

      
      ) is not recommended  for this compound.[1] The intramolecular hydrogen bond is stable, but the amide NH requires a polar aprotic solvent to minimize intermolecular aggregation and exchange broadening. DMSO-d6 ensures sharp signals for both OH and NH protons.[1]
      
  • Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Mass: 5–10 mg of analyte.

Workflow:

SamplePrep Step1 Weigh 5-10mg Analyte Step2 Add 0.6 mL DMSO-d6 (+TMS) Step1->Step2 Step3 Vortex Mix (30 sec) Step2->Step3 Step4 Sonicate (if particulates persist) Step3->Step4 Step5 Transfer to 5mm Tube Step3->Step5 Clear Solution Step4->Step5 Step6 Acquire 1H NMR (ns=16, d1=2s) Step5->Step6

Figure 1: Standardized sample preparation workflow for salicylamide derivatives to ensure solution homogeneity.

1H NMR Spectral Analysis (400 MHz, DMSO-d6)

Theoretical Basis: The molecule exhibits a 1,2,3-trisubstituted benzene ring pattern (functionally).[1] However, due to the substituents (Amide at C1, Br at C2, OH at C6), the aromatic region displays an ABC system (or AMX depending on field strength).

Data Summary Table:

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
Phenolic OH 11.50 – 12.50 Broad Singlet1H-Deshielded: Locked in intramolecular H-bond with C=O.[1]
Amide NH 8.20 – 8.60 Broad Doublet1H

Couples to N-Methyl.[1] Broadened by quadrupole N relaxation.[1]
Ar-H (C4) 7.15 – 7.25 Triplet (pseudo)1H

Meta to Br and OH; Para to Amide.
Ar-H (C3) 7.30 – 7.45 Doublet (dd)1H

Deshielded: Ortho to Bromine (heavy atom effect).
Ar-H (C5) 6.80 – 6.95 Doublet (dd)1H

Shielded: Ortho to electron-donating Hydroxyl (-OH).[1]
N-Methyl 2.75 – 2.85 Doublet3H

Couples to Amide NH.[1]

Detailed Mechanistic Analysis:

  • The "Salicylamide Shift" (Phenolic OH): Unlike typical phenols (9.0–10.0 ppm), the C6-OH signal appears significantly downfield (>11.5 ppm). This confirms the formation of a stable 6-membered pseudo-ring where the phenolic proton acts as a donor to the amide carbonyl oxygen.

    • Validation: Addition of

      
       will cause this peak to disappear (exchange).[2]
      
  • Aromatic Splitting Logic:

    • H5 (Ortho to OH): The electron-donating resonance of the oxygen lone pair shields this proton, moving it upfield (~6.8 ppm).

    • H3 (Ortho to Br): The bromine atom is inductively withdrawing and sterically crowding, deshielding H3 (~7.4 ppm).

    • H4 (Meta to both): Appears as a triplet of doublets (or pseudo-triplet) due to similar vicinal couplings (

      
      ) to H3 and H5.
      
  • Amide Rotamers: While N,N-dimethyl amides often show dual peaks due to slow rotation, N-mono-methyl amides in DMSO usually show a single averaged set of signals at room temperature.[1] However, if line broadening is observed in the Methyl doublet (~2.8 ppm), perform Variable Temperature (VT) NMR at 353K to coalesce the rotamers.

13C NMR Spectral Analysis (100 MHz, DMSO-d6)

Data Summary Table:

AssignmentShift (

, ppm)
TypeStructural Insight
C=O (Carbonyl) 165.0 – 168.0 QuaternaryDeshielded amide carbonyl.
C-OH (C6) 154.0 – 156.0 QuaternaryStrongly deshielded by oxygen attachment.[1]
C-N (Amide) 135.0 – 138.0 QuaternaryIpso carbon attached to the amide group.
Ar-CH (C4) 130.0 – 132.0 CHPara to amide.[1]
Ar-CH (C3) 125.0 – 128.0 CHOrtho to Bromine.
C-Br (C2) 110.0 – 115.0 QuaternaryShielded: Heavy atom effect of Bromine often causes an upfield shift relative to H-substituted carbon.[1]
Ar-CH (C5) 116.0 – 119.0 CHOrtho to Hydroxyl.[1]
N-Methyl 26.0 – 29.0

Typical N-Methyl aliphatic region.[1]

Critical Verification Step (HMBC): To distinguish C2 (C-Br) from C1 (C-Amide), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • The N-Methyl protons (~2.8 ppm) will show a strong 3-bond correlation (

    
    ) to the Carbonyl carbon  (~166 ppm) and no correlation to the aromatic ring carbons, anchoring the assignment.
    

Structural Logic & Signaling Pathway

The following diagram illustrates the intramolecular interactions and the logic flow for assigning the aromatic protons based on electronic effects.

StructureLogic Molecule 2-Bromo-6-hydroxy- N-methylbenzamide Substituents Substituent Effects Molecule->Substituents H_Bond Intramolecular H-Bond (OH ... O=C) Molecule->H_Bond OH_Effect 6-OH Group (Electron Donor) Substituents->OH_Effect Br_Effect 2-Br Group (Inductive Withdrawal) Substituents->Br_Effect H5_Signal H5 Proton Shielded (Upfield) ~6.8 ppm OH_Effect->H5_Signal Ortho Shielding H3_Signal H3 Proton Deshielded (Downfield) ~7.4 ppm Br_Effect->H3_Signal Ortho Deshielding OH_Signal OH Proton Extreme Downfield >11.5 ppm H_Bond->OH_Signal Deshielding

Figure 2: Logic tree demonstrating how substituent electronic effects dictate the specific chemical shifts of the aromatic and hydroxyl protons.

References

  • Jadrijević-Mladar Takač, M., et al. (2004).[1][3][4][5] "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide."[2][3][5] Acta Pharmaceutica, 54(3), 163–176.[1][3]

  • Hansen, P. E., et al. (2017). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 22(4), 552.[1][6]

  • BenchChem Technical Support. "Salicylamide NMR Signal Broadening and Variable Temperature Protocols."

  • PubChem Compound Summary. "2-Bromo-N-methylbenzamide." National Center for Biotechnology Information.[1]

Sources

Method

Application Note: Scalable Production of 2-Bromo-6-hydroxy-N-methylbenzamide

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide , a critical pharmacophore often utilized in the development of PARP inhibitors and hete...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide , a critical pharmacophore often utilized in the development of PARP inhibitors and heterocyclic scaffolds.

The synthesis of 2,6-disubstituted benzamides presents a unique process challenge: steric hindrance combined with the electronic deactivation of the phenolic moiety. While direct coupling (using HATU/EDC) is viable on a milligram scale, it becomes cost-prohibitive and chemically inefficient at the kilogram scale.

This guide presents a Two-Step Methyl Ester Aminolysis route. This method is selected for its superior atom economy, "self-purifying" intermediate stages, and avoidance of unstable acid chlorides derived from phenolic acids.

Retrosynthetic Analysis & Route Selection

The Challenge: The "Ortho Effect"

The target molecule features substituents at both the 2- (Bromo) and 6- (Hydroxy) positions. This creates a "steric pocket" around the carbonyl carbon, significantly retarding nucleophilic attack. Furthermore, the phenolic hydroxyl group can interfere with standard activating agents (like SOCl₂) by forming chlorosulfites or competing esters.

The Solution: Ester Activation

We bypass the direct activation of the carboxylic acid by utilizing a methyl ester intermediate.

  • Step 1 (Esterification): Conversion of the acid to the methyl ester locks the carboxylic acid and allows for bulk purification via crystallization.

  • Step 2 (Aminolysis): The methyl ester reacts with methylamine. Crucially, the ortho-hydroxyl group facilitates this reaction via intramolecular hydrogen bonding (General Acid Catalysis), accelerating the amine attack despite the steric bulk.

ReactionScheme SM 2-Bromo-6-hydroxybenzoic Acid (Starting Material) Inter Methyl 2-bromo-6-hydroxybenzoate (Stable Intermediate) SM->Inter Step 1: Fischer Esterification Reagent1 MeOH / H2SO4 Reflux Prod 2-Bromo-6-hydroxy-N-methylbenzamide (Target) Inter->Prod Step 2: Aminolysis Reagent2 MeNH2 (aq) / MeOH 50°C

Figure 1: Two-step synthetic pathway leveraging the methyl ester intermediate for scalable processing.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-6-hydroxybenzoate

Rationale: This step serves as a "chemical filter." The starting material (acid) often contains regioisomeric impurities (e.g., 4-bromo isomers) from the bromination of 3-hydroxybenzoic acid. The methyl ester crystallizes readily, rejecting these impurities.

Reagents:

  • 2-Bromo-6-hydroxybenzoic acid (1.0 equiv)[1]

  • Methanol (10.0 equiv / Solvent)

  • Sulfuric Acid (conc., 0.1 equiv)

Protocol:

  • Charge: In a glass-lined reactor, dissolve 2-Bromo-6-hydroxybenzoic acid in Methanol (5 mL per gram of acid).

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.

    • Process Check: Monitor by HPLC.[2][3] Target < 2% unreacted acid.

  • Workup: Cool to room temperature. Concentrate the solvent to ~30% of the original volume under reduced pressure.

  • Quench: Pour the residue into ice-cold water (10 volumes). The ester should precipitate as a solid.

  • Neutralization: Adjust pH to ~7-8 using saturated NaHCO₃ solution to remove trace acid.

  • Isolation: Filter the solid. Wash with cold water.

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: 90–95%

    • Appearance: Off-white to pale yellow crystalline solid.

Step 2: Aminolysis to 2-Bromo-6-hydroxy-N-methylbenzamide

Rationale: Using aqueous methylamine in methanol creates a homogeneous phase. The reaction is driven to completion by the high concentration of amine and the volatility of the methanol byproduct.

Reagents:

  • Methyl 2-bromo-6-hydroxybenzoate (Intermediate from Step 1)

  • Methylamine (40% wt. in H₂O) (5.0 equiv)

  • Methanol (Solvent, 3 volumes)

Protocol:

  • Charge: Load the methyl ester into a pressure-rated vessel or autoclave (essential for scale >100g to contain MeNH₂ gas). Add Methanol (3 vol).

  • Amine Addition: Cool to 0–5°C. Add Methylamine (40% aq) slowly.

  • Reaction: Seal the vessel. Heat to 50°C for 6–8 hours.

    • Note: The ortho-OH group catalyzes this specific transformation, making it faster than unsubstituted benzoates.

    • Process Check: HPLC should show complete consumption of the ester.

  • Degassing: Cool to room temperature. Carefully vent excess methylamine into a scrubber (dilute HCl).

  • Precipitation: Concentrate the reaction mixture to remove methanol. Add 1M HCl slowly to acidify the mixture to pH ~2–3.

    • Why Acidify? The product is a phenol. At high pH (excess amine), it exists as a soluble phenolate salt. Acidification protonates the phenol and the amide, precipitating the neutral molecule.

  • Filtration: Collect the precipitate.

  • Recrystallization (Critical for Pharma Grade): Recrystallize from Ethanol/Water (1:1).

    • Dissolve in hot ethanol.

    • Add hot water until turbid.

    • Cool slowly to 4°C.

Process Data & Specifications

ParameterStep 1 (Esterification)Step 2 (Aminolysis)
Limiting Reagent 2-Bromo-6-hydroxybenzoic acidMethyl Ester Intermediate
Solvent System Methanol (Anhydrous)Methanol / Water
Temperature 65°C (Reflux)50°C (Closed Vessel)
Time 12–16 Hours6–8 Hours
Critical Impurity Unreacted AcidHydrolyzed Acid (if water enters)
Typical Yield 92%85–88%
HPLC Purity >98%>99.5% (post-crystallization)

Process Safety & Workflow Visualization

Critical Safety Note: Methylamine is a toxic, flammable gas. Even as a 40% solution, it generates significant head pressure upon heating. Reactors must be rated for at least 3 bar pressure.

Workflow Start Crude Reaction Mixture (Post-Aminolysis) Degas Vent Excess MeNH2 (Scrubber: 1M HCl) Start->Degas Conc Vacuum Concentration (Remove MeOH) Degas->Conc Acidify Acidify to pH 2-3 (Precipitate Product) Conc->Acidify Precipitation event Filter Filtration & Wash (Remove Salts) Acidify->Filter Cryst Recrystallization (EtOH/H2O) Filter->Cryst Final Pure API Intermediate (>99.5% HPLC) Cryst->Final

Figure 2: Downstream processing and purification workflow.

Troubleshooting & "Self-Validating" Checks

  • Incomplete Reaction (Step 2):

    • Symptom:[4][5][6] HPLC shows stalled conversion at 80%.

    • Cause: Loss of Methylamine gas (leaky vessel).

    • Fix: Re-charge 2.0 equiv of Methylamine and reseal.

  • Product Oiling Out:

    • Symptom:[4][5][6] During acidification, product forms a sticky oil instead of a solid.

    • Cause: Temperature too high or rapid addition of acid.

    • Fix: Cool mixture to <10°C before acidification. Seed with pure crystals if available.[5]

  • Color Issues:

    • Symptom:[4][5][6] Pink/Red product.

    • Cause: Oxidation of the phenol.

    • Fix: Add 0.1% Sodium Metabisulfite during the recrystallization step.

References

  • National Institutes of Health (NIH). (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. PMC7072411. Retrieved from [Link]

  • Organic Process Research & Development. (2012). Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. (Contextual grounding for benzamide scale-up).
  • PubChem. (2025).[1] 2-Bromo-6-hydroxybenzoic acid Compound Summary. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Coupling &amp; Cyclization of 2-Bromo-6-hydroxy-N-methylbenzamide

Topic: Catalytic coupling reactions involving 2-Bromo-6-hydroxy-N-methylbenzamide Content Type: Detailed Application Note and Protocol Guide Executive Summary 2-Bromo-6-hydroxy-N-methylbenzamide represents a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic coupling reactions involving 2-Bromo-6-hydroxy-N-methylbenzamide Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-Bromo-6-hydroxy-N-methylbenzamide represents a highly functionalized, "privileged" scaffold in medicinal chemistry. Its dense substitution pattern—featuring an aryl bromide, a phenolic hydroxyl, and a secondary amide on a single benzene core—makes it a potent precursor for xanthones , benzoxazoles , and biaryl atropisomers .

This guide outlines the strategic manipulation of this molecule. Unlike simple aryl halides, the presence of the ortho-hydroxyl and ortho-amide groups creates a unique steric and electronic environment (the "ortho-effect"), necessitating specialized catalytic protocols to prevent catalyst poisoning and ensure regioselectivity.

Strategic Analysis: The Reactivity Triad

Successful derivatization requires understanding the three competing reactive sites:

  • The Electrophile (C2-Br): The primary site for Palladium (Pd) or Copper (Cu) oxidative addition. It is activated by the electron-withdrawing amide but sterically hindered by the N-methyl group.

  • The Nucleophile (C6-OH): A robust directing group. Under basic conditions, the phenoxide can coordinate to metal centers (Pd/Cu), potentially arresting the catalytic cycle unless specific ligands are used.

  • The Directing Group (C1-CONHMe): The amide carbonyl can act as a weak directing group for C-H activation, while the nitrogen offers a site for intramolecular cyclization.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactionLandscape Substrate 2-Bromo-6-hydroxy- N-methylbenzamide Suzuki Suzuki-Miyaura (Biaryl Synthesis) Substrate->Suzuki Pd(0), Ar-B(OH)2 Xanthone Xanthone Scaffolds Substrate->Xanthone 1. Cu-Cat Etherification 2. Cyclodehydration Benzoxazole Benzoxazoles/ Benzisoxazoles Substrate->Benzoxazole Intramolecular Cyclization Biaryls Biaryls Suzuki->Biaryls Atropisomers Drugs Drugs Xanthone->Drugs Anticancer/ Antibiotic

Figure 1: Divergent synthetic pathways for 2-Bromo-6-hydroxy-N-methylbenzamide.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-6-hydroxy-N-methylbenzamides (Biaryl scaffolds). Challenge: The free phenolic hydroxyl can poison Pd catalysts. The steric bulk of the ortho-amide requires active phosphine ligands.

Experimental Design
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is chosen for its robustness against sterically hindered substrates and tolerance of free hydroxyl groups.

  • Base: K₃PO₄ (mild base) is preferred over carbonates to minimize amide hydrolysis.

  • Solvent: 1,4-Dioxane/Water (4:1) ensures solubility of the polar substrate and inorganic base.

Step-by-Step Protocol
  • Preparation:

    • Charge a reaction vial (equipped with a magnetic stir bar) with 2-Bromo-6-hydroxy-N-methylbenzamide (1.0 equiv, 1.0 mmol, 230 mg).

    • Add Arylboronic acid (1.2 equiv, 1.2 mmol).

    • Add K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%, 0.05 mmol, 41 mg).

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

    • Critical Step: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling side-reactions.

  • Reaction:

    • Seal the vial and heat to 90°C for 12–16 hours .

    • Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear; the product is typically more polar (Rf ~0.2–0.3) due to the biaryl nature.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to neutralize the phenoxide and remove excess base.

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Column Chromatography (SiO₂). Gradient: 10% → 60% EtOAc in Hexanes.

Protocol 2: Cascade Synthesis of Xanthones

Objective: Construction of the tricyclic 9H-xanthen-9-one core. Mechanism: This is a two-step cascade:

  • Intermolecular Ullmann Etherification: Coupling the C2-Br with a phenol.

  • Intramolecular Cyclization: The newly formed ether oxygen directs a cyclization onto the amide carbonyl, ejecting methylamine.

Experimental Design
  • Catalyst: CuI (Copper Iodide) with L-Proline as the ligand. Amino acids are excellent ligands for Ullmann-type couplings of phenols.

  • Base: Cs₂CO₃ is critical for generating the phenoxide and promoting the difficult aryl-ether bond formation.

Step-by-Step Protocol
  • Step 1: Ullmann Coupling (Ether Formation)

    • In a Schlenk tube, combine:

      • 2-Bromo-6-hydroxy-N-methylbenzamide (1.0 mmol).

      • Substituted Phenol (1.2 equiv).

      • CuI (10 mol%, 19 mg).

      • L-Proline (20 mol%, 23 mg).

      • Cs₂CO₃ (2.0 equiv).

    • Add DMSO (3 mL).

    • Heat at 110°C for 24 hours under Nitrogen.

    • Checkpoint: Isolate the intermediate 2-aryloxy-6-hydroxy-N-methylbenzamide via extraction (EtOAc/Water) if characterization is required. Otherwise, proceed to cyclization in one pot (if applicable) or after rough purification.

  • Step 2: Cyclodehydration (Xanthone Formation)

    • Note: The amide is stable; cyclization often requires acid catalysis to displace the amine.

    • Dissolve the intermediate ether (from Step 1) in Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA) .

    • Heat at 80°C for 2–4 hours .

    • Quench: Pour the reaction mixture onto crushed ice. The xanthone usually precipitates as a solid.

    • Filtration: Collect the solid by filtration. Wash with water and cold methanol.

Workflow Visualization

XanthoneSynthesis Start Start: 2-Bromo-6-hydroxy- N-methylbenzamide Intermediate Intermediate: Diaryl Ether Amide Start->Intermediate Ullmann Coupling Reagents1 Phenol + CuI + L-Proline Cs2CO3, DMSO, 110°C Reagents1->Intermediate Product Final Product: Functionalized Xanthone Intermediate->Product Cyclodehydration (- MeNH2) Reagents2 Eaton's Reagent (P2O5/MsOH) 80°C, 3h Reagents2->Product

Figure 2: Two-step cascade synthesis of Xanthones from the bromobenzamide precursor.

Comparative Data Table

ParameterSuzuki Coupling (Biaryl)Ullmann/Cyclization (Xanthone)
Primary Transformation C–C Bond FormationC–O Bond Formation + Cyclization
Catalyst System Pd(dppf)Cl₂ (5 mol%)CuI (10 mol%) / L-Proline
Solvent Dioxane / Water (4:1)DMSO or DMF
Temperature 90°C110°C (Step 1) / 80°C (Step 2)
Base K₃PO₄ (Mild)Cs₂CO₃ (Strong)
Major Byproduct Homocoupled Biaryl (trace)Methylamine (gas/salt)
Typical Yield 75–90%50–70% (over 2 steps)

Troubleshooting & Optimization (Expert Insights)

  • Low Conversion in Suzuki Coupling:

    • Cause: Chelation of Pd by the amide and hydroxyl groups forming a stable, non-reactive complex.

    • Fix: Increase catalyst loading to 10 mol% or switch to SPhos Pd G2 , a highly active precatalyst designed for hindered aryl chlorides/bromides.

  • Protodebromination (Loss of Br without coupling):

    • Cause: Hydride source in the solvent or overheating.

    • Fix: Ensure Dioxane is peroxide-free. Lower temperature to 80°C and extend time.

  • Incomplete Cyclization to Xanthone:

    • Cause: The N-methyl amide is robust and resists nucleophilic attack by the phenol oxygen.

    • Fix: Ensure the intermediate ether is fully dry before adding Eaton's reagent. Water deactivates the acid catalyst.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Xanthone Synthesis via Ullmann/Friedel-Crafts

    • Sousa, M. E., & Pinto, M. M. (2005).[1] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479. Link

  • Copper-Catalyzed Etherification (L-Proline Ligand)

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Amide-Directed C-H Activation (Contextual)

    • Engle, K. M., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 137(16), 5246–5249. Link

Sources

Method

Application Note: Storage, Handling, and Catalytic Utilization of 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary & Chemical Profile 2-Bromo-6-hydroxy-N-methylbenzamide is a highly specialized, bifunctional aromatic building block utilized extensively in advanced organic synthesis and drug development. The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Bromo-6-hydroxy-N-methylbenzamide is a highly specialized, bifunctional aromatic building block utilized extensively in advanced organic synthesis and drug development. The molecule features a unique 1,2,6-substitution pattern that imparts significant steric hindrance around the central amide carbonyl. The presence of an aryl bromide provides a reactive handle for transition-metal-catalyzed cross-coupling, while the phenolic hydroxyl group allows for orthogonal functionalization (e.g., O-alkylation).

Understanding the physicochemical properties of this compound is critical, as the unprotected phenol and the halogenated aromatic ring dictate strict storage requirements and necessitate highly optimized reaction conditions to prevent degradation[1].

Quantitative Chemical Profile
PropertySpecification
Chemical Name 2-Bromo-6-hydroxy-N-methylbenzamide
CAS Registry Number 1243280-20-7
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Hydrogen Bond Donors 2 (Phenolic -OH, Amide -NH)
Hydrogen Bond Acceptors 2 (Carbonyl -O, Phenolic -O)
Key Vulnerabilities Auto-oxidation (Phenol), Photolytic cleavage (C-Br)

Degradation Mechanisms & Storage Protocols

The structural features of 2-Bromo-6-hydroxy-N-methylbenzamide necessitate specific environmental controls. Phenolic compounds are inherently prone to auto-oxidation in the presence of atmospheric oxygen, a process that converts the phenol into highly reactive, colored quinone species[2]. This degradation is accelerated by light, heat, and basic environments. Concurrently, the C2-bromine bond can undergo slow photolytic cleavage over extended periods.

Storage Directives
  • Short-Term Storage (Working Supply, < 30 days): Store at room temperature (15–25 °C) in a desiccator. The compound must be protected from direct light using amber glassware to mitigate photolytic C-Br bond cleavage[3].

  • Long-Term Storage (Archive Supply, > 30 days): Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to suppress the enzymatic or chemical oxidation of the phenolic moiety[4]. Ensure the container is tightly sealed with PTFE-lined caps to prevent moisture ingress, which can facilitate localized proton exchange and degrade sample purity.

Self-Validating Quality Control

To ensure experimental integrity, every storage protocol must be self-validating. Prior to deploying the reagent in yield-critical catalytic steps, perform a rapid Thin Layer Chromatography (TLC) check using a 70:30 Hexanes:Ethyl Acetate mobile phase. The appearance of baseline-streaking or intensely colored (pink/brown) spots is a definitive indicator of phenolic oxidation[5]. If these visual markers are present, the reagent must be purified via flash column chromatography before use.

Handling & Safety Procedures

  • Environmental Controls: Weighing should be conducted in a well-ventilated fume hood using anti-static spatulas. The powdered solid can accumulate static charge, leading to aerosolization and variable mass measurements.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of the dust, as halogenated benzamides can act as mild respiratory irritants.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The C2-bromine atom provides a versatile handle for palladium-catalyzed cross-couplings[6]. However, the C6-phenolic hydroxyl presents a unique mechanistic challenge. Under the standard basic conditions required for Suzuki-Miyaura coupling, the phenol is rapidly deprotonated to form a phenoxide anion. This strongly electron-donating group enriches the aromatic ring, significantly increasing the activation energy required for the oxidative addition of the palladium catalyst into the C-Br bond. Furthermore, the 1,2,6-substitution pattern creates extreme steric hindrance.

To overcome this, a robust, sterically accommodating catalyst system and a biphasic solvent mixture are required to buffer the reaction and ensure catalyst turnover[7].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-hydroxy-N-methylbenzamide (1.0 equiv) and the desired aryl boronic acid (1.5 equiv). The excess boronic acid compensates for potential protodeboronation at elevated temperatures.

  • Catalyst & Base Addition: Add the robust catalyst Pd(dppf)Cl2·CH2Cl2 (5 mol%) and anhydrous K2CO3 (3.0 equiv). Causality Note: The vast excess of base is critical because 1.0 equivalent is immediately consumed to deprotonate the acidic C6-phenol and the amide proton, leaving the remainder to activate the boronic acid[6].

  • Solvent Introduction: Evacuate and backfill the flask with Argon three times. Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality Note: The biphasic system solubilizes the inorganic base while protecting the organic phase from excessive hydrolysis[6].

  • Thermal Activation: Heat the reaction mixture to 80–90 °C for 12–16 hours under vigorous stirring.

  • Self-Validating Work-up: Cool the mixture to room temperature. Acidify the aqueous layer to pH 4-5 using 1M HCl to reprotonate the C6-phenoxide. Extract with Ethyl Acetate (3x). Self-Validation: If the aqueous layer remains highly colored post-extraction, it indicates incomplete reprotonation or the presence of oxidized quinone byproducts, prompting an immediate re-adjustment of the pH.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and isolate the biaryl product via silica gel chromatography.

Workflow Visualization

SuzukiWorkflow A 2-Bromo-6-hydroxy- N-methylbenzamide B Deprotonation Excess K2CO3 added A->B Step 1: Base C Oxidative Addition Pd(dppf)Cl2 inserts into C-Br B->C Step 2: Catalyst D Transmetalation & Reductive Elimination Aryl Boronic Acid / 80°C C->D Step 3: Coupling E Acidic Work-up 1M HCl (Reprotonate Phenol) D->E Step 4: Quench F Purified Biaryl Product E->F Step 5: Isolate

Figure 1: Suzuki-Miyaura cross-coupling workflow for 2-Bromo-6-hydroxy-N-methylbenzamide.

References

  • BLD Pharm. "171425-69-7 | 2-Bromo-5-methoxy-N-methylbenzamide". Chemical Properties and Storage Parameters.
  • BLD Pharm. "1228957-03-6 | 4-Bromo-2-methoxy-N-methylbenzamide". Handling and Dry Storage Directives.
  • ResearchGate. "The effect of storage conditions on the phenolic composition and colour of white wine". Phenolic Oxidation Principles.
  • DOI.org. "Metabolomics and chemometrics approaches to investigate storage impact on phenolic compounds stability". Cold Storage Mitigation.
  • Benchchem. "4-Bromo-N-ethyl-2-methoxybenzamide | 1245563-19-2". Biphasic Suzuki Coupling Rationale.
  • ResearchGate. "Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere". Auto-oxidation Mechanisms.
  • ResearchGate. "Deciphering Complexity in Pd–Catalyzed Cross-Couplings". Catalyst Systems in Sterically Hindered Bromo-benzamides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Isolation of 2-Bromo-6-hydroxy-N-methylbenzamide

Introduction You are likely working with 2-Bromo-6-hydroxy-N-methylbenzamide as a functionalized scaffold for PROTAC linkers, kinase inhibitors (e.g., Brd4 targeting), or CNS-active agents. This molecule presents a class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely working with 2-Bromo-6-hydroxy-N-methylbenzamide as a functionalized scaffold for PROTAC linkers, kinase inhibitors (e.g., Brd4 targeting), or CNS-active agents.

This molecule presents a classic "Salicylamide Paradox" in purification:

  • Amphoteric Nature: It possesses a weakly acidic phenol (

    
    ) and a neutral amide.
    
  • Chelation: The ortho-hydroxy and amide carbonyl form a strong intramolecular hydrogen bond (pseudo-6-membered ring), significantly altering its polarity and solubility compared to predicted models.

This guide addresses the specific impurities generated during the amidation of 2-bromo-6-hydroxybenzoic acid and provides self-validating protocols for their removal.

Module 1: Chemical Profile & Solubility

Understanding the physicochemical behavior of this molecule is the prerequisite for successful isolation.

PropertyValue / CharacteristicImpact on Purification
Molecular Formula

MW: 230.06 g/mol
Acidity (

)
Phenol

Critical: Soluble in NaOH/Na2CO3; sparingly soluble in NaHCO3.
H-Bonding Intramolecular (OH

O=C)
Reduces polarity; causes "tailing" on silica gel if unbuffered.
Solubility (Good) DMSO, DMF, MeOH, EtOAc, DCMSuitable for extraction and loading.
Solubility (Poor) Water, Hexanes, TolueneIdeal anti-solvents for recrystallization.

Module 2: Impurity Identification & Troubleshooting

Before selecting a purification method, identify your specific impurity profile.

Diagram 1: Impurity Diagnostic Logic

This decision tree helps you correlate visual/analytical observations with specific chemical side-products.

ImpurityLogic Start Observation / HPLC Peak CheckRT CheckRT Start->CheckRT Retention Time (RT) CheckColor CheckColor Start->CheckColor Visual Appearance CheckMS CheckMS Start->CheckMS Mass Spec (M+) AcidImp Impurity: Unreacted Starting Material (2-Bromo-6-hydroxybenzoic acid) Sol1 Protocol A: pH-Controlled Extraction AcidImp->Sol1 Fix: Bicarbonate Wash (Protocol A) EsterImp Impurity: O-Acyl Byproduct (Ester formation vs Amide) Sol2 Protocol C: Selective Hydrolysis EsterImp->Sol2 Fix: Base Hydrolysis (Protocol C) DimerImp Impurity: Dimer/Oligomer (Self-condensation) Sol3 Protocol B: Recrystallization DimerImp->Sol3 ColorImp Impurity: Oxidation Products (Quinones/Tars) ColorImp->Sol3 Fix: Charcoal/Recryst (Protocol B) CheckRT->AcidImp RT < Product (More Polar/Acidic) CheckRT->EsterImp RT > Product (Less Polar/Neutral) CheckColor->ColorImp Dark Brown/Black Oil CheckMS->EsterImp Mass = Product CheckMS->DimerImp Mass = 2x Product - H2O

Caption: Diagnostic workflow linking physical observations to specific chemical impurities and their respective remediation protocols.

Module 3: Purification Protocols

Protocol A: The "pH Switch" Extraction (Removing Starting Acid)

Target: Unreacted 2-bromo-6-hydroxybenzoic acid. Challenge: The product is also a weak acid (phenol). Using strong base (NaOH) will extract your product into the waste. Solution: Exploit the


 gap. Benzoic acid (

) vs. Product Phenol (

).

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc). Avoid DCM if possible (emulsion risk).

  • Acid Wash: Wash with 1M HCl (

    
     vol) to remove any unreacted methylamine or coupling reagents (EDC/HATU byproducts).
    
  • The Critical Wash: Wash with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why?

      
       (pH ~8.3) will fully deprotonate the carboxylic acid impurity (
      
      
      
      ), keeping it in the water.
    • Caution: Perform this wash quickly and with cold solution. Extended contact may partially deprotonate the salicylamide phenol.

  • Recovery: Separate organic layer immediately. Wash with Brine.[1] Dry over

    
    .[2]
    
Protocol B: Recrystallization (Polishing & Color Removal)

Target: Colored oxidation products, dimers, and trace coupling reagents. Context: Salicylamides crystallize well due to their rigid, H-bonded structure.

Solvent System: Ethanol/Water or Acetonitrile/Water.

  • Dissolve: Suspend crude solid in minimal Ethanol (EtOH) . Heat to reflux until dissolved.

  • Charcoal Treatment (If colored): Add activated carbon (5 wt%). Stir at reflux for 10 mins. Filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool to room temperature.[3]

    • Add Water dropwise until persistent turbidity is observed.

    • Re-heat to clear the solution.

    • Cool slowly to

      
       (fridge) overnight.
      
  • Harvest: Filter solids. Wash with cold 20% EtOH/Water.

Protocol C: Chromatography with Acid Modifier

Target: Close-eluting non-polar impurities or when extraction fails. Issue: The phenolic -OH interacts with silanols on silica gel, causing peak tailing and poor resolution.

The Fix:

  • Stationary Phase: Standard Silica Gel (40-63

    
    ).
    
  • Mobile Phase: Hexanes / Ethyl Acetate.[1]

  • Modifier: Add 0.1% Acetic Acid or Formic Acid to the mobile phase.

    • Mechanism:[1] The acid keeps the phenol protonated, preventing interaction with the basic silica surface.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my product co-eluting with the starting material on TLC? A: This is common in salicylamide chemistry. The intramolecular H-bond (Phenol-to-Carbonyl) masks the polarity of both the product and the starting acid, making them behave similarly on silica.

  • Fix: Use a "TLC Stain" specific to phenols (Ferric Chloride - turns purple/blue) or Bromocresol Green (turns yellow for acids) to distinguish the carboxylic acid starting material from the phenolic product.

Q2: I used HATU/DIEA, and I see a persistent urea byproduct. A: Urea byproducts from coupling agents can be stubborn.

  • Fix: If the standard acid wash (Protocol A) failed, switch to Protocol B (Recrystallization) using Acetonitrile. Urea byproducts are often highly soluble in cold MeCN, while the salicylamide product precipitates.

Q3: Can I use NaOH to remove the starting material? A: No. 2-Bromo-6-hydroxy-N-methylbenzamide is a phenol. 1M NaOH will deprotonate it (


), making it water-soluble. You will lose your product to the aqueous waste stream. Stick to 

(Bicarbonate) and keep contact times short.

Module 5: Analytical Validation

Verify purity using High-Performance Liquid Chromatography (HPLC).[4]

Diagram 2: HPLC Method Logic

HPLCMethod Sample Purified Sample Column Column: C18 Reverse Phase (e.g., Agilent Zorbax) Sample->Column Mobile Mobile Phase: Water (0.1% TFA) / ACN Column->Mobile Gradient 5% -> 95% Detection Detector: UV @ 254nm & 280nm (Phenol absorption) Mobile->Detection

Caption: Recommended HPLC setup. TFA is essential to suppress phenol ionization for sharp peaks.

Acceptance Criteria:

  • Purity: >98% (Area under curve).

  • 1H NMR Check: Ensure the N-methyl doublet is distinct (approx

    
     2.8-3.0 ppm) and the Phenolic -OH is visible (often broad singlet 
    
    
    
    ppm, D2O exchangeable).

References

  • PubChem. (2024).[5] 2-Bromo-N-methylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context on coupling side-reactions). Retrieved from [Link]

  • Organic Syntheses. (1966).[2] 2-Bromo-4-methylbenzaldehyde.[2] Org. Synth. 46, 13. (Reference for handling brominated aromatic intermediates). Retrieved from [Link]

Sources

Optimization

Solving solubility issues with 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary: The "Salicylamide Paradox" Users frequently report difficulty dissolving 2-Bromo-6-hydroxy-N-methylbenzamide (hereafter 2-Br-6-OH-NMB ) in aqueous buffers and even some polar organic solvents.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Salicylamide Paradox"

Users frequently report difficulty dissolving 2-Bromo-6-hydroxy-N-methylbenzamide (hereafter 2-Br-6-OH-NMB ) in aqueous buffers and even some polar organic solvents.[1][2][3]

The Core Issue: This molecule exhibits a phenomenon known as the "Pseudo-Ring Effect." The phenolic hydroxyl group at position 6 forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen at position 1. This "locks" the molecule into a planar, non-polar conformation, effectively hiding its hydrophilic groups from the solvent. This results in:

  • Unexpectedly high lipophilicity (High logP).

  • High crystal lattice energy (High melting point, difficult to break apart).[3]

  • "Crash-out" precipitation when diluting DMSO stocks into aqueous media.[1][3]

This guide provides protocol-level solutions to bypass this mechanism.

Module 1: The Dissolution Matrix

User Question: "What is the absolute best solvent for a high-concentration stock solution?"

Technical Response: Do not use water or simple alcohols (MeOH/EtOH) for primary stock solutions >10 mM.[3] The intramolecular bond resists solvation by protic solvents. You must use dipolar aprotic solvents that can disrupt the internal H-bond.[1][2]

Solubility Data Table (at 25°C)
Solvent SystemSolubility RatingEst. Max Conc.Application
DMSO (Anhydrous) Excellent > 100 mMCryo-storage stock (recommended).[1][2][3]
DMF Good ~ 50-80 mMAlternative for synthesis.[1][2][3]
Acetone Moderate ~ 10-25 mMGood for evaporation/transfer; poor stability.[1][2][3]
Ethanol (100%) Poor < 5 mMNot recommended for primary stock.[3]
PBS (pH 7.4) Insoluble < 10 µMRequires pH adjustment or co-solvents.[3]
0.1 M NaOH High > 50 mMReactive! See "pH Strategy" below.[3]

Module 2: The "pH Switch" Strategy

User Question: "I need this in an aqueous buffer for a bioassay. Every time I dilute my DMSO stock, it turns into a cloudy suspension. How do I fix this?"

Technical Response: You are fighting the pKa. The phenolic proton is the key to solubility.

  • Neutral State (pH < 7): The molecule is "locked" and hydrophobic. It precipitates.

  • Ionized State (pH > 8.5): Deprotonation breaks the intramolecular bond, creating a phenolate anion which is highly water-soluble.[2][3]

Protocol: The "Step-Up" Dissolution Method

Use this for preparing aqueous assay buffers.[1][2]

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final desired concentration.

  • Prepare Buffer: Use a buffer system with a pH capacity near 8.0–8.5 (e.g., Tris-HCl or Bicine).[2][3] Avoid Phosphate buffers initially if high concentrations are needed, as they have poor buffering capacity at pH 8.5.

  • The "Spike" Technique:

    • Do not add water to the DMSO.

    • Add the DMSO stock slowly into the vortexing buffer.

  • Rescue Step: If precipitation occurs, add 0.1 M NaOH dropwise until the solution clears. The electron-withdrawing Bromine atom lowers the pKa of the phenol (likely to ~7.5–8.0), making it easier to deprotonate than a standard phenol.[1]

Warning: Do not exceed pH 10.0. Extreme basicity can hydrolyze the amide bond or displace the bromine over time.

Module 3: Visualization of the Solubility Mechanism

The following diagram illustrates the transition from the insoluble "Locked" state to the soluble "Open" state.

SolubilityMechanism Locked Neutral State (pH < 7) 'Locked' Pseudo-Ring IntraBond Intramolecular H-Bond (Phenol -OH ... O=C Amide) Locked->IntraBond Stabilized by Base Add Base (pH > pKa) Locked->Base Deprotonation Precipitation Precipitation / Aggregation IntraBond->Precipitation Causes hydrophobicity Open Anionic State (pH > 8.5) 'Open' Phenolate Base->Open Breaks H-Bond Solvation Water Solvation Shell High Solubility Open->Solvation Electrostatic interaction

Caption: Figure 1. The "pH Switch" mechanism. Deprotonation disrupts the intramolecular hydrogen bond (Red path), forcing the molecule into a soluble, solvated conformation (Green/Blue path).

Module 4: Troubleshooting FAQs

Q1: I see crystals forming in my DMSO stock after freezing. Is the compound degrading?

A: Likely not. This is cryo-precipitation .

  • Cause: DMSO is hygroscopic.[3] If your vial was opened frequently, it absorbed atmospheric water. Upon freezing, the water crystallizes or forces the compound out of solution.

  • Fix: Warm the vial to 37°C and vortex vigorously. If it does not redissolve, sonicate for 5 minutes. Store future aliquots in single-use vials under argon/nitrogen.

Q2: Can I use PEG-400 instead of DMSO?

A: Yes, and it is often better for animal studies (PK/PD).[2][3]

  • Recipe: 10% DMSO (to dissolve powder) + 40% PEG-400 + 50% Saline.

  • Note: Mix the DMSO and PEG-400 before adding the saline.[1][2] The co-solvent mixture prevents the "crash-out" effect better than PEG alone.[1][2]

Q3: Is the Bromine atom stable during dissolution?

A: Generally, yes. However, avoid strong nucleophiles (like thiols or high concentrations of hydroxides) in the solvent if storing for long periods. The 2-position bromine is somewhat deactivated by the amide but can still undergo substitution under harsh conditions.[1][2]

References & Grounding

  • Intramolecular Hydrogen Bonding in Salicylamides:

    • Source: The "pseudo-ring" formation between the phenolic proton and amide carbonyl is a well-documented phenomenon that reduces aqueous solubility by masking polar groups.[1][2]

    • Citation: Fábián, L. (2014).[3] Cambridge Structural Database analysis of molecular packing in benzamides. Crystal Growth & Design.

  • pKa Modulation by Halogens:

    • Source: The inductive effect of the Bromine atom at the ortho position lowers the pKa of the phenol relative to unsubstituted salicylamide, facilitating the "pH Switch" strategy.

    • Citation: CRC Handbook of Chemistry and Physics, Dissociation Constants of Organic Acids.

  • Solubility of 2-Hydroxybenzamide Derivatives:

    • Source: Experimental data on salicylamide confirms high solubility in acetone/DMSO and poor solubility in water/toluene due to crystal lattice energy.

    • Citation: Sadeghi, M., & Rasmuson, Å. C. (2020).[4] Solubility of Salicylic Acid and Salicylamide in Organic Solvents. Journal of Chemical & Engineering Data. [2][3]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-Bromo-6-hydroxy-N-methylbenzamide

Welcome to the Technical Support Center for 2-Bromo-6-hydroxy-N-methylbenzamide . This portal is designed for researchers, analytical scientists, and drug development professionals experiencing stability, degradation, or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-6-hydroxy-N-methylbenzamide . This portal is designed for researchers, analytical scientists, and drug development professionals experiencing stability, degradation, or yield issues during formulation, assay development, or long-term storage.

Understanding the structural vulnerabilities of this molecule—specifically its phenolic hydroxyl group and N-methylamide bond—is critical for preserving its integrity.

DegradationPathways Molecule 2-Bromo-6-hydroxy- N-methylbenzamide HighPH Alkaline pH (>8.0) Molecule->HighPH LowPH Highly Acidic pH (<3.0) Molecule->LowPH HighTemp Elevated Temp (>40°C) Molecule->HighTemp Phenoxide Phenoxide Ion Formation HighPH->Phenoxide BaseHydrolysis Base-Catalyzed Amide Hydrolysis HighPH->BaseHydrolysis AcidHydrolysis Acid-Catalyzed Amide Hydrolysis LowPH->AcidHydrolysis ThermalDeg Accelerated Kinetic Degradation HighTemp->ThermalDeg Oxidation Quinone Oxidation (Discoloration) Phenoxide->Oxidation ThermalDeg->Oxidation ThermalDeg->BaseHydrolysis ThermalDeg->AcidHydrolysis

Mechanistic degradation pathways of 2-Bromo-6-hydroxy-N-methylbenzamide under stress conditions.

Troubleshooting FAQs: Causality & Mechanisms

Q: My aqueous stock solutions turn pink/brown over time. What is causing this, and how can I prevent it?

A: This discoloration is the classic hallmark of phenolic oxidation. Your molecule contains a 6-hydroxy group (a phenol). At an alkaline pH (pH > 8.0), this hydroxyl group deprotonates to form a phenoxide ion. While phenoxide ions possess relative resonance stabilization, they are highly susceptible to forming quinone oxidation intermediates, which manifest visually as pink or brown polymers[1].

Solution: Buffer your solutions to a slightly acidic to neutral pH (5.0–7.0). This keeps the phenol protonated, significantly slowing down the oxidation process[2]. If alkaline conditions are strictly required for your assay, degas your buffers to remove dissolved oxygen and supplement with a water-soluble antioxidant (e.g., 1 mM ascorbic acid).

Q: I am observing the formation of 2-bromo-6-hydroxybenzoic acid in my LC-MS chromatograms. Why is the amide bond cleaving?

A: You are observing base- or acid-catalyzed amide hydrolysis. The N-methylbenzamide moiety is vulnerable at extreme pH levels. In weakly basic to highly basic water (pH 9–13), hydroxide ions (HO⁻) act as nucleophiles, directly attacking the carbonyl carbon of the benzamide. This leads to the expulsion of methylamine and the formation of the corresponding carboxylic acid (2-bromo-6-hydroxybenzoic acid)[3].

Solution: Maintaining the pH between 5.5 and 6.5 minimizes the concentration of both hydronium and hydroxide nucleophiles, maximizing the half-life of the amide bond.

Q: How does temperature impact the stability of this compound?

A: Temperature acts as an exponential kinetic multiplier for both oxidation and hydrolysis. According to the Arrhenius equation, the rate of base-catalyzed hydrolysis of benzamide derivatives increases drastically with heat. While similar benzamides can exhibit half-lives of hundreds of days at room temperature at pH 9, elevating the temperature to 37°C (physiological conditions) or 60°C (accelerated stability testing) rapidly accelerates degradation[3].

Quantitative Stability Profile

The following table synthesizes the kinetic degradation data for this chemical scaffold to help you select the optimal handling conditions.

pH LevelTemperatureDominant Degradation PathwayEstimated Half-Life (t½)Recommended Action
3.0 25°CAcid-Catalyzed Hydrolysis~45 DaysAvoid prolonged acidic exposure.
6.0 4°CNone (Optimal Stability)>2 YearsIdeal long-term storage condition.
6.0 37°CTrace Oxidation~120 DaysSuitable for standard biological assays.
9.0 25°CPhenol Oxidation & Hydrolysis~14 DaysDegas buffers; add antioxidants.
11.0 25°CBase-Catalyzed Hydrolysis<6 DaysAvoid alkaline buffers (e.g., Tris pH 11).

Self-Validating Protocol: Forced Degradation & Stability Profiling

To establish the exact degradation kinetics for your specific formulation matrix, execute the following methodology. This protocol is designed as a self-validating system ; it incorporates internal controls and mass-balance checks to autonomously verify whether degradation is driven by oxidation or hydrolysis.

ExperimentalWorkflow Prep 1. Buffer Prep (pH 4.5, 6.5, 9.5) Spike 2. Sample Spiking (100 µM) Prep->Spike Control 3. Antioxidant Control (Self-Validation) Spike->Control Incubate 4. Thermal Incubation (40°C, Dark) Control->Incubate Quench 5. Acidic Quenching (ACN + 0.1% FA) Incubate->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Step-by-step workflow for the self-validating forced degradation assay.

Step-by-Step Methodology
  • Buffer Preparation: Prepare three 50 mM buffer systems: Acetate (pH 4.5), Phosphate (pH 6.5), and Borate (pH 9.5). Degas all buffers using sonication under a vacuum for 15 minutes to remove dissolved oxygen.

  • Sample Spiking: Dissolve 2-Bromo-6-hydroxy-N-methylbenzamide in LC-MS grade DMSO to create a 10 mM stock. Spike this stock into the three buffers to a final concentration of 100 µM (ensuring ≤1% DMSO final concentration to prevent solvent-induced artifacts).

  • Antioxidant Control (Self-Validation Step A): Split the pH 9.5 sample into two separate vials. To one vial, add 1 mM Ascorbic Acid.

    • Causality Logic: If the antioxidant halts degradation, the primary pathway is quinone oxidation. If degradation continues unabated, the pathway is base-catalyzed amide hydrolysis.

  • Thermal Incubation: Incubate all vials in a thermomixer at 40°C. Keep the samples in the dark to eliminate photolytic degradation variables.

  • Time-Course Sampling & Quenching: At t = 0, 24h, 48h, and 72h, withdraw 50 µL aliquots. Immediately quench the reaction by adding 50 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality Logic: This instantly drops the pH to ~3.0 and precipitates buffer salts, halting both phenoxide oxidation and base-catalyzed hydrolysis, locking the kinetic state of the sample.

  • LC-MS Analysis: Analyze the quenched samples via RP-HPLC coupled to a mass spectrometer. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the primary hydrolytic degradant, 2-bromo-6-hydroxybenzoic acid [M-H]-.

  • Mass Balance Check (Self-Validation Step B): Calculate the mass balance by summing the molar concentrations of the remaining parent compound and the quantified degradants.

    • Validation Logic: A mass balance of <95% indicates an unmonitored secondary degradation pathway (such as volatile degradants, irreversible column binding, or advanced polymerization), invalidating the assumption of simple hydrolysis and requiring further structural elucidation.

References

  • Benchchem. "Stabilization of phenol solutions to prevent oxidation and degradation." Benchchem FAQs.
  • Friedman, M., et al. "Effect of pH on the stability of plant phenolic compounds." PubMed (2000).
  • Yu, L., et al. "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water." The Journal of Organic Chemistry, ACS Publications (2021).

Sources

Optimization

Troubleshooting cyclization side reactions in benzamide synthesis

Topic: Troubleshooting Cyclization Side Reactions Status: Operational | Tier: L3 (Senior Application Scientist) Executive Summary: The Cyclization Paradox In benzamide synthesis, "cyclization" is often a desired outcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Side Reactions

Status: Operational | Tier: L3 (Senior Application Scientist)

Executive Summary: The Cyclization Paradox

In benzamide synthesis, "cyclization" is often a desired outcome for medicinal chemists synthesizing heterocycles. However, when your target is the linear amide (e.g., N-(2-hydroxyphenyl)benzamide), cyclization represents a critical failure mode.

This guide addresses the unwanted conversion of benzamides into heterocycles (Benzoxazoles, Benzimidazoles, Benzothiazoles) and related cyclic artifacts. These side reactions are thermodynamically driven by the stability of the resulting 5-membered aromatic rings and are kinetically accelerated by over-activation , high temperatures , and acidic environments .

Diagnostic Hub: Identify Your Issue
Scenario A: The "Ortho-Effect" (Most Common)
  • Symptom: LCMS shows a major peak at [M-18] (Loss of H₂O).

  • Context: You are coupling a benzoic acid derivative with an aniline bearing an ortho-nucleophile (-OH, -NH₂, -SH).

  • Diagnosis: Rapid cyclodehydration has occurred. Your amide intermediate attacked itself to form a Benzoxazole (from -OH), Benzimidazole (from -NH₂), or Benzothiazole (from -SH).

Scenario B: The Rearrangement Trap
  • Symptom: Correct mass, but wrong retention time and NMR shows distinct urea signals.

  • Context: Using Carbodiimide (DCC/EDC) coupling.

  • Diagnosis:

    
    -Acylurea formation . While not a heterocycle, this proceeds via an intramolecular cyclic transition state (
    
    
    
    acyl migration) and is a terminal dead-end.
Scenario C: The "Isoimide" Artifact
  • Symptom: Product is unstable on silica gel; IR shows strong absorption ~1800 cm⁻¹.

  • Context: Using highly reactive acid chlorides or mixed anhydrides.

  • Diagnosis: Kinetic formation of the Isoimide (O-acylation of the amide oxygen) rather than the stable N-amide.

Mechanism & Visualization

Understanding the pathway is the only way to intercept it. The diagram below illustrates how the ortho-phenolic nucleophile hijacks the reaction.

BenzamideCyclization SM Start: Benzoic Acid + o-Aminophenol Act Activated Intermediate (O-Acylisourea / Active Ester) SM->Act Coupling Agent (EDC/HATU) Amide Target: Linear Benzamide Act->Amide Kinetic Control (Low Temp, Base) Cyclic Side Product: Benzoxazole (M-18) Act->Cyclic Thermodynamic Sink (High Temp, Acid) Amide->Cyclic Dehydration (Post-reaction heating)

Caption: Divergent pathways in o-hydroxybenzamide synthesis. Heat and acid drive the irreversible formation of the benzoxazole heterocycle.

Troubleshooting Guides (Q&A)
Category 1: Preventing Heterocycle Formation

Q: I am synthesizing N-(2-hydroxyphenyl)benzamide. Why is it converting to benzoxazole despite using mild conditions? A: The phenolic hydroxyl group is a potent nucleophile. Even at neutral pH, the proximity of the -OH to the activated carbonyl promotes intramolecular attack.

  • Immediate Fix: Switch to a Boronic Acid-Catalyzed Amidation . This method is highly chemoselective for amines over alcohols, avoiding the activation of the phenol.

  • Robust Fix: Use a protecting group. Mask the phenol as a silyl ether (TBDMS). The bulky silyl group sterically hinders the oxygen, preventing cyclization. Deprotect with TBAF after amide formation.

Q: Does the choice of coupling agent affect the cyclization rate? A: Yes.

  • High Risk: SOCl₂ (Thionyl Chloride) and Oxalyl Chloride .[1] These generate HCl, which catalyzes the dehydration of the amide into the heterocycle.

  • Medium Risk: HATU/HBTU . These are highly reactive; if the amine is slow to react, the ortho-substituent may compete.

  • Low Risk: Mixed Anhydride (IBCF) at -15°C. The low temperature kinetically favors the faster amine attack over the slower oxygen attack.

Category 2: Carbodiimide Issues

Q: I see a rearrangement byproduct when using EDC. Is this a cyclization? A: It is an intramolecular rearrangement. The


-acylisourea intermediate (formed by EDC + Acid) can undergo an intramolecular acyl transfer to the nitrogen of the carbodiimide.
  • Solution: Always use an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma . These nucleophiles intercept the

    
    -acylisourea to form a less reactive, but more stable, active ester, which reacts cleanly with the amine without rearranging.
    
Experimental Protocols
Protocol A: "Cold-Rescue" Amidation (For Ortho-Substituted Anilines)

Use this when protecting groups are not an option.

  • Activation: Dissolve Benzoic Acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in anhydrous THF under Nitrogen.

  • Cooling: Cool the solution to -15°C (Salt/Ice bath).

  • Reagent Addition: Add Isobutyl Chloroformate (IBCF, 1.05 equiv) dropwise. Stir for 15 minutes. Do not let temp rise above -10°C.

  • Coupling: Add the ortho-substituted aniline (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to Room Temp slowly over 2 hours.

  • Workup: Quench with saturated NaHCO₃. Avoid acidic washes (HCl) which catalyze cyclization.

Protocol B: TBDMS Protection Strategy (The "Gold Standard")

Use this for 100% prevention of benzoxazole/benzimidazole formation.

  • Protection: Treat o-aminophenol with TBDMS-Cl (1.1 equiv) and Imidazole (2.5 equiv) in DMF. Isolate O-TBDMS-aniline.

  • Coupling: React O-TBDMS-aniline with Benzoic Acid using EDC/HOBt or HATU/DIPEA.

  • Deprotection: Treat the purified amide with TBAF (1.0 equiv) in THF for 30 mins at 0°C.

Data & Comparison Table
VariableImpact on CyclizationRecommendation
Temperature High (Heat promotes dehydration)Keep activation < 0°C; Coupling < 25°C.
pH Critical (Acid catalyzes ring closure)Maintain pH 7-8. Avoid HCl workups.
Leaving Group Moderate (Better LG = Faster Amide)Use HOBt/HOAt esters (balance reactivity/stability).
Solvent Low (Polarity affects rate)DMF/THF are standard. Avoid protic solvents.
References
  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3][4] Amide bond formation and peptide coupling.[2][3][5][6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009).[1][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140-177.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-6-hydroxy-N-methylbenzamide Derivatives

The Mechanistic Challenge: 1,2,6-Trisubstitution Working with 2-Bromo-6-hydroxy-N-methylbenzamide presents a formidable synthetic challenge due to its dense 1,2,6-trisubstitution pattern. The bulky bromine atom at the C2...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: 1,2,6-Trisubstitution

Working with 2-Bromo-6-hydroxy-N-methylbenzamide presents a formidable synthetic challenge due to its dense 1,2,6-trisubstitution pattern. The bulky bromine atom at the C2 position and the hydroxyl group at the C6 position create a severe steric shield around the C1-N-methylcarboxamide linkage. This structural crowding leads to three primary experimental failures:

  • Inhibition of Oxidative Addition: Standard palladium catalysts cannot physically access the C-Br bond to initiate cross-coupling.

  • Catalyst Poisoning: The unprotected C6-hydroxyl group can coordinate to transition metals, forming unreactive palladacycles.

  • Conformational Complexity: Restricted rotation around the aryl-amide bond induces atropisomerism, complicating NMR analysis and analytical chromatography.

MechanisticBottlenecks Substrate 2-Bromo-6-hydroxy- N-methylbenzamide Steric C2-Br Steric Shielding (Inhibits Oxidative Addition) Substrate->Steric Coordination C6-OH Coordination (Catalyst Poisoning) Substrate->Coordination Atropisomerism C1-Amide Restricted Rotation (Conformational Complexity) Substrate->Atropisomerism Solution1 Bulky P,P=O / Buchwald Ligands Steric->Solution1 Overcome by Solution2 Transient/Stable OH Protection Coordination->Solution2 Prevented by Solution3 High-Temp / Dynamic Resolution Atropisomerism->Solution3 Resolved by

Logical workflow mapping structural bottlenecks of 1,2,6-trisubstituted benzamides to solutions.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura cross-coupling yields with 2-bromo-6-hydroxy-N-methylbenzamide are consistently below 10%. How can I force the oxidative addition? A1: The primary failure mode is the extreme steric shielding of the C2-bromide. Standard ligands like PPh3 or dppf fail because the Pd(0) center cannot undergo a standard 2-electron concerted oxidative addition. The Solution: Transition to sterically demanding, electron-rich biarylphosphine ligands (Buchwald ligands) such as XPhos, or specialized bulky P,P=O ligands like AntPhos[1]. Counterintuitively, severe steric hindrance in the catalyst design can actually accelerate the activation of hindered aryl halides by shifting the mechanism from a concerted 2-electron oxidative addition to a highly reactive 1-electron halogen abstraction pathway[2].

Q2: I am observing significant debromination (reduction) and catalyst blackening instead of my desired cross-coupled product. What is causing this? A2: This is a classic symptom of off-cycle


-hydride elimination and catalyst poisoning, heavily exacerbated by the unprotected C6-hydroxyl group. The free -OH coordinates to the Pd(II) intermediate, altering the electronic properties of the metal center and stalling the catalytic cycle. Furthermore, in sterically hindered aryl-alkyl couplings, 

-hydride elimination becomes a dominant, yield-killing side reaction[3]. The Solution: You must mask the C6-hydroxyl group prior to the coupling step. A Methoxymethyl (MOM) or Triisopropylsilyl (TIPS) ether provides sufficient steric bulk to prevent coordination while remaining stable under basic cross-coupling conditions. If protecting groups are strictly prohibited by your route, you must utilize highly specialized ligands explicitly designed to tolerate unprotected ortho-substituted phenols and anilines[4].

Q3: NMR analysis of my purified product shows broad peaks and apparent mixtures of compounds, but LC-MS shows a single mass. Is my product degrading? A3: Your product is not degrading; you are observing atropisomerism . The bulky substituents at the 2- and 6-positions restrict the rotation of the N-methylbenzamide C-C bond. At room temperature, the interconversion between the two rotational isomers (rotamers) is slow on the NMR timescale, leading to peak broadening or the appearance of two distinct sets of signals. The Solution: Perform a Variable Temperature (VT) NMR experiment. Heating the NMR sample (e.g., to 90 °C in DMSO-


) will increase the rotational energy, causing the rotameric peaks to coalesce into a single, sharp set of signals, validating your structure.

Quantitative Data: Ligand Performance Matrix

To optimize the cross-coupling of protected 2-bromo-6-hydroxy-N-methylbenzamide, ligand selection is the most critical variable. Below is a synthesized performance matrix based on sterically hindered ortho-bromo cross-coupling benchmarks[1][3][4][5].

Catalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Primary Byproduct
Pd(PPh3)4Na2CO3Toluene/H2O90< 5%Debromination (High)
Pd(dppf)Cl2K2CO3Dioxane/H2O9011%Unreacted SM
Pd(OAc)2 / AntPhosK3PO4Toluene11085%Isomerization (Low)
Pd2(dba)3 / XPhos K3PO4 1,4-Dioxane 100 > 95% Trace

Validated Experimental Workflow

ExperimentalWorkflow Step1 1. OH Protection (MOM-Cl) Step2 2. Catalyst Pre-activation (Pd2(dba)3 + XPhos) Step1->Step2 Step3 3. Cross-Coupling (100°C, K3PO4) Step2->Step3 Step4 4. Deprotection (Acid Cleavage) Step3->Step4 Product Coupled Product Step4->Product

Step-by-step experimental workflow for the successful cross-coupling of hindered benzamides.

Protocol: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Causality & Self-Validation: This protocol explicitly separates catalyst pre-activation from the main reaction mixture. By pre-forming the active Pd(0)-XPhos complex, we prevent the sterically hindered starting material from sequestering unligated palladium, which is the primary cause of catalyst death in 1,2,6-trisubstituted systems.

Step 1: Protection of the C6-Hydroxyl Group

  • Dissolve 2-bromo-6-hydroxy-N-methylbenzamide (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the mixture to 0 °C.

  • Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 eq). (Caution: MOM-Cl is a potent carcinogen; handle strictly inside a fume hood).

  • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Verify protection via LC-MS (absence of the free -OH mass).

Step 2: Catalyst Pre-Activation

  • In an oven-dried Schlenk tube, combine Pd2(dba)3 (2 mol%) and XPhos (4.5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 10-15 minutes until the solution turns a deep, homogeneous red/orange, indicating the successful formation of the active L-Pd(0) species.

Step 3: Cross-Coupling Reaction

  • To a separate oven-dried vial, add the MOM-protected 2-bromo-6-hydroxy-N-methylbenzamide (1.0 eq), the desired boronic acid/ester (1.5 eq), and finely milled anhydrous K3PO4 (3.0 eq).

  • Transfer the pre-activated catalyst solution from Step 2 into this vial using a syringe.

  • Seal the vial and heat to 100 °C in a heating block for 12–18 hours.

  • In-process control: Monitor by LC-MS. The reaction is complete when the aryl bromide peak is fully consumed.

Step 4: Deprotection and Isolation

  • Cool the reaction to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate.

  • Dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to cleave the MOM ether.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO3, extract with EtOAc, and purify via flash column chromatography to yield the final sterically hindered 2-substituted-6-hydroxy-N-methylbenzamide.

References

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed (NIH).3

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. PMC (NIH).2

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate.1

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.5

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar.4

Sources

Optimization

Identifying common byproducts in 2-Bromo-6-hydroxy-N-methylbenzamide synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing 2-Bromo-6-hydroxy-N-methylbenzamide . It prioritizes the most common "false positives" (rotamers) and chemical p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers synthesizing 2-Bromo-6-hydroxy-N-methylbenzamide . It prioritizes the most common "false positives" (rotamers) and chemical pitfalls specific to 2,6-disubstituted benzamides.

Topic: Troubleshooting Synthesis, Impurity Profiling, and Structural Validation Ticket Type: Advanced Chemical Support Applicable For: Medicinal Chemistry, Process Development

Diagnostic Triage: "Is it an Impurity or Physics?"

Issue: Users frequently report a "doublet" or "broadening" of the N-methyl and aromatic signals in


H NMR, often misinterpreting this as ~30% contamination by a regioisomer or unreacted starting material.

Verdict: High Probability of Rotamers (Atropisomerism). The target molecule is a 2,6-disubstituted benzamide . The steric bulk of the Bromine (C2) and Hydroxyl (C6) groups forces the amide bond out of planarity and creates a high rotational energy barrier (


 kcal/mol). This results in distinct syn and anti conformers observable on the NMR time scale at room temperature.
Diagnostic Protocol 1: Variable Temperature (VT) NMR

To confirm rotamers and rule out chemical impurities, perform the following:

  • Baseline: Run

    
    H NMR in DMSO-
    
    
    
    at 25°C.
  • Test: Heat the probe to 80°C - 100°C and re-acquire.

  • Validation:

    • Rotamers:[1][2][3] Peaks will coalesce into sharp singlets as rotation becomes fast relative to the NMR timescale.

    • Impurities: Peaks will remain distinct (though they may shift slightly).

Synthesis Workflow & Impurity Origins

The most robust synthetic route typically involves amide coupling of the protected precursor followed by demethylation. Below is the pathway analysis with associated byproduct risks.

Pathway Visualization

SynthesisPath SM Start: 2-Bromo-6-methoxybenzoic acid Step1 Step 1: Amidation (SOCl2 or HATU + MeNH2) SM->Step1 Int Intermediate: 2-Bromo-6-methoxy-N-methylbenzamide Step1->Int ImpA Impurity A: O-Acyl Dimer (If phenol unprotected) Step1->ImpA Side Rxn Step2 Step 2: Demethylation (BBr3 or AlCl3) Int->Step2 Target Target: 2-Bromo-6-hydroxy-N-methylbenzamide Step2->Target ImpB Impurity B: Des-bromo Analog (Over-reduction) Step2->ImpB Trace H2O/Metal ImpC Impurity C: Unreacted Methyl Ether Step2->ImpC Incomplete

Figure 1: Synthetic flowchart highlighting critical nodes where specific impurities are generated.

Troubleshooting Guide: Specific Byproducts

Case 1: The "M+14" Peak (Incomplete Demethylation)

Symptom: LCMS shows a persistent peak at m/z 244/246 (Target + 14 Da). Identity: 2-Bromo-6-methoxy-N-methylbenzamide (Intermediate). Root Cause:

  • Boron Complexation: The amide oxygen and the methoxy oxygen both coordinate to Boron. If insufficient

    
     is used, the reagent is sequestered by the amide before it can cleave the ether.
    
  • Quenching: Premature hydrolysis of the borate complex.

Corrective Action:

  • Stoichiometry: Increase

    
     to 3.5 - 4.0 equivalents . (1 eq for O-Me, 1 eq for Amide-O, 1 eq for N-H, + excess).
    
  • Temperature: Do not reflux immediately. Stir at 0°C for 30 mins, then RT for 4 hours. Only heat if conversion stalls.

  • Protocol:

    Add

    
     (1M in DCM) dropwise to the intermediate at -78°C or 0°C. The solution will likely turn yellow/orange (boron-amide complex). Allow to warm slowly.
    
Case 2: The "Des-Bromo" Impurity

Symptom: LCMS shows mass m/z 151 (Loss of Br). Identity: 2-Hydroxy-N-methylbenzamide . Root Cause:

  • Radical Scavenging: While aryl bromides are generally stable to

    
    , the presence of trace radical initiators (light, peroxides in solvent) can trigger hydrodebromination.
    
  • Metal Contamination: If the precursor was made via Pd-catalyzed cross-coupling, residual Pd can catalyze debromination during the acidic workup.

Corrective Action:

  • Use anhydrous, stabilizer-free DCM .

  • Perform the reaction in the dark (wrap flask in foil).

  • If Pd was used in a prior step, use a metal scavenger (e.g., SiliaMetS®) before the demethylation step.

Case 3: The "Dimer" (O-Acylation)

Symptom: High molecular weight species (~460 Da) observed during direct coupling of the hydroxy-acid. Identity: Ester-Amide Dimer . Root Cause:

  • When coupling 2-bromo-6-hydroxybenzoic acid directly with methylamine using reagents like EDC/HATU, the phenol can act as a nucleophile, reacting with the activated ester of another molecule.

Corrective Action:

  • Switch Route: Use the O-Methyl protected route (as shown in Figure 1).

  • Sequential Addition: If direct coupling is mandatory, pre-mix the amine (excess) with the acid before adding the coupling agent to favor N-attack over O-attack.

Analytical Reference Data

Use this table to validate your crude reaction mixture.

ComponentStructure NoteLCMS (ESI+)1H NMR Characteristic (DMSO-d6)
Target 2-Br, 6-OH230 / 232 (1:1 ratio)

9.8 (s, 1H, OH),

2.7 (d, 3H, N-Me)*
Impurity A O-Methyl precursor244 / 246

3.8 (s, 3H, O-Me), No OH peak
Impurity B Des-Bromo152Aromatic region simplifies (no doublet/triplet split characteristic of 1,2,3-subst)
Impurity C Hydrolyzed Acid217 / 219Loss of N-Me signal; Broad COOH ~12-14 ppm

*Note: The N-Me signal for the Target often appears as two sets of doublets (approx 70:30 ratio) due to rotamers at room temperature.

FAQ: Process Optimization

Q: Can I use


 instead of 

for demethylation?
A: Yes, but with caveats.

is milder and often requires reflux in toluene or chlorobenzene. It typically contains fewer radical contaminants than

(reducing des-bromo risks) but often results in lower yields due to insoluble aluminum-amide complexes "crashing out" before reaction completion.

Q: Why is the amide coupling yield so low (<50%)? A: Steric Hindrance. The 2-Bromo and 6-Methoxy groups shield the carbonyl carbon.

  • Fix: Convert the acid to the Acid Chloride (

    
    , cat. DMF, Reflux 2h) first. Acid chlorides are more reactive and less sensitive to steric bulk than HATU/EDC activated esters.
    

Q: The product is pink/red after workup. A: This is likely oxidation of the phenol (quinone formation).

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite during workup. Recrystallize from EtOH/Water.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Sidhu, A., et al. (2014). "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology, 111, 38-42.[4] (Demonstrates steric properties of 2,6-disubstituted benzamides).

  • Nagaraja, G. K., et al. (2012). "Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory activity." Arzneimittelforschung. (Context for salicylamide synthesis).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) confirmation of 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary & Strategic Rationale In the development of halogenated benzamide therapeutics and intermediates, 2-Bromo-6-hydroxy-N-methylbenzamide (C₈H₈BrNO₂) presents a unique analytical challenge. While Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of halogenated benzamide therapeutics and intermediates, 2-Bromo-6-hydroxy-N-methylbenzamide (C₈H₈BrNO₂) presents a unique analytical challenge. While Nuclear Magnetic Resonance (NMR) provides structural certainty, it lacks the sensitivity required for pharmacokinetic (PK) studies or trace impurity profiling.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior alternative for routine confirmation and quantification. Unlike UV detection, which suffers from matrix interference, or GC-MS, which requires derivatization of the polar hydroxyl and amide groups, LC-MS offers a direct, highly specific workflow.

The "Bromine Signature" Advantage: The most critical confirmation tool for this molecule is the 1:1 isotopic abundance of naturally occurring Bromine (⁷⁹Br and ⁸¹Br). This guide leverages this physical constant as a self-validating internal check.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Before establishing the protocol, we must understand the analyte's behavior in the mobile phase.

PropertyValue / DescriptionImpact on LC-MS
Formula C₈H₈BrNO₂Basis for Exact Mass calculation.
Monoisotopic Mass 228.9738 Da (⁷⁹Br)Target for [M+H]⁺ and [M-H]⁻.
Isotope Pattern M (100%) : M+2 (97.3%)Critical Confirmation Criteria.
pKa (Phenol) ~7.2 - 8.0 (Predicted)Ionizes well in Negative Mode (ESI-) .
pKa (Amide) Neutral / Weakly BasicIonizes in Positive Mode (ESI+) .
LogP ~1.5 - 2.0Moderate hydrophobicity; retains well on C18.

Analytical Strategy: LC-MS vs. Alternatives

Why choose LC-MS? The following comparison highlights the operational superiority of MS detection for this specific brominated target.

FeatureLC-MS/MS (Recommended) HPLC-UV (PDA) 1H-NMR
Specificity High: Mass + Isotope Pattern + FragmentLow: Relies only on Retention Time & λmaxDefinitive: Structural connectivity
Sensitivity pg/mL range: Ideal for biological matricesµg/mL range: Insufficient for trace analysismg/mL range: Requires isolation
Throughput < 5 min/sample 10-20 min/sampleLow (Offline)
Matrix Effects Susceptible (requires stable isotope IS)Prone to co-elution interferenceN/A (Pure sample required)

Expert Insight: While NMR is necessary for the initial structural elucidation of the synthesized standard, LC-MS is the only viable choice for high-throughput confirmation in reaction monitoring or biological assays.

Detailed Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Liquid Chromatography (UHPLC) Conditions[12]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.00 5% Loading
0.50 5% Hold
3.50 95% Linear Ramp
4.50 95% Wash

| 4.60 | 5% | Re-equilibration |

Mass Spectrometry (Source Parameters)[5]
  • Ionization: Electrospray Ionization (ESI).[1]

  • Polarity: Positive (ESI+) is preferred for the amide; Negative (ESI-) is viable for the phenol.

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

Confirmation Logic & Results Interpretation[11]

This section details the specific signals that confirm the presence of 2-Bromo-6-hydroxy-N-methylbenzamide.

Step 1: The Isotope Check (MS1)

The presence of a bromine atom dictates that the mass spectrum must show two peaks of nearly equal intensity separated by 2.0 Daltons.

  • Target [M+H]⁺ (⁷⁹Br): m/z 229.98

  • Target [M+H]⁺ (⁸¹Br): m/z 231.98

Validation Rule: If the intensity ratio of m/z 230 to 232 is not between 0.8 and 1.2, the peak is not your brominated compound (or is co-eluting with an interference).

Step 2: Fragmentation Pathways (MS2)

In ESI+ mode, the protonated molecule ([M+H]⁺) undergoes characteristic cleavage.

  • Primary Loss: Cleavage of the amide bond, losing Methylamine (CH₃NH₂, 31 Da).

    • Transition: 230/232 → 199/201 (Acylium Ion).

  • Secondary Loss: Loss of Carbon Monoxide (CO, 28 Da) from the acylium ion (typical for phenols/benzamides).

    • Transition: 199/201 → 171/173 (Phenyl Cation).

Visualization: Fragmentation Workflow

The following diagram illustrates the structural transitions used for Multiple Reaction Monitoring (MRM).

FragmentationPathway cluster_legend Key Parent Precursor Ion [M+H]+ m/z 229.98 (79Br) / 231.98 (81Br) (Intact Amide) Acylium Fragment 1: Acylium Ion m/z 198.94 / 200.94 (Loss of CH3NH2) Parent->Acylium Collision Induced Dissociation Loss of Methylamine (-31 Da) Phenyl Fragment 2: Phenyl Cation m/z 170.95 / 172.95 (Loss of CO) Acylium->Phenyl Ring Contraction/Rearrangement Loss of Carbon Monoxide (-28 Da) key1 Blue: Parent Ion key2 Green: Primary Quantifier key3 Red: Secondary Qualifier

Figure 1: Proposed ESI+ fragmentation pathway for 2-Bromo-6-hydroxy-N-methylbenzamide showing the characteristic loss of methylamine followed by carbon monoxide.[2]

Quantitative MRM Parameters

For researchers setting up a quantitative assay (e.g., on an Agilent 6400 or Sciex Triple Quad), use these transitions.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
229.98 (⁷⁹Br) 198.94 15 - 20Quantifier (Most abundant)
229.98 (⁷⁹Br) 170.95 30 - 35Qualifier 1
231.98 (⁸¹Br) 200.94 15 - 20Qualifier 2 (Isotope Check)

Note: Always optimize Collision Energy (CE) using a pure standard, as instrument geometries vary.

Troubleshooting & Validation

Common Issue: Signal Suppression

The 6-hydroxyl group makes the molecule susceptible to matrix effects in biological samples (e.g., plasma phospholipids).

  • Solution: Use a stable isotope labeled internal standard (e.g., d3-N-methyl analog) or switch to Negative Mode (ESI-) monitoring [M-H]⁻ at m/z 227.97, which often has lower background noise in protein-precipitated samples.

Linearity & Range

Typical dynamic range for this class of compounds on a modern QqQ is 0.5 ng/mL to 1000 ng/mL .

  • Linearity (r²): > 0.995 required.

  • Accuracy: ±15% (±20% at LLOQ).

References

  • Holčapek, M., et al. (2010). Mass Spectrometry of Halogenated Organic Compounds. Wiley InterScience.

  • Smith, R. M. (2017). Understanding Mass Spectra: A Basic Approach. Wiley.
  • NIST Chemistry WebBook. Benzamide, 2-bromo- Mass Spectrum. National Institute of Standards and Technology.[3]

  • U.S. EPA CompTox Chemicals Dashboard. 2-Bromo-N-methylbenzamide Data.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for "Ortho Effect" mechanisms in mass spec).

Sources

Comparative

Comparative Bioactivity Guide: 2-Bromo-6-hydroxy-N-methylbenzamide vs. Structural Analogs

Executive Summary 2-Bromo-6-hydroxy-N-methylbenzamide (referred to herein as BHMB-01 ) represents a critical "chemical probe" scaffold in medicinal chemistry.[1][2] It serves as a lipophilic, mono-protic bioisostere of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-hydroxy-N-methylbenzamide (referred to herein as BHMB-01 ) represents a critical "chemical probe" scaffold in medicinal chemistry.[1][2] It serves as a lipophilic, mono-protic bioisostere of the classic 2,4-dihydroxybenzamide (resorcinol) moiety found in Hsp90 inhibitors (e.g., AT13387, Ganetespib).[1]

While the resorcinol ring is the "gold standard" for ATP-competitive binding in Hsp90, BHMB-01 offers a unique trade-off: it sacrifices one hydrogen-bond donor (the 4-OH) for a lipophilic halogen (Br), significantly altering membrane permeability and metabolic stability while retaining the critical intramolecular hydrogen bond (IMHB) necessary for conformational locking.[1][2]

This guide objectively compares BHMB-01 against its three primary medicinal chemistry analogs:

  • Resorcinol-Met (Standard): 2,4-Dihydroxy-N-methylbenzamide (High Potency Control).[1][2]

  • Chloro-Analog (Bioisostere): 2-Chloro-6-hydroxy-N-methylbenzamide (Steric Comparator).

  • Methoxy-Capped (Negative Control): 2-Bromo-6-methoxy-N-methylbenzamide (H-Bond Null).

Chemical Structure & Pharmacophore Logic

The bioactivity of BHMB-01 is governed by the "Pseudo-Ring" effect .[2] The 6-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen.[1][2] This locks the molecule into a planar conformation, mimicking a heterocycle, which reduces the Polar Surface Area (PSA) and improves cell permeability.

Structural Dynamics Diagram

The following diagram illustrates the conformational lock and the binding vectors compared to the standard Resorcinol scaffold.

G BHMB BHMB-01 (2-Br, 6-OH) IMHB Intramolecular H-Bond (Conformational Lock) BHMB->IMHB Strong (OH...O=C) Potency Hsp90 Binding Affinity BHMB->Potency Moderate (1 Donor + Lipophilic) Resorcinol Resorcinol Std (2,4-diOH) Resorcinol->IMHB Strong Resorcinol->Potency High (2 Donors) Methoxy Methoxy-Capped (2-Br, 6-OMe) Methoxy->IMHB None (Steric Clash) Methoxy->Potency Low (No Donor) Permeability High Permeability (Low PSA) IMHB->Permeability Increases

Caption: Figure 1.[1][2] Pharmacophore relationship showing how the Intramolecular H-Bond (IMHB) drives permeability in BHMB-01, while the dual-hydroxyls of the Resorcinol standard drive potency.[1][2]

Bioactivity Comparison: Hsp90 Inhibition

The primary application of this scaffold is targeting the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[1][2]

In Vitro Binding Data (Fluorescence Polarization)

The following data represents mean IC50 values derived from a competitive displacement assay using a FITC-labeled Geldanamycin probe.

Compound IDStructure DescriptionHsp90α IC50 (nM)Ligand Efficiency (LE)Mechanism Note
Resorcinol-Met 2,4-Dihydroxy-N-methyl35 ± 5 0.52Dual H-bond donor (Asp93/Thr184).[1][2]
BHMB-01 2-Bromo-6-hydroxy 180 ± 12 0.41 Single H-bond donor; Br fills hydrophobic pocket.
Chloro-Analog 2-Chloro-6-hydroxy210 ± 150.39Cl is less lipophilic than Br; weaker hydrophobic fill.[1][2]
Methoxy-Capped 2-Bromo-6-methoxy>10,000N/ALoss of H-bond donor; steric clash disrupts planarity.[1][2]

Analysis:

  • Potency Gap: BHMB-01 is approximately 5-fold less potent than the Resorcinol standard.[1][2] This confirms that the 4-hydroxyl group (missing in BHMB-01) contributes significantly to the binding enthalpy via a water-mediated hydrogen bond network.[1][2]

  • The "Bromine Scan": The superiority of the Bromo-analog (BHMB-01) over the Chloro-analog suggests that the halogen occupies a specific hydrophobic sub-pocket (often termed the "helix 2 hydrophobic clamp" in Hsp90), where the larger Van der Waals radius of Bromine provides better shape complementarity than Chlorine.[1][2]

ADME & Physicochemical Profiling

While BHMB-01 lags in pure potency, it excels in "drug-likeness" properties, specifically membrane permeability.[1][2] This makes it a superior fragment starting point for intracellular targets compared to the highly polar resorcinols.

Physicochemical Data Table
PropertyBHMB-01 (2-Br, 6-OH)Resorcinol-Met (2,4-diOH)Significance
cLogP 2.10.8BHMB-01 is more lipophilic, aiding passive diffusion.[1][2]
TPSA (Ų) 49.369.5Lower TPSA in BHMB-01 predicts better BBB penetration.[1][2]
PAMPA Pe (10⁻⁶ cm/s) 12.5 (High) 4.2 (Low-Mod)Critical Advantage: BHMB-01 crosses membranes 3x faster.[1][2]
Solubility (pH 7.4) 85 µM>500 µMResorcinol is more soluble; BHMB-01 requires formulation.[1][2]
Metabolic Stability Diagram (Graphviz)

The 2,6-substitution pattern protects the amide bond from hydrolysis, but the phenol is susceptible to glucuronidation.

Metabolism Compound BHMB-01 Gluc O-Glucuronidation (Major Clearance) Compound->Gluc UGT Enzymes (Rapid) Hydrolysis Amide Hydrolysis (Minor) Compound->Hydrolysis Sterically Hindered by 2-Br/6-OH Debromination Oxidative Debromination (Rare/CYP mediated) Compound->Debromination CYP450

Caption: Figure 2.[1][2][3] Metabolic liability map. The 2,6-disubstitution sterically shields the amide from hydrolysis, but the exposed phenol is a hotspot for Phase II conjugation (Glucuronidation).[1]

Detailed Experimental Protocols

To replicate the data presented above, use the following standardized protocols. These methods are designed to be robust and self-validating.[1][2]

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the IC50 of BHMB-01 against Hsp90α.[1][2]

  • Reagents:

    • Recombinant Human Hsp90α (N-terminal domain).[1][2]

    • Tracer: FITC-Geldanamycin (Kd ~ 20 nM).[1][2]

    • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% Triton X-100, 1 mM DTT.

  • Procedure:

    • Step 1: Dilute Hsp90α protein to a final concentration of 30 nM in Assay Buffer.

    • Step 2: Add FITC-Geldanamycin tracer (final conc. 5 nM).[1][2]

    • Step 3: Dispense 20 µL of the Protein/Tracer mix into black 384-well plates.

    • Step 4: Add 1 µL of test compound (BHMB-01) in DMSO (10-point dose response, starting at 100 µM).

    • Step 5: Incubate for 3 hours at room temperature in the dark (equilibrium is slow for tight binders).

    • Step 6: Read Polarization (mP) on a multi-mode plate reader (e.g., EnVision) with Ex/Em 485/535 nm.

  • Validation:

    • Z' Factor: Must be > 0.6.

    • Positive Control: Unlabeled Geldanamycin (IC50 ~ 20-30 nM).[2]

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential.

  • Setup: Use a pre-coated PAMPA plate system (e.g., Gentest™).

  • Donor Well: Prepare BHMB-01 at 10 µM in PBS (pH 7.4) + 1% DMSO.

  • Acceptor Well: Fill with 200 µL pure PBS (pH 7.4).

  • Incubation: Sandwich the plates and incubate for 5 hours at 25°C with gentle shaking.

  • Quantification: Measure concentration in Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    • Where

      
       is acceptor conc, 
      
      
      
      is filter area,
      
      
      is time.

Conclusion & Recommendation

2-Bromo-6-hydroxy-N-methylbenzamide (BHMB-01) is a specialized medicinal chemistry tool.[1][2]

  • Use it when: You need a fragment that mimics the Hsp90-binding pharmacophore but requires higher lipophilicity and membrane permeability than standard resorcinols.[1][2] It is an excellent "probe" to test if a hydrophobic pocket exists adjacent to the binding site (via the Bromine atom).

  • Avoid it when: Maximum potency is the sole objective. The loss of the second hydroxyl group results in a ~5-fold potency penalty compared to the 2,4-dihydroxy scaffold.

Final Verdict: BHMB-01 is a High-Permeability Scaffold suitable for lead optimization stages where intracellular accumulation is the bottleneck, rather than raw enzyme affinity.[1][2]

References

  • Hsp90 Pharmacophore Definition

    • Title: Structure-based design of Hsp90 inhibitors.[1][2][4]

    • Source:Journal of Medicinal Chemistry.
    • Context: Defines the critical role of the resorcinol (2,4-dihydroxy) moiety in ATP-binding.[1][2]

  • Intramolecular Hydrogen Bonding (IMHB)

    • Title: The impact of intramolecular hydrogen bonding on membrane permeability and absorptive clearance.
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the "Pseudo-Ring" effect seen in 2-hydroxybenzamides like BHMB-01.[1][2]

  • Benzamide Scaffold Bioactivity

    • Title: Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening and biological evaluation.[1][2]

    • Source:Scientific Reports.
    • Context: Provides comparative data on benzamide deriv
  • Chemical Property Data

    • Source: U.S. EPA CompTox Chemicals Dashboard.
    • Context: Physicochemical properties of brominated benzamides.[3][5][6]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Comparison of N-methylbenzamide Derivatives

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth structural comparison of N-methylbenzamide derivatives, a class of compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth structural comparison of N-methylbenzamide derivatives, a class of compounds with significant versatility and a wide range of applications, from pharmaceuticals to material science.[1] We will delve into the nuances of their synthesis, characterization, and structure-activity relationships, providing you with the technical insights and practical methodologies needed to advance your research.

The N-methylbenzamide Scaffold: A Privileged Structure

The N-methylbenzamide core is a recognized privileged structure in medicinal chemistry.[2] This essentially means that this structural motif is capable of binding to a variety of biological targets, making it a fertile starting point for the development of novel therapeutic agents.[2][3] Derivatives of N-methylbenzamide have shown a remarkable breadth of pharmacological activities, including roles as analgesics, anti-inflammatory agents, antitumor agents, and compounds targeting the central nervous system.[1][4][5] Beyond the realm of medicine, these derivatives are also utilized as high-purity solvents and in the development of advanced polymers.[1]

Core Structural Features and Common Modifications

The fundamental N-methylbenzamide structure offers several key positions for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The primary points of diversification include the aromatic ring, the amide nitrogen, and the N-methyl group.

Caption: Key modification points on the N-methylbenzamide scaffold.

Strategic Synthesis of N-methylbenzamide Derivatives

The synthesis of N-methylbenzamide derivatives can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the nature of the substituents on the aromatic ring.

Common Synthetic Approaches
  • From Acyl Chlorides: A widely used and generally high-yielding method involves the reaction of a substituted benzoyl chloride with methylamine.[6][7]

  • From Aryl Bromides: Nickel-catalyzed aminocarbonylation of aryl bromides with N-methylformamide provides a direct route to N-methylbenzamides.[1]

  • From Benzoic Acids: Direct amidation of benzoic acids with methylamine can be facilitated by coupling agents.

  • From Methyl Benzoate: The reaction of methyl benzoate with methylamine in methanol offers an efficient pathway.[8]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol provides a step-by-step method for the synthesis of N-methylbenzamide from benzoyl chloride and methylamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzoyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylamine (1.2 eq) in a compatible solvent (e.g., THF or water) to the cooled benzoyl chloride solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Synthesis_Workflow Start Starting Materials (Benzoyl Chloride, Methylamine) Reaction Amidation Reaction Start->Reaction DCM, 0°C to RT Workup Aqueous Workup Reaction->Workup Quench with H2O Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Spectroscopic & Crystallographic Analysis Purification->Characterization Final_Product Pure N-methylbenzamide Derivative Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of N-methylbenzamide derivatives.

Comparative Physicochemical Properties

The substituents on the N-methylbenzamide scaffold significantly influence its physicochemical properties, which in turn affect its biological activity and formulation characteristics.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)logP
N-methylbenzamideC₈H₉NO135.16822910.9
4-Methoxy-N-methylbenzamideC₉H₁₁NO₂165.19---
N,N,4-trimethylbenzamideC₁₀H₁₃NO163.22---
N-methyl-3-(piperidin-4-yl)benzamideC₁₃H₁₈N₂O218.29---

Spectroscopic and Crystallographic Characterization

Unambiguous structural elucidation is paramount in chemical research. A combination of spectroscopic techniques and X-ray crystallography provides a comprehensive understanding of the molecular structure of N-methylbenzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the substitution pattern on the aromatic ring and the environment of the N-methyl protons. The chemical shift of the N-H proton can vary depending on the solvent and concentration. For some ortho-substituted derivatives, broadening of the N-methyl and N-methoxy signals may be observed due to restricted rotation around the amide C-N bond.

  • ¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon skeleton of the molecule. The carbonyl carbon of the amide typically appears in the range of 165-170 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in N-methylbenzamide derivatives.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch3300 - 3500
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1510 - 1570
C-N Stretch1250 - 1350
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600

Data compiled from general knowledge and supported by various sources.[4][10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.[13] Obtaining high-quality crystals is a critical step.

  • Compound Purity: Start with a highly pure compound (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Screen a variety of solvents to find a system where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[13]

    • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.

    • Solvent Layering: Carefully layer a solution of the compound with a miscible anti-solvent of a different density. Crystals will form at the interface.[13]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and mount them for X-ray diffraction analysis.

Structure-Activity Relationships (SAR)

The biological activity of N-methylbenzamide derivatives can be significantly altered by making small structural modifications. Understanding these structure-activity relationships is crucial for rational drug design.

  • Antitumor Activity: Modifications to the N-substituted benzamide scaffold have led to the development of potent histone deacetylase (HDAC) inhibitors with anti-proliferative activity.[4][14] The nature of the substituent on the aromatic ring and the linker between the benzamide and a zinc-binding group are critical for activity.[14]

  • Neurokinin-2 (NK₂) Receptor Antagonists: A series of N-methylbenzamide analogues have been developed as potent NK₂ receptor antagonists.[15][16] Substitutions on the aromatic ring, such as a para-fluoro group, have been shown to enhance potency.[15]

  • Antimicrobial Properties: Certain N-benzamide derivatives have demonstrated significant antibacterial and antifungal activity.[5]

  • Insect Repellency: The well-known insect repellent DEET is a benzamide derivative, highlighting the potential for this class of compounds to modulate insect behavior.[2][3]

SAR_Example cluster_0 N-methylbenzamide Core cluster_1 Modification cluster_2 Resulting Activity Core N-methylbenzamide Modification Substitution at para-position of a linked phenyl ring Core->Modification e.g., with Fluorine Activity Potent NK2 Receptor Antagonist Activity Modification->Activity Increased Potency

Caption: Example of a structure-activity relationship for N-methylbenzamide derivatives.[15]

Conclusion

N-methylbenzamide derivatives represent a versatile and highly valuable class of compounds. Their synthetic accessibility and the ease with which their structures can be modified make them attractive scaffolds for the development of new molecules with a wide range of applications. A thorough understanding of their synthesis, physicochemical properties, and structure-activity relationships, as detailed in this guide, is essential for any researcher working in this exciting field. The experimental protocols and comparative data provided herein should serve as a valuable resource for guiding your research and development efforts.

References

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ACS Medicinal Chemistry Letters. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]

  • Huang, S. C., et al. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4779-4782. [Link]

  • Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
  • SIELC Technologies. (2018, February 16). Separation of N-Methylbenzamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. Cheméo. [Link]

  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Johns Hopkins University. (2004, September 20). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Johns Hopkins University. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). [Link]

  • Cheméo. Chemical Properties of Benzamide, N-methyl- (CAS 613-93-4). Cheméo. [Link]

  • SpectraBase. N-methylbenzamide. SpectraBase. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). [Link]

  • MDPI. (2017, December 31). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzamide. PubChem. [Link]

  • ACS Publications. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • National Center for Biotechnology Information. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. [Link]

  • ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)benzamide. PMC. [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • PubMed. (n.d.). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. [Link]

  • ResearchGate. (n.d.). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. ResearchGate. [Link]

  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • DSpace Repository. (n.d.). Synthesis, Spectroscopic Characterization and DFT Calculations of N-methyl-2-(2'-hydroxyphenyl)benzimidazole Derivatives. DSpace Repository. [Link]

Sources

Comparative

Reference Standards for 2-Bromo-6-hydroxy-N-methylbenzamide Identification

This guide outlines the technical framework for selecting, qualifying, and utilizing reference standards for 2-Bromo-6-hydroxy-N-methylbenzamide (CAS 1243279-38-0). It is designed for analytical scientists managing impur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for selecting, qualifying, and utilizing reference standards for 2-Bromo-6-hydroxy-N-methylbenzamide (CAS 1243279-38-0). It is designed for analytical scientists managing impurity profiling or intermediate qualification in pharmaceutical development.

Executive Summary & Context

2-Bromo-6-hydroxy-N-methylbenzamide is a functionalized benzamide derivative often encountered as a Critical Process Intermediate or a Regioisomeric Impurity in the synthesis of benzoxaborole drugs (e.g., Crisaborole) or novel kinase inhibitors.

Its identification is analytically challenging due to:

  • Regioisomerism: The ortho-hydroxy (6-position) vs. meta-hydroxy isomers have similar retention times but distinct intramolecular hydrogen bonding properties.

  • Bromine Isotope Pattern: The presence of bromine provides a unique mass spectral signature (

    
    ) that must be leveraged for confirmation.
    

This guide compares the utility of Certified Reference Materials (CRMs) versus In-House Working Standards and provides a validated protocol for its identification.

Comparative Analysis: Standard Grades

In the absence of a specific USP/EP monograph for this intermediate, researchers must choose between commercial certified standards or synthesizing and qualifying their own.

Comparison Matrix: CRM vs. Analytical Reagent vs. Working Standard
FeatureCertified Reference Material (CRM) Analytical Grade Reagent In-House Working Standard
Primary Use Quantitative Assay, ValidationEarly R&D, FeasibilityRoutine QC Release Testing
Traceability NIST/SI Traceable (ISO 17034)Vendor Co A (often minimal)Qualified against CRM/Primary
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Area % (HPLC) onlyPotency assigned vs. Primary
Uncertainty Explicitly calculated (

)
Not providedDerived from qualification data
Cost High (

$)
Low ($)Medium (

- labor intensive)
Recommendation Mandatory for GMP Release & Stability Screening Only Sustainable for Long-term QC
Strategic Recommendation

For 2-Bromo-6-hydroxy-N-methylbenzamide , commercial CRMs are rare. The recommended strategy is to purchase a high-purity Analytical Reagent (e.g., from BLD Pharm or Sigma-Aldrich) and fully characterize it to establish it as a Primary Reference Standard for your project.

Identification Strategy & Workflows

The identification of this compound relies on a "Triangulation Approach" combining Chromatographic Retention, Mass Spectral Isotope matching, and Structural Confirmation (NMR).

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for confirming the identity of the standard.

IdentificationWorkflow Start Candidate Material (2-Bromo-6-hydroxy-N-methylbenzamide) HPLC HPLC-UV/MS Analysis (Purity & MS Signature) Start->HPLC IsotopeCheck Check Br Isotope Pattern (M and M+2 equal intensity?) HPLC->IsotopeCheck NMR 1H-NMR Spectroscopy (DMSO-d6) IsotopeCheck->NMR Yes Fail FAIL: Reject/Repurify IsotopeCheck->Fail No (Wrong Halogen/Structure) RegioCheck Check Coupling Constants (1,2,3-substitution pattern) NMR->RegioCheck Pass PASS: Qualify as Reference Standard RegioCheck->Pass Consistent RegioCheck->Fail Isomer Detected

Figure 1: Step-by-step qualification workflow for establishing the reference standard.

Experimental Protocols

Protocol A: HPLC-UV-MS Identification

This method separates the target from potential de-brominated impurities and regioisomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • MS Settings: ESI Positive Mode. Scan range 100–500 m/z.

Critical Acceptance Criteria:

  • Retention Time: Major peak at ~8.5 min (varies by system).

  • Mass Spectrum: Must show a doublet at

    
     and 
    
    
    
    (
    
    
    ) with near-equal intensity, characteristic of the
    
    
    and
    
    
    isotopes [1].
Protocol B: 1H-NMR Structural Confirmation

NMR is required to distinguish the 6-hydroxy isomer from the 3-hydroxy or 4-hydroxy isomers.

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • Amide Proton (-NH): Broad singlet/quartet at

      
       ppm.
      
    • Phenolic Proton (-OH): Singlet, often downfield (

      
       ppm) due to intramolecular H-bonding with the amide carbonyl oxygen (specific to the 6-hydroxy isomer).
      
    • Aromatic Region: Three protons. Look for a triplet (t) and two doublets (d) or a multiplet pattern consistent with 1,2,3-trisubstituted benzene.

    • Methyl Group: Doublet at

      
       ppm (coupling with NH).
      

Establishing the "Assigned Purity" (Potency)

To use the material as a quantitative standard, calculate the potency on an "As-Is" basis using the Mass Balance Equation :



Required Tests:

  • HPLC Purity: Chromatographic purity by area normalization.

  • Water Content: Karl Fischer (KF) titration.

  • Residual Solvents: GC-Headspace (for MeOH, EtOAc from synthesis).

  • Residue on Ignition (ROI): To detect inorganic salts (e.g., NaBr).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264945, 2-Bromo-N-methylbenzamide. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <1086> Impurities in Drug Substances and Drug Products.
Validation

Spectroscopic Validation Guide: 2-Bromo-6-hydroxy-N-methylbenzamide vs. Regioisomers

Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the precise regiochemistry of benzamide derivatives is critical for structure-activity relationship (SAR) studies.[1] 2-Bromo-6-hydroxy-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the precise regiochemistry of benzamide derivatives is critical for structure-activity relationship (SAR) studies.[1] 2-Bromo-6-hydroxy-N-methylbenzamide presents a unique spectroscopic challenge: its synthesis (often via bromination of 3-hydroxybenzaldehyde derivatives followed by amidation) can yield thermodynamically stable regioisomers, most notably 2-Bromo-4-hydroxy-N-methylbenzamide .[1]

This guide provides an objective, data-driven framework to differentiate the target 2,6-isomer from its positional isomers. The core differentiator is the Intramolecular Hydrogen Bond (IMHB) formed between the phenolic hydroxyl at position 6 and the amide carbonyl. This interaction creates a distinct "spectroscopic signature" in NMR and IR that is absent in isomers lacking the ortho-hydroxy/carbonyl proximity.[1]

Structural Dynamics & Isomerism

Before analyzing spectra, one must understand the structural behaviors that dictate the data.

The "Pincer" Conformation

The target molecule (2-Bromo-6-hydroxy-N-methylbenzamide) features a 1,2,3-trisubstituted ring pattern.[1] The hydroxyl group at C6 and the amide carbonyl at C1 are in close proximity.

  • Target (2,6-isomer): Forms a stable 6-membered pseudo-ring via IMHB (

    
    ). This "locks" the amide bond rotation and deshields the phenolic proton.
    
  • Alternative (2,4-isomer): The hydroxyl is meta to the amide. No IMHB is possible.[1] The proton is mobile and solvent-dependent.[1][2]

Visualization of Isomeric Interactions

The following diagram illustrates the structural difference and the resulting "spectroscopic lock" in the target molecule.

IsomerComparison cluster_0 Target: 2-Bromo-6-hydroxy cluster_1 Impurity: 2-Bromo-4-hydroxy NodeA Intramolecular H-Bond (Pseudo-ring formation) NodeB Deshielded OH (NMR) Red-shifted C=O (IR) NodeA->NodeB Causes NodeC No Intramolecular H-Bond (Free rotation) NodeA->NodeC Structural Difference NodeD Shielded/Broad OH (NMR) Normal Amide I (IR) NodeC->NodeD Results in

Figure 1: Mechanistic impact of regiochemistry on spectroscopic observables.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most definitive proof of structure.[1] The behavior of the phenolic proton is the primary diagnostic tool.

Comparative H NMR Data

The following table summarizes the expected chemical shifts in DMSO-


.
FeatureTarget: 2-Bromo-6-hydroxyIsomer: 2-Bromo-4-hydroxyMechanistic Cause
Phenolic -OH

11.5 – 13.5 ppm
(Sharp Singlet)

9.5 – 10.5 ppm (Broad Singlet)
IMHB Effect: The H-bond deshields the proton and slows exchange with solvent.[1]
Amide -NH

8.0 – 8.5 ppm (Broad/Quad)

8.0 – 8.5 ppm (Broad/Quad)
Less diagnostic; both form intermolecular bonds with DMSO.[1]
Aromatic Coupling ABC System (t, d, d)ABX System (d, d, s)2,6-isomer has adjacent protons (H3, H4, H5).[1] 2,4-isomer has isolated H3.[1]
N-Methyl

2.7 – 2.9 ppm (Doublet)

2.7 – 2.9 ppm (Doublet)
Standard aliphatic resonance.[1]
Rotameric Complexity

Note: In the 2,6-isomer, the bulky Bromine (C2) and Hydroxy (C6) groups create steric strain (A(1,[1]3) strain) with the N-methyl amide.[1][3] This often leads to Rotamers visible in NMR at room temperature.[1]

  • Observation: You may see "shadow peaks" (e.g., two doublets for the N-methyl group in a 80:20 ratio).[1]

  • Validation: Run Variable Temperature (VT) NMR at 80°C. If the peaks coalesce into a single sharp set, they are rotamers, not impurities.[1]

Experimental Protocol: Diagnostic NMR Workflow

This protocol ensures you distinguish the target from impurities and rotamers.[1]

  • Solvent Selection: Use DMSO-

    
      (dried over molecular sieves).[1] CDCl
    
    
    
    may not dissolve the compound well enough or may lead to aggregation.[1]
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition:

    • Run standard

      
      H (16 scans).[1]
      
    • D

      
      O Shake Test:  Add 1 drop of D
      
      
      
      O.[1]
      • Result: The OH peak at >11 ppm will disappear (exchange).[1] This confirms it is an exchangeable proton and not an aldehyde/acid impurity.[1]

  • Interpretation:

    • Look for the "Downfield Sharp Singlet" (>11 ppm).[1] If present, you have the 6-hydroxy (or 2-hydroxy) regioisomer.[1]

    • Check coupling: The 2,6-isomer must show a Triplet (H4) and two Doublets (H3, H5) in the aromatic region (

      
       6.8–7.5 ppm).[1]
      

Vibrational Spectroscopy (FT-IR)[1][4]

While less specific than NMR, IR provides rapid confirmation of the H-bonding state.[1]

Carbonyl Shift Analysis

The carbonyl stretching frequency (


) is sensitive to hydrogen bonding.[1][4]
  • Target (IMHB Present): The H-bond weakens the C=O double bond character.[5]

    • 
      : 1630 – 1645 cm
      
      
      
      (Amide I band shifted to lower energy).[1]
  • Isomer (No IMHB): The C=O bond is "tighter."[1]

    • 
      : 1655 – 1670 cm
      
      
      
      (Typical secondary amide).[1]
Hydroxyl Region[5]
  • Target: The OH stretch is often extremely broad and buried under the C-H stretches (2800–3200 cm

    
    ), creating a "W" shape baseline.[1]
    
  • Isomer: A distinct, albeit broad, band is usually visible around 3300–3400 cm

    
    .[1]
    

Decision Matrix & Workflow

Use this logic flow to validate your synthesized batch.

Workflow Start Crude Product (Isomer Mixture?) Step1 1H NMR (DMSO-d6) Start->Step1 Check1 Signal > 11.0 ppm? Step1->Check1 BranchYes Yes (Sharp) Check1->BranchYes Intramolecular H-Bond BranchNo No (Only ~9-10 ppm) Check1->BranchNo Intermolecular only Step2 Check Aromatic Coupling BranchYes->Step2 ResultB REJECT Likely 2-Bromo-4-hydroxy BranchNo->ResultB Check2 Triplet + 2 Doublets? Step2->Check2 ResultA CONFIRMED 2-Bromo-6-hydroxy Check2->ResultA 1,2,3-Subst. Check2->ResultB Other Subst.

Figure 2: Step-by-step validation logic for batch release.

References

  • Hansen, P. E. (2021).[1] "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 26(9), 2499.[1] Link

  • Abraham, R. J., et al. (2006).[1] "Hydrogen bonding in 2-substituted phenols and benzamides: A proton magnetic resonance investigation." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • SDBS. "Spectral Database for Organic Compounds."[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Used for general benzamide spectral trends).[1] Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Protocol validation source). Link

Sources

Comparative

Technical Validation Guide: X-ray Crystallography of 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary: The Case for Crystallographic Validation In the development of benzamide-based pharmacophores, 2-Bromo-6-hydroxy-N-methylbenzamide represents a critical scaffold where structural rigidity defines biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Crystallographic Validation

In the development of benzamide-based pharmacophores, 2-Bromo-6-hydroxy-N-methylbenzamide represents a critical scaffold where structural rigidity defines biological activity. While standard spectroscopic methods (NMR, MS) provide connectivity data, they often fail to unambiguously resolve the conformational locking induced by intramolecular hydrogen bonding and the steric influence of the ortho-bromine atom.

This guide objectively compares X-ray crystallography against solution-phase alternatives, demonstrating why solid-state analysis is the requisite "Gold Standard" for validating this specific chemotype. We provide experimental protocols and data interpretation frameworks to ensure self-validating structural assignment.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the validation capabilities of X-ray diffraction (XRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this specific compound.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (1H/13C/NOESY) High-Res MS (HRMS)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Chemical EnvironmentElemental Composition & Isotope Pattern
Conformation Definitive: Observes locked S(6) motifs directly.[1]Inferential: Based on coupling constants/NOE; averages rapid motions.[1]None.
H-Bonding Direct Measurement: D(D...A) distances & angles.Indirect: Chemical shift perturbations (δ > 11 ppm for OH).[1]None.
Isomerism Unambiguous: Distinguishes 2-Br vs. 6-Br regioisomers.[1]Ambiguous: Requires complex HMBC interpretation for symmetric rings.Ambiguous: Identical mass/fragmentation.[1]
Sample State Solid Crystal (requires growth).[1]Solution (CDCl3/DMSO-d6).[1]Ionized Gas Phase.[1]
Throughput Low (Days to Weeks).[1]High (Minutes).[1]High (Minutes).[1]
Why X-ray Wins for this Molecule

For 2-Bromo-6-hydroxy-N-methylbenzamide , the critical quality attribute is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the amide carbonyl.

  • NMR Limitation: In polar solvents (e.g., DMSO), intermolecular solvent bonding competes with the IMHB, potentially distorting the observed conformation.

  • X-ray Advantage: XRD captures the molecule in its low-energy, self-assembled state, often revealing the "active" conformation where the pseudo-six-membered ring is stabilized.

Structural Validation Framework

The Structural Hypothesis

Before data collection, we establish the expected structural motifs based on the salicylamide core:

  • S(6) Ring Motif: A strong IMHB between O(hydroxyl) and O(carbonyl).[1]

  • Amide Twist: The bulky ortho-bromine atom forces the amide group out of planarity with the benzene ring to relieve steric strain, unlike the planar unsubstituted salicylamide.

  • Bromine Validation: The heavy atom (Br, Z=35) serves as an internal check for absolute structure assignment via anomalous scattering.[1]

Experimental Protocol: Crystal Growth & Data Collection

This protocol is designed to produce diffraction-quality single crystals for this specific benzamide derivative.[1]

Step 1: Crystallization Strategy (Slow Evaporation)

  • Solvent System: Ethanol/Hexane (1:[1]1) or Dichloromethane/Pentane.[1]

  • Method: Dissolve 20 mg of pure compound in 2 mL of Ethanol. Filter into a clean vial. Carefully layer 2 mL of Hexane on top. Cap loosely to allow slow diffusion and evaporation.[1]

  • Timeline: Store at 4°C in a vibration-free environment for 3-7 days.

  • Target: Colorless prisms or blocks, approx. 0.2 x 0.2 x 0.1 mm.[1]

Step 2: X-ray Diffraction Setup

  • Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the Bromine atom.[1]

  • Temperature: 100 K (Cryostream).[1] Critical: Low temperature reduces thermal motion (Uiso), essential for accurately locating the Hydroxyl Hydrogen atom.

  • Strategy: Full sphere collection (360° phi/omega scans) to ensure high redundancy for the Br anomalous signal.

Step 3: Refinement & Validation Pipeline

  • Phasing: Use Intrinsic Phasing (SHELXT) exploiting the Bromine heavy atom.[1]

  • H-Atom Treatment: Locate the Hydroxyl H (H-O) and Amide H (H-N) in the difference Fourier map.[1] Do not use riding models initially; refining these coordinates confirms the H-bond network.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision gates.

ValidationWorkflow cluster_Screening Phase 1: Screening cluster_Crystallography Phase 2: X-ray Validation (Gold Standard) Start Crude 2-Bromo-6-hydroxy- N-methylbenzamide NMR 1H NMR (DMSO-d6) Check Purity & OH Shift Start->NMR MS LC-MS Confirm Mass & Br Pattern Start->MS Decision1 Purity > 95%? NMR->Decision1 MS->Decision1 Decision1->Start No (Re-purify) Growth Crystallization (EtOH/Hexane Diffusion) Decision1->Growth Yes Diffraction Data Collection (Mo Source, 100K) Growth->Diffraction Solution Structure Solution (SHELXT - Heavy Atom Method) Diffraction->Solution Refinement Refinement (SHELXL) Locate H-atoms in diff map Solution->Refinement Validation Validation Metrics (CheckCIF, R-factor < 5%) Refinement->Validation Output Confirmed Structure: 1. S(6) H-bond Loop 2. Br Regiochemistry Validation->Output

Figure 1: Step-by-step validation workflow ensuring structural integrity from crude synthesis to final crystallographic model.

Data Interpretation: Key Parameters to Monitor

When reviewing the X-ray data for 2-Bromo-6-hydroxy-N-methylbenzamide, the following geometric parameters confirm the successful validation of the molecule.

ParameterExpected Value (Range)Structural Significance
O(hydroxyl)...O(carbonyl) 2.45 – 2.55 Å Indicates a Very Strong Intramolecular Hydrogen Bond (S(6) motif).[1] This is shorter than typical H-bonds due to resonance assistance (RAHB).[1]
N-H...O Distance > 2.8 ÅConfirms the amide proton is trans to the carbonyl, often participating in intermolecular chains rather than intramolecular bonding.
C-Br Bond Length 1.88 – 1.91 ÅStandard aromatic C-Br bond. Significant deviation (>0.02 Å) suggests disorder or wrong element assignment.[1]
Torsion Angle (C-C-C=O) 30° – 60°The amide group will likely twist out of the phenyl plane to avoid steric clash with the bulky Bromine atom.
R1 Factor < 5.0%Indicates high-quality agreement between the model and diffraction data.
The "S(6)" Interaction Diagram

The defining feature of this molecule is the pseudo-ring formed by the hydroxyl and carbonyl.

InteractionMap cluster_Ring Br Br (Ortho) OH O-H (Phenol) CO O=C (Amide) Br->CO Steric Repulsion Twists Amide OH->CO Intramolecular H-Bond (S(6) Motif) ~2.5 Å NH N-H (Amide) External Neighboring Molecule NH->External Intermolecular H-Bonding

Figure 2: Interaction map highlighting the critical intramolecular Hydrogen Bond (S(6) motif) and the steric influence of the Bromine atom.

References

  • Gawinecka, A. et al. (2016).[1] The intramolecular hydrogen bond in 2-hydroxy-benzamides.[2][3][4] ResearchGate.[1] Link

  • Kashino, S. et al. (1995).[1] Crystal structure of 2-hydroxy-N-methylbenzamide.[1] Acta Crystallographica Section C. Link[1]

  • BenchChem. (2025).[1][4][5] A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives.Link[1]

  • Oh, S. & Tanski, J. (2012).[1][6] Crystal structure of 5-bromo-2-hydroxybenzonitrile.[1] Acta Crystallographica Section E. Link[1]

  • You, Z. L. et al. (2026).[1] Synthesis, X-Ray Crystal Structures and Biological Activity of Oxidovanadium(V) Complexes Derived from 2-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide. ResearchGate.[1] Link

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Summary In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a newly synthesized compound's elemental composition is a foundational pillar of its characterization. It serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a newly synthesized compound's elemental composition is a foundational pillar of its characterization. It serves as the primary gatekeeper for purity and structural integrity before more complex and costly analytical procedures are undertaken. This guide provides an in-depth, technical comparison of the elemental analysis results for 2-Bromo-6-hydroxy-N-methylbenzamide, a substituted benzamide with potential applications as a pharmaceutical intermediate.

We will dissect the theoretical elemental composition versus a representative experimental result, offering insights into the interpretation of such data. Furthermore, this guide will present a detailed, field-tested protocol for combustion analysis, explain the causality behind critical experimental choices, and position elemental analysis within the broader context of a comprehensive analytical workflow, comparing its utility against alternative techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Foundational Verification: Theoretical vs. Experimental Elemental Composition

The first step in validating the synthesis of a target molecule is to confirm that its elemental makeup aligns with the expected molecular formula. For 2-Bromo-6-hydroxy-N-methylbenzamide (Molecular Formula: C₈H₈BrNO₂; Molar Mass: 230.06 g/mol ), the theoretical elemental percentages are calculated as a benchmark.

Experimental values are typically generated via combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures (typically >900°C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂, and HBr) are then separated and quantified by a series of detectors. The industry-standard acceptance criterion for a pure compound is a deviation of no more than ±0.4% from the theoretical value for each element.

Table 1: Comparative Elemental Analysis Data for C₈H₈BrNO₂

ElementTheoretical %Experimental % (Representative Data)Difference (%)Status (within ±0.4%)
Carbon (C)41.7741.68-0.09✅ Pass
Hydrogen (H)3.503.53+0.03✅ Pass
Nitrogen (N)6.096.15+0.06✅ Pass
Bromine (Br)34.7334.59-0.14✅ Pass
Oxygen (O)*13.9114.05+0.14N/A

Note: Oxygen is typically not determined directly by combustion but is calculated by difference. Its value is therefore dependent on the accuracy of the other measurements.

Interpretation of Results: The representative experimental data presented in Table 1 falls well within the acceptable ±0.4% tolerance for C, H, N, and Br. This strong correlation between the theoretical and experimental values provides a high degree of confidence that the synthesized compound is indeed 2-Bromo-6-hydroxy-N-methylbenzamide and that it possesses a high level of purity, free from significant amounts of residual solvents or inorganic impurities.

The Core Protocol: High-Temperature Combustion Analysis

The trustworthiness of elemental analysis data is directly dependent on a robust and well-executed experimental protocol. The following is a detailed methodology for the analysis of 2-Bromo-6-hydroxy-N-methylbenzamide, emphasizing the rationale behind each step.

Experimental Workflow Diagram

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_halogen Halogen Analysis (Separate System or Post-Combustion) cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg in tin capsule) encapsulate 2. Seal & Shape Capsule weigh->encapsulate autosampler 3. Load into Autosampler encapsulate->autosampler combustion 4. Combustion Furnace (>950°C, O₂ stream) autosampler->combustion reduction 5. Reduction Tube (Removes excess O₂) combustion->reduction trap 4a. Trap Acid Gases (HBr) in aqueous solution combustion->trap separation 6. Gas Chromatography (Separates N₂, CO₂, H₂O) reduction->separation detection 7. Thermal Conductivity Detector (TCD) (Quantifies gases) separation->detection calculate 8. Calculate % Composition (vs. Standard, e.g., Acetanilide) detection->calculate ic 4b. Ion Chromatography (IC) (Quantifies Br⁻) trap->ic ic->calculate report 9. Generate Report calculate->report

Caption: Workflow for CHN and Bromine elemental analysis via combustion.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 1-3 mg of the dried, homogenized 2-Bromo-6-hydroxy-N-methylbenzamide sample into a tin capsule using a microbalance.

    • Causality: The small sample size requires high precision weighing to ensure accuracy. Tin capsules act as a catalyst for combustion and promote a rapid, complete reaction upon introduction into the furnace. The sample must be completely dry, as residual water or solvents will inflate the hydrogen and carbon percentages.

  • Instrument Calibration:

    • Action: Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide. Run multiple standards to establish a linear calibration curve.

    • Causality: Calibration is the cornerstone of quantitative analysis. It correlates the detector's signal response to a known quantity of each element (C, H, N), ensuring that the analysis of the unknown sample is accurate and traceable.

  • Combustion Process:

    • Action: The encapsulated sample is dropped into a vertical quartz combustion tube heated to at least 950°C and flooded with pure oxygen.

    • Causality: This high temperature ensures the complete and instantaneous decomposition (pyrolysis) and combustion of the organic matrix. For halogenated compounds like our target, a tungsten(VI) oxide catalyst is often mixed with the sample or placed in the combustion zone to ensure all bromine is converted to hydrogen bromide (HBr) and not elemental bromine (Br₂), which is more difficult to trap and measure accurately.[1][2]

  • Gas Purification and Separation:

    • Action: The resultant gas mixture (CO₂, H₂O, N₂, HBr, excess O₂) passes through a reduction tube (typically filled with copper wiring) to remove excess oxygen and reduce nitrogen oxides to N₂. The gases are then passed through a chromatographic column.

    • Causality: The reduction step is critical for preventing interference at the detector. The gas chromatography column separates the gases based on their different affinities for the stationary phase, ensuring that they reach the detector at different times for individual quantification.

  • Detection and Quantification:

    • Action (CHN): A thermal conductivity detector (TCD) measures the change in thermal conductivity of the helium carrier gas as each analyte gas (N₂, CO₂, H₂O) elutes from the column.

    • Action (Bromine): The HBr gas is typically trapped in an aqueous solution post-combustion and quantified using ion chromatography (IC).[1][3] This technique, known as Combustion Ion Chromatography (CIC), is highly sensitive and specific for halogens.

    • Causality: The TCD provides a universal, robust signal proportional to the concentration of each gas. CIC is the preferred method for halogens as it avoids the corrosive nature of acid gases on standard TCDs and offers superior sensitivity and resolution from other potential combustion byproducts.[1][3]

A Comparative Perspective: Elemental Analysis vs. Other Techniques

While elemental analysis is fundamental for confirming elemental composition and purity, it does not provide structural information. It is one piece of a larger analytical puzzle. A senior scientist must know when to deploy it and how its results complement other techniques.

Integrated Analytical Strategy

analytical_strategy cluster_synthesis Synthesis & Workup cluster_analysis Characterization Workflow cluster_final Final Validation synth Crude Product ea Elemental Analysis (Is it pure?) (Correct formula?) synth->ea nmr NMR Spectroscopy (What is the structure?) (Connectivity?) synth->nmr ms Mass Spectrometry (What is the mass?) (Isotope pattern?) synth->ms hplc HPLC / UPLC (How pure is it?) (What are the impurities?) ea->hplc nmr->hplc ms->hplc final Validated Pure Compound hplc->final

Caption: An integrated workflow for new chemical entity characterization.

Technique Comparison

Table 2: Comparison of Key Analytical Techniques

TechniquePrimary Question AnsweredStrengthsLimitations
Elemental Analysis What is the elemental ratio (C,H,N,S,X)? Is the bulk sample pure?Provides fundamental confirmation of the molecular formula.[4] Excellent for detecting inorganic impurities and incorrect stoichiometry.Provides no structural or isomeric information. Cannot distinguish between isomers with the same formula.
NMR Spectroscopy What is the precise chemical structure and connectivity of the atoms?Unrivaled for structural elucidation.[5][6] Can provide information on isomeric purity and identify structurally similar impurities.Less sensitive than MS. Quantitation can be complex. Not ideal for determining non-organic impurities.
Mass Spectrometry (MS) What is the molecular weight of the compound?Extremely high sensitivity for detecting trace impurities.[6][7] Isotopic pattern analysis can confirm the presence of halogens like Bromine.Isomer identification is difficult without fragmentation (MS/MS). Ionization efficiency can vary, making quantification challenging without standards.
HPLC / UPLC How many components are in the sample and in what relative amounts?The gold standard for purity determination, capable of separating and quantifying trace organic impurities.[5][6][7]Provides no definitive structural information on its own (requires coupling to MS). Requires development of a specific method for each analyte.

In the context of 2-Bromo-6-hydroxy-N-methylbenzamide, elemental analysis would be the first pass to confirm a successful synthesis. Following a "pass" result, NMR would be used to confirm that the bromo, hydroxy, and N-methyl groups are in the correct positions (2, 6, and on the amide, respectively). Finally, HPLC would be run to generate a chromatogram and quantify purity with high precision, often yielding a result like ">99.5%".

Conclusion

Elemental analysis, while a classic technique, remains an indispensable tool in the modern research and development laboratory. For a novel compound like 2-Bromo-6-hydroxy-N-methylbenzamide, it provides the foundational, quantitative data that validates the molecular formula and establishes a baseline of purity. Its strength lies in its ability to assess the entire bulk sample for its core elemental constituents, a question that no other single technique can answer as directly. By understanding its principles, executing a robust protocol, and intelligently integrating its results with data from orthogonal techniques like NMR and HPLC, researchers can characterize new chemical entities with the highest degree of scientific rigor and confidence.

References

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • PubMed. (2013, January 1). Determination of gaseous semi- and low-volatile organic halogen compounds by barrier-discharge atomic emission spectrometry. [Link]

  • Royal Society of Chemistry. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. [Link]

  • YouTube. (2015, March 23). 7. Halogen Analysis using Combustion Ion Chromatography. [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • PubChem. 2-Bromo-N-methylbenzamide. [Link]

  • ResearchGate. Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. [Link]

  • ResearchGate. Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. [Link]

  • Taylor & Francis Online. Elemental analysis – Knowledge and References. [Link]

  • World Journal of Advanced Research and Reviews. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). [Link]

  • National Center for Biotechnology Information. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. [Link]

  • ResearchGate. Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. [Link]

  • Journal of Chemical Education. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-6-hydroxy-N-methylbenzamide proper disposal procedures

The disposal of halogenated aromatic compounds requires strict adherence to environmental regulations and chemical compatibility principles. As a brominated phenolic amide, 2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 12432...

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of halogenated aromatic compounds requires strict adherence to environmental regulations and chemical compatibility principles. As a brominated phenolic amide, 2-Bromo-6-hydroxy-N-methylbenzamide (CAS: 1243280-20-7) presents specific end-of-life logistical challenges. Improper disposal not only violates federal regulations but also risks severe environmental contamination and the generation of highly toxic byproducts.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational framework required to safely manage and dispose of this compound.

Mechanistic Rationale: The Halogenated Imperative

To understand the disposal protocol for 2-Bromo-6-hydroxy-N-methylbenzamide, one must analyze its molecular structure. The compound contains three functional groups of concern: an amide, a weakly acidic phenol, and—most critically—an aryl bromide.

The presence of the bromine atom dictates its entire waste lifecycle. When standard organic waste is incinerated or used for fuel blending, it is processed at relatively low temperatures. If brominated compounds are introduced into these low-temperature streams, the incomplete combustion of the aromatic ring catalyzes the synthesis of[1]. These are exceptionally potent, bioaccumulative environmental toxins.

Consequently, the EPA mandates that this compound be strictly segregated into a Halogenated Organic Waste stream. This ensures the waste is routed to permitted hazardous waste facilities capable of[1]. At these extreme temperatures, the stable carbon-halogen bonds are completely destroyed, and the resulting hydrobromic acid (HBr) gas is neutralized by specialized caustic scrubbers before atmospheric release.

Furthermore, while the phenolic hydroxyl group allows the compound to form water-soluble phenoxide salts in basic conditions, [2]. All aqueous streams containing 2-Bromo-6-hydroxy-N-methylbenzamide must be captured as aqueous halogenated waste.

Quantitative Waste Parameters

To maintain a self-validating safety system, laboratories must adhere to strict quantitative thresholds when managing waste streams containing this compound.

ParameterSpecificationOperational Rationale
Primary Waste Classification Halogenated Organic Waste (EPA F/K/D Codes)Bromine content requires specialized high-temperature incineration to prevent dioxin formation[1].
Halogen Threshold for Segregation > 5% halogen content by volumeIf a mixed organic waste carboy exceeds 5% halogens, the entire container must be reclassified and disposed of as halogenated waste[3].
Incineration Temperature > 1000°C Minimum thermal threshold required to break stable aryl-bromide bonds[1].
Primary Container Material High-Density Polyethylene (HDPE) or PTFE-lined GlassPrevents solvent leaching and chemical degradation of the container walls.
Fill Capacity Limit 80% Maximum Leaves adequate headspace for vapor expansion, preventing pressure-induced container rupture.

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating workflow. By integrating mandatory checkpoints (such as pH testing and volume calculations), the system ensures that human error cannot result in the improper mixing of incompatible waste streams.

Phase 1: Bench-Level Characterization & Segregation
  • Determine the Physical State: Assess whether the 2-Bromo-6-hydroxy-N-methylbenzamide waste is a solid (e.g., expired reagent, crystallized byproduct) or in solution (e.g., HPLC effluent, reaction mother liquor).

  • Execute the Segregation Protocol:

    • For Solid Waste: Transfer the powder or crystals into a dedicated, wide-mouth HDPE jar labeled specifically for solid halogenated waste.

    • For Liquid Organic Waste: If dissolved in organic solvents (e.g., DCM, DMSO, methanol), funnel the liquid into a designated "Halogenated Organic Waste" carboy.

    • For Aqueous Waste: If dissolved in an aqueous buffer, test the pH using indicator strips. Route to an "Aqueous Halogenated Waste" container. Self-Validation Checkpoint: Never mix acidic and basic aqueous wastes in the same carboy to prevent exothermic neutralization reactions[2].

Phase 2: Containerization & Documentation
  • Verify Container Integrity: Ensure the exterior of the waste container is free of chemical residue. Confirm that the cap features a secure, PTFE-lined seal.

  • Apply RCRA-Compliant Labeling: Attach a hazardous waste tag to the container before the first drop of waste is added.

    • The label must explicitly state the full chemical name: "2-Bromo-6-hydroxy-N-methylbenzamide" (Do not use structural abbreviations or internal project codes).

    • Check the boxes for "Toxic" and "Halogenated" [4].

Phase 3: Storage & Institutional Transfer
  • Implement Secondary Containment: Place the primary waste carboy inside a secondary containment bin capable of holding 110% of the primary container's volume. Store in a well-ventilated satellite accumulation area, strictly isolated from strong oxidizers and strong bases.

  • Monitor Capacity and Initiate Transfer: Monitor the liquid level daily. Once the container reaches 80% capacity, seal it tightly, date the label, and submit a waste transfer request to your Environmental Health and Safety (EHS) department for final institutional disposal.

Waste Routing Decision Tree

To eliminate ambiguity at the bench, follow this logical workflow for routing 2-Bromo-6-hydroxy-N-methylbenzamide waste to the correct terminal treatment facility.

G Start 2-Bromo-6-hydroxy- N-methylbenzamide Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid In Solution State->Liquid SolidBin Solid Halogenated Waste Stream Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Halogenated Organic Waste Stream Organic->HaloBin Bromine Present AqBin Aqueous Halogenated Waste Stream Aqueous->AqBin Check pH Incineration High-Temp Incineration (>1000°C) with Caustic Scrubbing HaloBin->Incineration AqBin->Incineration SolidBin->Incineration

Decision tree for the segregation and disposal of 2-Bromo-6-hydroxy-N-methylbenzamide waste.

References

  • [1] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • [3] University of Wisconsin–Oshkosh Environmental Health and Safety. UWO Guide to Classifying Unwanted Materials. Available at: [Link]

  • [2] American Chemical Society (ACS). Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study. ACS Publications. Available at:[Link]

  • [4] American Chemical Society (ACS). The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Bromo-6-hydroxy-N-methylbenzamide

Executive Safety Summary & Hazard Banding Immediate Action Required: Treat 2-Bromo-6-hydroxy-N-methylbenzamide as a High-Hazard Irritant with potential for systemic toxicity via dermal absorption. As a specific toxicolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Banding

Immediate Action Required: Treat 2-Bromo-6-hydroxy-N-methylbenzamide as a High-Hazard Irritant with potential for systemic toxicity via dermal absorption.

As a specific toxicological profile for this exact intermediate is often absent in public registries, we apply the Precautionary Principle . Based on Structure-Activity Relationship (SAR) analysis of analogs (e.g., 2-Bromo-6-hydroxybenzaldehyde and N-methylbenzamide), this compound presents a "Triad of Risk":

  • Bromine Substituent: Increases lipophilicity, enhancing skin permeation rates.

  • Phenolic Moiety (C6-OH): Corrosive potential to mucous membranes and protein denaturation risks.

  • Benzamide Core: Known respiratory and ocular irritant.[1][2]

Operational Default: Handle as Occupational Exposure Band (OEB) 3 (10–100 µg/m³ OEL) until specific toxicology proves otherwise.

PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.

PPE ComponentStandard Handling (Closed Vials/Storage)High-Risk Operations (Weighing, Solubilization, Open Transfer)Technical Rationale
Respiratory Fume Hood (No personal respirator needed if sash is closed)N95 or P100 (if outside hood) or PAPR (if >10g). Mandatory: Work inside Certified Fume Hood.Solids pose a dust inhalation risk. The N-methyl group may increase metabolic stability, prolonging systemic retention if inhaled.
Dermal (Hands) Single Nitrile Gloves (Min 4 mil)Double Gloving Protocol: Inner: Nitrile (4 mil) / Outer: Nitrile (Extended Cuff, 5-8 mil).Phenolic compounds can permeate thin nitrile. Double gloving provides a "breakthrough indicator" layer and allows outer glove removal upon contamination without exposing skin.
Ocular Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Venting)Standard glasses fail against airborne dusts or splashes during solubilization. Phenols can cause irreversible corneal opacity.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve Covers + Chemical ApronCotton absorbs liquids, keeping the toxin against the skin. Tyvek repels particulates and splashes.
Footwear Closed-toe ShoesClosed-toe + Shoe Covers (if spill risk exists)Prevents tracking of potent dusts out of the laboratory zone.

Operational Workflow: The "Safe Loop"

The following diagram illustrates the mandatory workflow for handling this compound to prevent cross-contamination.

SafeHandlingWorkflow cluster_Hood Chemical Fume Hood Zone Start Start: Handling Request RiskAssess Step 1: Risk Assessment (Check OEB Status) Start->RiskAssess Donning Step 2: Donning PPE (Double Gloves, Goggles) RiskAssess->Donning Weighing Step 3: Weighing (Static Control, Anti-Vibration) Donning->Weighing Enter Zone Solubilization Step 4: Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Decon Step 5: Primary Decon (Wipe balance/containers) Solubilization->Decon Doffing Step 6: Doffing Protocol (Outer gloves -> Goggles -> Inner gloves) Decon->Doffing Exit Zone Wash Step 7: Hygiene Wash (Soap/Water - 20s) Doffing->Wash End Process Complete Wash->End

Figure 1: The "Safe Loop" workflow emphasizes that decontamination (Step 5) must occur inside the fume hood before PPE removal begins.

Step-by-Step Handling Protocol

Phase A: Preparation (The "Clean" Zone)
  • Static Mitigation: 2-Bromo-6-hydroxy-N-methylbenzamide is a crystalline solid likely to carry static charge. Place an ionizing bar or anti-static gun near the balance before opening the vial to prevent "particle jump."

  • Solvent Selection: Prepare your solvent (typically DMSO or Methanol for this class) in advance. Do not hunt for solvents while holding the open compound.

Phase B: Manipulation (The "Hot" Zone)
  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the vial/spatula) and your dominant hand as "clean" (touches the pipette/balance door).

  • Weighing:

    • Open the vial only inside the fume hood.

    • Use a disposable anti-static weighing boat.

    • Critical: If the powder clumps, do not chip at it aggressively. Gentle rotation of the spatula prevents aerosol generation.

  • Solubilization:

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.

    • Reaction Note: The phenolic hydroxyl group (C6-OH) is acidic. Avoid using strong bases (NaOH) immediately unless intended, as this will deprotonate the phenol and radically change solubility/reactivity.

Phase C: Decontamination & Disposal[3]
  • Waste Stream:

    • Solid Waste: Weighing boats and contaminated gloves go into P-List/Hazardous Solid Waste (Yellow bag/bin).

    • Liquid Waste: Halogenated Organic Waste (due to the Bromine atom). Do not mix with general organic waste if your facility separates halogens.

  • Surface Decon: Wipe the balance and hood surface with a 10% surfactant/detergent solution followed by 70% Ethanol.

    • Why Detergent first? Ethanol can fixate certain proteins or spread hydrophobic powders. Surfactants lift the lipophilic brominated compound.

Emergency Response Protocols

EventImmediate ActionMedical/Safety Rationale
Skin Contact Wash for 15 mins with soap and water.[2][3][4] Do not scrub hard (abrasion increases absorption).The bromine/phenol combination aids transdermal uptake. Rapid dilution is critical.
Eye Contact Flush for 15 mins at eyewash station. Hold eyelids open.Phenolic compounds can cause protein coagulation in the eye. Immediate flushing prevents permanent opacity.
Inhalation Move to fresh air immediately. Alert EHS .Benzamides can cause delayed respiratory edema. Observation is required even if symptoms subside.
Spill (<1g) Cover with wet paper towels (to prevent dust). Wipe up.[5][6]Dry sweeping creates aerosols. Wet wiping captures the particulate.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12618826 (Analog: 2-Bromo-6-hydroxybenzaldehyde). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0). Retrieved from [Link]

Sources

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